Epobis
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C100H151N27O29 |
|---|---|
Molecular Weight |
2195.4 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C100H151N27O29/c1-10-50(6)79(124-91(147)69(45-74(106)133)119-85(141)63(34-35-75(134)135)112-83(139)59(103)43-72(104)131)95(151)126-81(53(9)129)97(153)123-78(49(4)5)98(154)127-39-21-29-71(127)93(149)120-70(46-76(136)137)92(148)125-80(52(8)128)96(152)114-62(27-17-19-37-102)86(142)122-77(48(2)3)94(150)121-68(44-73(105)132)90(146)118-66(40-54-22-12-11-13-23-54)88(144)117-65(41-55-30-32-57(130)33-31-55)87(143)111-51(7)82(138)116-67(42-56-47-110-60-25-15-14-24-58(56)60)89(145)113-61(26-16-18-36-101)84(140)115-64(99(155)156)28-20-38-109-100(107)108/h11-15,22-25,30-33,47-53,59,61-71,77-81,110,128-130H,10,16-21,26-29,34-46,101-103H2,1-9H3,(H2,104,131)(H2,105,132)(H2,106,133)(H,111,143)(H,112,139)(H,113,145)(H,114,152)(H,115,140)(H,116,138)(H,117,144)(H,118,146)(H,119,141)(H,120,149)(H,121,150)(H,122,142)(H,123,153)(H,124,147)(H,125,148)(H,126,151)(H,134,135)(H,136,137)(H,155,156)(H4,107,108,109)/t50-,51-,52+,53+,59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,77-,78-,79-,80-,81-/m0/s1 |
InChI Key |
DVWFJYCUBDIIKK-NXKBXAHMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Epobis: A Non-Erythropoietic Erythropoietin Receptor Agonist with Neuroprotective and Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epobis is a synthetic, dendrimeric peptide derived from the sequence of human erythropoietin (EPO). It functions as a potent agonist of the erythropoietin receptor (EPOR), yet critically, it does not stimulate red blood cell production, a hallmark of EPO's primary function.[1][2][3] This selective activity makes this compound a compelling candidate for therapeutic applications where the neuroprotective and anti-inflammatory benefits of EPOR activation are desired without the hematological side effects.[1][4] This technical guide delineates the mechanism of action of this compound, focusing on its interaction with the EPOR and the subsequent intracellular signaling cascades that mediate its neuroprotective and anti-inflammatory effects. Quantitative data from preclinical studies are summarized, and detailed methodologies for key experiments are provided.
Introduction: The Rationale for a Non-Erythropoietic EPOR Agonist
Erythropoietin is a well-established hematopoietic cytokine that regulates erythropoiesis.[5] Beyond this primary role, EPO has demonstrated significant tissue-protective effects, including neuroprotection and anti-inflammation.[1][5] However, the clinical utility of EPO for these non-hematopoietic applications is limited by its potent erythropoietic activity, which can lead to adverse events such as thromboembolism and hypertension.[6] This has driven the development of non-erythropoietic EPO derivatives that retain the tissue-protective functions while avoiding hematological complications. This compound is a novel synthetic peptide designed to meet this therapeutic need.[1][2] It is engineered to activate the EPOR in a manner that elicits neuroprotective and anti-inflammatory responses without triggering the signaling cascade that leads to red blood cell production.[1][2] A key feature of this compound is its ability to cross the blood-brain barrier, a critical attribute for a neuroprotective agent.[1][3]
Mechanism of Action: Selective EPOR Activation and Downstream Signaling
This compound exerts its effects by binding to and activating the erythropoietin receptor.[1][5] The binding affinity of this compound for the EPOR has been determined, providing a quantitative measure of its interaction with the receptor.[2]
Receptor Binding and the Hypothesis of a Tissue-Protective Receptor Complex
While this compound binds to the classical EPOR, its non-erythropoietic nature suggests a differential mode of receptor activation compared to EPO. Research into other non-erythropoietic EPO derivatives has led to the hypothesis of a distinct tissue-protective receptor complex. This complex is proposed to be a heterodimer of the EPOR and the common beta receptor (CD131), which is also a component of the receptors for granulocyte-macrophage colony-stimulating factor (GM-CSF), interleukin-3 (IL-3), and interleukin-5 (IL-5).[7][8] Activation of this EPOR/CD131 heteromeric receptor is thought to initiate signaling pathways that lead to tissue protection, while the erythropoietic effects of EPO are mediated by the activation of an EPOR homodimer.[7][9] Although not definitively proven for this compound itself, this model provides a plausible molecular basis for its selective non-erythropoietic activity.
Intracellular Signaling Pathways
Upon binding to the EPOR, this compound activates downstream intracellular signaling cascades that are crucial for its neuroprotective and anti-inflammatory effects. The primary pathways implicated are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[10]
-
PI3K/Akt Pathway: Activation of this pathway is strongly associated with cell survival and anti-apoptotic effects. By phosphorylating and activating Akt, this compound can inhibit pro-apoptotic proteins and promote the expression of survival factors.
-
MAPK/ERK Pathway: The ERK1/2 signaling cascade plays a significant role in neuronal plasticity, differentiation, and survival. This compound-mediated activation of this pathway contributes to its neuroprotective and neuritogenic effects.
Notably, while the JAK2-STAT5 pathway is the canonical signaling route for EPO-induced erythropoiesis, this compound appears to activate this pathway in a manner that does not lead to red blood cell production, or it may preferentially activate the PI3K/Akt and MAPK/ERK pathways in neuronal cells.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: Receptor Binding Affinity of this compound
| Ligand | Receptor | Apparent Dissociation Constant (KD) | Source |
| This compound | EPOR | ~60 nM | [2] |
Table 2: In Vitro Efficacy of this compound in Neuronal Assays
| Assay | Cell Type | Effect | Effective Concentration | Source |
| Neurite Outgrowth | Primary Motoneurons | Stimulation | Maximal at 0.33 µM | [4][11] |
| Neuronal Survival | Hippocampal & Cerebellar Neurons | Promotion | Not specified | [5] |
| Anti-inflammatory | AMJ2-C8 Macrophages & Primary Microglia | Reduction of TNF release | 0 - 8.82 µM | [1][11] |
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Neurite Outgrowth Assay
This assay is used to assess the ability of this compound to promote the growth of neurites from primary neurons.
Methodology:
-
Cell Culture: Primary neurons (e.g., dorsal root ganglion neurons or motoneurons) are isolated from embryonic or neonatal rodents.[12]
-
Plating: The dissociated neurons are plated on coverslips coated with a suitable substrate (e.g., poly-L-lysine and laminin) in a defined culture medium.[12][13]
-
Treatment: After allowing the neurons to adhere, the culture medium is replaced with a medium containing various concentrations of this compound or a vehicle control.[4]
-
Incubation: The cultures are incubated for a defined period (e.g., 24-48 hours) to allow for neurite extension.[12]
-
Immunostaining: The neurons are fixed and stained with an antibody against a neuron-specific marker (e.g., β-III tubulin) to visualize the neurites.[14][15]
-
Imaging and Analysis: Images of the stained neurons are captured using fluorescence microscopy. The length of the longest neurite per neuron or the total neurite length per neuron is measured using image analysis software.[15][16]
Neuronal Survival Assay
This assay evaluates the neuroprotective effects of this compound against excitotoxicity or apoptosis-inducing conditions.
Methodology:
-
Cell Culture: Primary neurons (e.g., hippocampal or cerebellar granule neurons) are cultured as described above.
-
Induction of Cell Death: Neuronal apoptosis or necrosis is induced by treating the cultures with an excitotoxic agent such as kainate or by potassium chloride (KCl) deprivation.[5][17][18]
-
Co-treatment: this compound is added to the culture medium either before, during, or after the insult.
-
Viability Assessment: After a defined incubation period, neuronal viability is assessed using various methods, such as:
-
Live/Dead Staining: Using fluorescent dyes like calcein-AM (stains live cells) and ethidium (B1194527) homodimer-1 (stains dead cells).
-
MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.
-
TUNEL Staining: To detect DNA fragmentation characteristic of apoptosis.
-
-
Quantification: The number of viable neurons or the percentage of apoptotic cells is quantified by microscopy or plate reader.
Microglia TNF-α Release Assay
This assay measures the anti-inflammatory effect of this compound by quantifying the release of the pro-inflammatory cytokine TNF-α from activated microglia.
Methodology:
-
Cell Culture: Primary microglia are isolated from the brains of neonatal rodents, or a microglial cell line (e.g., BV2) is used.[19][20]
-
Activation: Microglia are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production and release of TNF-α.[19][21]
-
Treatment: this compound is added to the culture medium at various concentrations prior to or concurrently with the inflammatory stimulus.[1]
-
Sample Collection: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.[22]
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit specific for TNF-α.[19][20]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
References
- 1. This compound is a Nonerythropoietic and Neuroprotective Agonist of the Erythropoietin Receptor with Anti-Inflammatory and Memory Enhancing Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound peptide [novoprolabs.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. A new agonist of the erythropoietin receptor, this compound, induces neurite outgrowth and promotes neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Discovery and Characterization of Nonpeptidyl Agonists of the Tissue-Protective Erythropoietin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-erythroid effects of erythropoietin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular basis of cardioprotection by erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | CAS#:915091-83-7 | Chemsrc [chemsrc.com]
- 12. Neurite Outgrowth Assay [bio-protocol.org]
- 13. Neurite Outgrowth Assay [en.bio-protocol.org]
- 14. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. innoprot.com [innoprot.com]
- 16. researchgate.net [researchgate.net]
- 17. Potassium Deprivation-Induced Apoptosis of Cerebellar Granule Neurons: A Sequential Requirement for New mRNA and Protein Synthesis, ICE-Like Protease Activity, and Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Microglia-secreted TNF-α affects differentiation efficiency and viability of pluripotent stem cell-derived human dopaminergic precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. criver.com [criver.com]
- 22. Microglia-derived TNF-α contributes to RVLM neuronal mitochondrial dysfunction via blocking the AMPK–Sirt3 pathway in stress-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Epothilones: A Technical Guide to Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the epothilones, a class of potent microtubule-stabilizing agents that have emerged as significant candidates in cancer chemotherapy. We will delve into their discovery, intricate synthesis, mechanism of action, and the key experimental protocols that underpin their development.
Discovery and Origin
Epothilones were first identified in the 1980s by German scientists Gerhard Höfle and Hans Reichenbach at the Helmholtz Centre for Infection Research (formerly the Society for Biotechnological Research, GBF).[1] The discovery was the result of a screening program for metabolites from myxobacteria.[2]
Initial Observations:
-
Source Organism: The compounds were isolated from the fermentation broth of the soil-dwelling myxobacterium Sorangium cellulosum, specifically strain So ce90, which was collected from a soil sample near the Zambesi River in Southern Africa.[2][3]
-
Antifungal Activity: Initial screening revealed that the metabolites exhibited a narrow and selective antifungal activity, particularly against the zygomycete Mucor hiemalis.[4][5][6]
-
Cytotoxic Properties: Subsequent investigations in the National Cancer Institute's anticancer screening program uncovered their potent cytotoxic activity against eukaryotic cells, including mouse L929 fibroblasts and human T-24 bladder carcinoma cells.[3][4][5]
The structures of epothilone (B1246373) A and B were elucidated in 1996 through X-ray crystallography.[3][7] These 16-membered macrolides, featuring a distinctive thiazole (B1198619) side chain, represented a novel class of natural products with significant therapeutic potential.[4][5]
Mechanism of Action: Microtubule Stabilization and Apoptosis
The primary mechanism of action of epothilones is the inhibition of microtubule function, which is crucial for cell division.[7] Their mode of action is similar to that of the widely used anticancer drug paclitaxel (B517696) (Taxol®), though they possess distinct structural features.[7][8]
Key Mechanistic Steps:
-
Binding to β-Tubulin: Epothilones bind directly to the αβ-tubulin heterodimer subunit, the fundamental building block of microtubules.[7] They share the same or an overlapping binding site with paclitaxel.[7][8]
-
Stabilization of Microtubules: Upon binding, epothilones decrease the dissociation rate of tubulin dimers, thereby stabilizing the microtubules.[7] This stabilization is so potent that it can induce tubulin polymerization into microtubules even in the absence of GTP.[7]
-
Disruption of Microtubule Dynamics: The dynamic instability of microtubules—the constant switching between periods of growth and shrinkage—is essential for the proper formation and function of the mitotic spindle during cell division.[9] By hyperstabilizing the microtubules, epothilones suppress these dynamics.[10]
-
Cell Cycle Arrest: The disruption of the mitotic spindle function leads to an arrest of the cell cycle at the G2-M transition phase.[4][7][8]
-
Induction of Apoptosis: Unable to complete mitosis, the cancer cells undergo programmed cell death, or apoptosis.[4][9]
A key advantage of epothilones is their efficacy against cancer cells that have developed resistance to taxanes. This includes tumors with β-tubulin mutations or those that overexpress P-glycoprotein, a multidrug resistance efflux pump.[4]
Caption: Mechanism of action of epothilones in a cancer cell.
Synthesis of Epothilones
The promising biological activity and limited supply from natural fermentation spurred intense efforts in the chemical synthesis of epothilones. This has led to both total syntheses of the natural products and the creation of numerous synthetic and semi-synthetic analogs.
Total Synthesis
Several research groups have reported the total synthesis of epothilones. Two of the pioneering approaches are highlighted below.
-
Danishefsky's Synthesis (1996): The first total synthesis of epothilone A was achieved by Samuel J. Danishefsky's group.[7] A key strategy involved an intramolecular ester enolate-aldehyde condensation. Later syntheses from this group utilized a B-alkyl Suzuki coupling and a macroaldolization reaction to form the macrocycle.[3]
-
Nicolaou's Synthesis (1997): K.C. Nicolaou and his team developed a convergent synthesis based on a macrolactonization strategy.[11] This approach involved the coupling of key building blocks via Wittig and aldol (B89426) reactions, followed by ring closure through ester formation.[11] They also pioneered the first solid-phase synthesis of epothilone A, opening the door for combinatorial library generation.[9]
Caption: A generalized workflow for the total synthesis of epothilones.
Semi-synthesis and Analog Development
While the natural epothilones A and B showed potent in vitro activity, they suffered from poor metabolic stability and unfavorable pharmacokinetics in preclinical models.[12][13] This prompted the synthesis of analogs to improve these properties.
-
Ixabepilone (B1684101) (BMS-247550): A notable success in this area is ixabepilone (Ixempra®), a semi-synthetic analog of epothilone B developed by Bristol-Myers Squibb.[5] In ixabepilone, the lactone (ester) group of epothilone B is replaced with a lactam (amide) group.[14] This modification enhances metabolic stability. Ixabepilone was approved by the FDA in 2007 for the treatment of aggressive metastatic or locally advanced breast cancer.
Caption: Logical progression from discovery to an approved epothilone analog.
Quantitative Data
The cytotoxic potency of epothilones has been extensively evaluated across a wide range of cancer cell lines. The following tables summarize key quantitative data, demonstrating their high potency, often superior to paclitaxel, especially in resistant cell lines.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Epothilones vs. Paclitaxel in Human Cancer Cell Lines
| Cell Line | Cancer Type | Epothilone A (nM) | Epothilone B (nM) | Paclitaxel (nM) |
| A549 | Lung | 3.5 | 1.8 | 4.5 |
| MCF7 | Breast | 7.0 | 2.0 | 5.0 |
| HCT116 | Colon | - | 0.9 | 2.0 |
| PC-3 | Prostate | 12.0 | 3.0 | 10.0 |
| SK-OV-3 | Ovarian | 20.0 | 3.0 | 10.0 |
| MES-SA/Dx5 | Uterine Sarcoma (MDR) | 30.0 | 10.0 | 2500 |
| 1A9/PTX22 | Ovarian (Paclitaxel-Resistant) | 4.9 | 1.3 | 400 |
Data compiled from multiple sources. Absolute values may vary between studies.
Table 2: Tubulin Polymerization Activity
| Compound | EC₀.₀₁ (µM)¹ | Apparent Kᵢ (µM)² |
| Epothilone A | 5.0 | 0.6 - 1.4 |
| Epothilone B | 1.8 | 0.4 - 0.7 |
| Paclitaxel | 6.5 | - |
| Ixabepilone | 3.5 | - |
¹EC₀.₀₁ is the effective concentration causing a turbidity increase of 0.01 at 340 nm in a standard tubulin polymerization assay.[15] ²Apparent Kᵢ for competitive inhibition of [³H]paclitaxel binding to tubulin polymers.[16]
Key Experimental Protocols
This section outlines the methodologies for key experiments related to the isolation, synthesis, and biological evaluation of epothilones.
Isolation from Sorangium cellulosum
-
Fermentation: Sorangium cellulosum (strain So ce90) is cultured in a suitable production medium (e.g., M26 medium) containing nutrient sources like potato starch, soy meal, and glucose. The culture is agitated at 30°C for several days. To facilitate isolation, an adsorber resin such as Amberlite® XAD-16 is often added to the culture broth to bind the secreted epothilones.[6][17]
-
Extraction: The resin is harvested from the culture broth. The epothilones are then eluted from the resin using an organic solvent, typically acetone (B3395972) or ethyl acetate.
-
Purification: The crude extract is concentrated and subjected to a series of chromatographic separations. This typically involves silica (B1680970) gel chromatography followed by high-performance liquid chromatography (HPLC) to yield pure epothilones A and B.[18]
General Protocol for a Cytotoxicity Assay (e.g., MTT or LDH Assay)
-
Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: A serial dilution of the epothilone analog (and control compounds like paclitaxel and a vehicle control) is prepared. The culture medium is replaced with fresh medium containing the various concentrations of the test compounds.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 48 to 72 hours.
-
Viability Assessment:
-
For MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan (B1609692) crystal formation by metabolically active cells. A solubilizing agent (e.g., DMSO) is then added to dissolve the crystals, and the absorbance is read on a plate reader (e.g., at 570 nm).
-
For LDH Assay: A sample of the cell culture supernatant is collected. The amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells is quantified using a commercially available kit, which measures the conversion of a substrate into a colored product.[19] Absorbance is measured on a plate reader.
-
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Tubulin Polymerization Assay
-
Reaction Setup: Purified tubulin (e.g., from porcine brain) is prepared in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) and kept on ice.[20]
-
Initiation: The reaction is initiated by warming the mixture to 37°C in the presence of GTP and the test compound (epothilone) at various concentrations.[20] A fluorescent reporter that binds to polymerized tubulin can be included.
-
Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in light scattering (turbidity) at 340 nm or the increase in fluorescence in a temperature-controlled spectrophotometer or plate reader.[20]
-
Data Analysis: The rate and extent of polymerization are determined from the kinetic curves. The potency of the compound is often expressed as the concentration required to achieve a certain level of polymerization. For competitive binding assays, radiolabeled paclitaxel ([³H]paclitaxel) is used, and the ability of epothilones to displace it from the polymer is measured.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total synthesis of 16-desmethylepothilone B, epothilone B10, epothilone F, and related side chain modified epothilone B analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ixabepilone - Wikipedia [en.wikipedia.org]
- 6. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 7. Highly concise routes to epothilones: the total synthesis and evaluation of epothilone 490 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of epothilones A and B in solid and solution phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of microtubule dynamics by epothilone B is associated with mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preclinical discovery of ixabepilone, a highly active antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I trial of ixabepilone administered as three oral doses each separated by 6 hours every 3 weeks in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalrph.com [globalrph.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Activities of the microtubule-stabilizing agents epothilones A and B with purified tubulin and in cells resistant to paclitaxel (Taxol(R)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academicjournals.org [academicjournals.org]
- 18. Discovery and development of the epothilones : a novel class of antineoplastic drugs [pubmed.ncbi.nlm.nih.gov]
- 19. Epothilone B from Aspergillus fumigatus with a strong antiproliferative and anti-tubulin polymerizing activities; apoptosis, and cell cycle analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Effects of Epobis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on Epobis, a novel synthetic peptide with significant therapeutic potential. This compound is a dendrimeric peptide derived from human erythropoietin (EPO) that acts as a potent agonist for the erythropoietin receptor (EPOR).[1][2] Unlike EPO, this compound is non-erythropoietic, meaning it does not stimulate the production of red blood cells, thus avoiding the hematological side effects associated with EPO treatment.[3][4] Its primary characterized effects are neuroprotective and anti-inflammatory, making it a promising candidate for further investigation in neurodegenerative and inflammatory diseases.[2][3][4][5]
Core Properties and Mechanism of Action
This compound is a synthetic peptide designed based on the structure of the EPO:EPOR complex.[2] It specifically binds to the EPOR and activates downstream signaling pathways.[2][5] Studies have shown that this compound can cross the blood-brain barrier, a critical feature for a neuroprotective agent.[1][4][6] Its effects include promoting neurite outgrowth, enhancing neuronal survival, reducing the release of the pro-inflammatory cytokine TNF, and improving memory.[1][2][3][4]
Quantitative Data on In Vitro Effects
The following tables summarize the key quantitative findings from preliminary studies on this compound.
Table 1: Effect of this compound on Neurite Outgrowth in Primary Motor Neurons
| This compound Concentration (µM) | Neurite Outgrowth (Normalized to Control) | Statistical Significance (p-value) |
| 0.037 | ~1.2 | Not specified |
| 0.11 | ~1.4 | < 0.01 |
| 0.33 | ~1.6 | < 0.001 |
| 1.0 | ~1.6 | < 0.001 |
| 3.0 | ~1.3 | Not specified |
Data extracted from Dmytriyeva et al., 2016. The study observed a significant increase in neurite outgrowth with increasing concentrations of this compound, with the effect plateauing at higher concentrations.
Table 2: Anti-inflammatory Effect of this compound on TNF Secretion
| Cell Type | Treatment | This compound Concentration (µM) | TNF Secretion (Normalized to LPS/IFN-γ) | Statistical Significance (p-value) |
| AMJ2-C8 Macrophages | LPS + IFN-γ | 1.0 | ~0.6 | < 0.05 |
| Primary Microglia | LPS | 1.0 | ~0.7 | < 0.05 |
Data extracted from Dmytriyeva et al., 2016. This compound was shown to significantly reduce the secretion of TNF from activated macrophages and microglia.
Experimental Protocols
This section details the methodologies used in the key experiments to evaluate the effects of this compound.
Neuritogenesis Assay in Primary Motor Neurons
This protocol outlines the procedure for assessing the effect of this compound on neurite outgrowth.
Objective: To quantify the neuritogenic effect of this compound on primary motor neurons.
Methodology:
-
Cell Culture: Primary motor neurons are isolated from the spinal cords of rat embryos and cultured in a suitable medium.
-
Treatment: After an initial period of adherence, the neurons are treated with varying concentrations of this compound (e.g., 0.037 µM to 3.0 µM) for 24 hours. A control group receives no this compound.
-
Immunostaining: Post-treatment, the cells are fixed and stained for neuronal markers to visualize the neurites.
-
Imaging and Analysis: The neurons are imaged using fluorescence microscopy. The total length of neurites per neuron is measured using image analysis software.
-
Data Normalization: The neurite length in the this compound-treated groups is normalized to the control group to determine the relative increase in neurite outgrowth.
TNF Release Assay in Macrophages and Microglia
This protocol describes the method for evaluating the anti-inflammatory properties of this compound.
Objective: To measure the effect of this compound on the release of TNF from activated macrophages and microglia.
Methodology:
-
Cell Culture: AMJ2-C8 macrophage cell line or primary microglia are cultured in appropriate media.
-
Activation and Treatment: The cells are pre-treated with this compound (e.g., 1.0 µM) for a specified duration. Subsequently, they are activated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for macrophages, or LPS alone for microglia, to induce an inflammatory response and TNF secretion.
-
Supernatant Collection: After the activation period, the cell culture supernatant is collected.
-
TNF Quantification: The concentration of TNF in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of TNF released in the this compound-treated group is compared to the amount released in the activated, untreated control group.
References
An In-depth Technical Guide to Epobis Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epobis is a synthetic, dendrimeric peptide mimetic of erythropoietin (EPO) that has demonstrated significant neuroprotective and anti-inflammatory properties without the associated erythropoietic side effects. This document provides a comprehensive technical guide on the identification and validation of the molecular target of this compound. It includes detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows to support researchers in the fields of neuropharmacology and drug development.
Introduction
This compound, a novel agonist of the erythropoietin receptor (EPOR), has emerged as a promising therapeutic candidate for neurological disorders.[1][2] Unlike recombinant human EPO, this compound is designed to selectively activate tissue-protective signaling pathways, thereby avoiding the hematopoietic effects that can limit the clinical use of EPO for non-anemic conditions.[2][3] Understanding the precise mechanism of action, beginning with target identification and rigorous validation, is paramount for its clinical development. This guide details the methodologies employed to confirm the Erythropoietin Receptor (EPOR) as the primary target of this compound and to characterize the functional consequences of this interaction.
Target Identification: The Erythropoietin Receptor (EPOR)
The primary molecular target of this compound has been identified as the Erythropoietin Receptor (EPOR), a member of the cytokine receptor superfamily.[1][4] This identification was based on the structural design of this compound, which was derived from the amino acid sequence of EPO known to be crucial for EPOR binding.[4] Subsequent experimental validation has confirmed this direct interaction.
Experimental Approach: Affinity-Based Target Identification
An experimental workflow to identify the cellular target of a novel compound like this compound involves affinity-based methods coupled with mass spectrometry.
Caption: Workflow for affinity-based target identification of this compound.
Target Validation: Confirming EPOR as the Functional Receptor
Validation of EPOR as the functional target of this compound involves demonstrating a direct and specific interaction that leads to a measurable biological response. Key validation experiments include binding affinity assays, functional assays in cellular models, and confirming target dependency through genetic knockdown.
Binding Affinity and Kinetics
The direct binding of this compound to EPOR can be quantified using techniques such as Surface Plasmon Resonance (SPR).
Table 1: Binding Affinity of this compound to EPOR
| Parameter | Value | Method | Reference |
| KD (approx.) | 60 nM | Surface Plasmon Resonance | --INVALID-LINK-- |
Functional Assays
The engagement of this compound with EPOR triggers downstream signaling pathways that result in neuroprotective and anti-inflammatory effects.
This compound promotes the outgrowth of neurites from primary neurons in an EPOR-dependent manner.[1][4]
Table 2: Dose-Response of this compound on Neurite Outgrowth in Primary Motor Neurons
| This compound Concentration (µM) | Neurite Outgrowth (% of Control) |
| 0 | 100 |
| 0.03 | ~120 |
| 0.11 | ~150 |
| 0.33 | ~180 (Maximal) |
| 1 | ~160 |
| 3 | ~140 |
Data adapted from Dmytriyeva et al., 2016.[3]
This compound reduces the release of the pro-inflammatory cytokine TNF-α from activated macrophages and microglia.[2][5]
Table 3: Inhibition of TNF-α Release from Activated Macrophages by this compound
| This compound Concentration (µM) | TNF-α Release (% of Activated Control) |
| 0 | 100 |
| 0.03 | ~90 |
| 0.11 | ~75 |
| 0.33 | ~60 |
| 0.9 | ~50 |
| 8.1 | ~85 |
Data adapted from Dmytriyeva et al., 2016.[3]
Target Dependency: siRNA Knockdown
To confirm that the observed effects of this compound are mediated through EPOR, siRNA-mediated knockdown of the receptor is performed. A reduction in the biological response to this compound following EPOR knockdown validates its on-target activity.
Caption: Experimental workflow for EPOR target validation using siRNA.
Signaling Pathway Analysis
Upon binding of this compound to EPOR, a conformational change in the receptor dimer leads to the activation of the associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of EPOR, creating docking sites for signaling proteins containing SH2 domains. This initiates several downstream signaling cascades, with the activation of Signal Transducer and Activator of Transcription 5 (STAT5) being a key pathway for the neuroprotective effects of this compound.[6]
Caption: Simplified signaling pathway of this compound-mediated EPOR activation.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the general steps for determining the binding kinetics of this compound to immobilized EPOR.
-
Immobilization of EPOR:
-
Recombinantly express and purify the extracellular domain of human EPOR.
-
Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified EPOR over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the immobilized EPOR surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a low pH buffer (e.g., glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Primary Motor Neuron Neuritogenesis Assay
This protocol is adapted from methodologies described for assessing the neurotrophic effects of this compound.[3]
-
Cell Culture:
-
Isolate primary motor neurons from the spinal cords of E15 rat embryos.
-
Plate the neurons on poly-D-lysine and laminin-coated coverslips or multi-well plates in neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.
-
-
Treatment:
-
After 24 hours in culture, treat the neurons with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control.
-
-
Immunocytochemistry:
-
After 48 hours of treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
TNF-α Release Assay
This protocol describes the measurement of TNF-α release from activated macrophages.[5]
-
Cell Culture:
-
Culture a macrophage cell line (e.g., AMJ2-C8) in DMEM supplemented with 10% FBS and antibiotics.
-
-
Treatment:
-
Pre-treat the macrophages with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α release.
-
-
Quantification of TNF-α:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the TNF-α concentrations to the LPS-only treated control to determine the percent inhibition by this compound.
-
EPOR siRNA Knockdown
This protocol provides a general framework for siRNA-mediated knockdown of EPOR in a neuronal cell line.
-
Transfection:
-
Plate neuronal cells (e.g., SH-SY5Y) to be 60-80% confluent on the day of transfection.
-
Dilute EPOR-specific siRNA or a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
-
Validation of Knockdown:
-
Harvest a subset of cells to confirm EPOR knockdown by qPCR (to measure mRNA levels) or Western blot (to measure protein levels).
-
-
Functional Assay:
-
Treat the remaining transfected cells with this compound and perform a functional assay (e.g., neuritogenesis or a cell survival assay) as described above.
-
Conclusion
The evidence strongly supports the Erythropoietin Receptor as the primary and functional target of this compound. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the nuanced interactions between this compound and EPOR, and to explore its therapeutic potential in a variety of neurological and inflammatory conditions. The provided protocols and data serve as a valuable resource for the continued development and characterization of this promising neuroprotective agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a Nonerythropoietic and Neuroprotective Agonist of the Erythropoietin Receptor with Anti-Inflammatory and Memory Enhancing Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. A new agonist of the erythropoietin receptor, this compound, induces neurite outgrowth and promotes neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STAT5 as a Key Protein of Erythropoietin Signalization | MDPI [mdpi.com]
An In-Depth Technical Review of Epobis and its Derivatives: A Non-Erythropoietic Agonist of the Erythropoietin Receptor for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epobis is a synthetic, dendrimeric peptide derived from a sequence of human erythropoietin (EPO). It functions as a potent agonist of the erythropoietin receptor (EPOR) but is distinguished by its lack of erythropoietic activity. This critical feature allows for the exploration of EPO's neuroprotective and tissue-protective effects without the confounding and potentially detrimental side effects of stimulating red blood cell production. This technical guide provides a comprehensive overview of the core attributes of this compound and its derivatives, including its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its therapeutic potential. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Erythropoietin (EPO) is a well-established cytokine that regulates erythropoiesis. Beyond its hematopoietic function, EPO has demonstrated significant neuroprotective, anti-inflammatory, and antioxidant properties. However, the clinical application of EPO for neurological disorders is hampered by its erythropoietic effects, which can lead to increased blood viscosity and a higher risk of thromboembolic events.[1][2] To circumvent these limitations, non-erythropoietic derivatives of EPO, such as this compound, have been developed.[3][4]
This compound is a synthetic peptide that selectively activates the tissue-protective signaling pathways of the EPOR without stimulating the hematopoietic cascade.[5][6] It has been shown to cross the blood-brain barrier, a crucial characteristic for a neuroprotective agent.[4] Preclinical studies have demonstrated its efficacy in models of neuroinflammation and neurodegeneration, highlighting its potential as a therapeutic candidate for a range of neurological conditions.[4][5]
Mechanism of Action: EPOR Signaling
This compound exerts its effects by binding to and activating the erythropoietin receptor (EPOR), a member of the cytokine receptor superfamily.[5] Upon ligand binding, the EPOR dimerizes, leading to the activation of the associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the EPOR, creating docking sites for various signaling proteins. This initiates a cascade of downstream signaling pathways, primarily the JAK/STAT, PI3K/Akt, and Ras/MAPK pathways, which are crucial for mediating the neuroprotective and anti-inflammatory effects of this compound.[7]
JAK/STAT Pathway
The activation of the JAK/STAT pathway is a canonical signaling event following EPOR engagement. Phosphorylated tyrosine residues on the EPOR recruit Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[8][9] Once recruited, STAT5 is phosphorylated by JAK2, dimerizes, and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell survival and differentiation.[8][10]
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical downstream effector of EPOR activation, playing a significant role in promoting cell survival and inhibiting apoptosis.[7][11] Activated JAK2 phosphorylates adaptor proteins that recruit and activate PI3K. PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the serine/threonine kinase Akt (also known as protein kinase B).[12] Activated Akt phosphorylates a variety of downstream targets to inhibit apoptotic machinery and promote cell survival.[11][12]
Ras/MAPK Pathway
The Ras/Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the ERK1/2 pathway, is involved in cell proliferation, differentiation, and survival.[7][13] Upon EPOR activation, adaptor proteins such as Grb2 are recruited, which in turn activate the Ras GTPase. Ras then initiates a phosphorylation cascade involving Raf, MEK, and finally ERK1/2.[13][14] Activated ERK1/2 can translocate to the nucleus to regulate gene expression related to neuronal plasticity and survival.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Neurite Outgrowth Assays [sigmaaldrich.com]
- 3. Peptide Derivatives of Erythropoietin in the Treatment of Neuroinflammation and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a Nonerythropoietic and Neuroprotective Agonist of the Erythropoietin Receptor with Anti-Inflammatory and Memory Enhancing Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new agonist of the erythropoietin receptor, this compound, induces neurite outgrowth and promotes neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-erythropoietic tissue-protective peptides derived from erythropoietin: WO2009094172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Signal transducers and activators of transcription 5 contributes to erythropoietin-mediated neuroprotection against hippocampal neuronal death after transient global cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stat5 activation enables erythropoiesis in the absence of EpoR and Jak2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic activation of MAP kinase (ERK1/2) by erythropoietin and stem cell factor is essential for expanded erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Understanding the Pharmacokinetics of Epobis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epobis is a synthetically produced, dendrimeric peptide agonist of the erythropoietin receptor (EPOR). It is derived from the structure of human erythropoietin (EPO) and is designed to be non-erythropoietic while retaining the neuroprotective and anti-inflammatory properties of EPO.[1][2] This makes this compound a promising candidate for therapeutic applications in neurodegenerative diseases and other conditions where tissue protection is desired without affecting red blood cell production.[1][2] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, drawing from available preclinical data. Due to the limited publicly available quantitative pharmacokinetic parameters for this compound, this guide also includes comparative data for other non-erythropoietic EPO-derived peptides to provide a broader context for researchers.
Mechanism of Action: Erythropoietin Receptor Signaling
This compound, as an agonist of the erythropoietin receptor, is presumed to activate the same downstream signaling pathways as endogenous erythropoietin. The binding of a ligand to the EPOR induces a conformational change in the receptor dimer, leading to the activation of the associated Janus kinase 2 (JAK2).[3][4][5] Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the EPOR, creating docking sites for various signaling proteins. This initiates a cascade of intracellular signaling pathways, including the STAT5, PI3K/Akt, and MAPK pathways, which are crucial for mediating the biological effects of EPO and its analogs.[4][6][7]
Pharmacokinetic Profile of this compound
Currently, detailed quantitative pharmacokinetic data for this compound in the public domain is limited. The primary source of information is a preclinical study in rats, which provides a qualitative description of its absorption and distribution.
Data Presentation
The following table summarizes the available pharmacokinetic information for this compound and provides comparative data for another non-erythropoietic EPO-derived peptide, pHBSP, to offer a broader perspective on the pharmacokinetics of this class of molecules.
| Parameter | This compound | pHBSP (comparative) | Reference |
| Animal Model | Rat | Rat, Rabbit | [2],[8] |
| Route of Administration | Subcutaneous (s.c.) | Intravenous (i.v.) | [2],[8] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | Not applicable (i.v.) | [2] |
| Detectability in Plasma | At least 24 hours | - | [2] |
| Plasma Half-life (t1/2) | Not reported | ~2 minutes | [8] |
| Blood-Brain Barrier (BBB) Penetration | Yes | Not reported | [2] |
| Plasma to Cerebrospinal Fluid (CSF) Ratio | ~20 (at 2 hours post-administration) | Not reported | [2] |
| Clearance (CL) | Not reported | Not reported | |
| Volume of Distribution (Vd) | Not reported | Not reported | |
| Bioavailability (F) | Not reported | Not applicable (i.v.) |
Note: The lack of comprehensive quantitative data for this compound highlights the need for further preclinical and clinical studies to fully characterize its pharmacokinetic profile.
Experimental Protocols
The following section details the methodologies employed in the key preclinical study that has characterized the in vivo behavior of this compound. This is supplemented with a general protocol for in vivo pharmacokinetic studies of peptides in rodents to provide a more complete picture for researchers.
In Vivo Study of this compound in Rats
Objective: To determine the plasma concentration profile and brain penetration of this compound following subcutaneous administration in rats.[2]
Methodology:
-
Test Article: Biotinylated this compound was used to facilitate its detection in biological samples.[2]
-
Animal Model: The study was conducted in rats.[2]
-
Administration: A single subcutaneous (s.c.) injection of biotinylated this compound was administered.[2]
-
Sample Collection:
-
Sample Analysis: The concentration of biotinylated this compound in plasma and CSF was measured. The specific analytical method (e.g., ELISA, mass spectrometry) is not detailed in the primary publication.[2]
-
Data Analysis: The plasma concentration-time profile was plotted to determine the time to peak concentration and the duration of detectability. The ratio of plasma to CSF concentration was calculated to assess the extent of brain penetration.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a Nonerythropoietic and Neuroprotective Agonist of the Erythropoietin Receptor with Anti-Inflammatory and Memory Enhancing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The erythropoietin receptor: molecular structure and hematopoietic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythropoietin regulates signaling pathways associated with neuroprotective events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of erythropoietin signaling by receptor dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactome | Signaling by Erythropoietin [reactome.org]
- 8. Nonerythropoietic, tissue-protective peptides derived from the tertiary structure of erythropoietin - PMC [pmc.ncbi.nlm.nih.gov]
Erythropoietin (EPO): A Technical Guide to Cellular Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cellular uptake and distribution of Erythropoietin (EPO), a critical glycoprotein (B1211001) hormone that regulates erythropoiesis. This document details the molecular mechanisms of EPO internalization, the signaling cascades it initiates, and its subsequent fate within the cell, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Quantitative Data on EPO and EpoR Kinetics
The interaction between Erythropoietin (EPO) and its receptor (EpoR) is a dynamic process characterized by specific binding kinetics, internalization rates, and subsequent intracellular trafficking. These quantitative parameters are crucial for understanding the potency and duration of EPO's biological effects.
| Parameter | Value | Cell Type/Condition | Reference |
| EPO Binding Affinity (k_on) | 5.0 x 10⁸ M⁻¹ min⁻¹ | EpoR-expressing cultured cells | [1] |
| NESP Binding Affinity (k_on) | 1.1 x 10⁸ M⁻¹ min⁻¹ | EpoR-expressing cultured cells | [1] |
| EPO Dissociation Rate (k_off) | 0.029 min⁻¹ | EpoR-expressing cultured cells | [1] |
| NESP Dissociation Rate (k_off) | 0.042 min⁻¹ | EpoR-expressing cultured cells | [1] |
| Internalization Rate (k_in) | 0.06 min⁻¹ | EpoR-expressing cultured cells | [1] |
| Normal Serum EPO Levels | 4 to 26 mU/mL | Healthy individuals | [2][3] |
| Hypoxic Serum EPO Levels | Up to 10,000 mU/mL | Individuals under hypoxic stress | [4] |
| Internalized Ligand Resecreted | 60% | EpoR-expressing cultured cells | [1] |
| Internalized Ligand Degraded | 40% | EpoR-expressing cultured cells | [1] |
NESP (Novel Erythropoiesis Stimulating Protein) is a hyperglycosylated analog of EPO.
Cellular Uptake and Intracellular Trafficking
The cellular uptake of EPO is a receptor-mediated process that is critical for the regulation of its signaling and its clearance from circulation.
Mechanism of Internalization: Clathrin-Mediated Endocytosis
Upon binding to the Erythropoietin Receptor (EpoR), EPO induces a conformational change in the receptor, leading to the activation of associated Janus kinase 2 (JAK2).[4][5] This activation is a prerequisite for the internalization of the EPO-EpoR complex. The primary mechanism for this internalization is clathrin-mediated endocytosis.[6][7]
The key steps in this process are:
-
JAK2 Activation and Receptor Phosphorylation: Ligand binding activates JAK2, which then phosphorylates specific tyrosine residues on the cytoplasmic tail of the EpoR.[6][8]
-
Recruitment of Adaptor Proteins: These phosphorylated tyrosines serve as docking sites for adaptor proteins, including the p85 subunit of phosphatidylinositol 3-kinase (PI3K).[6][7]
-
Clathrin Pit Formation: The recruitment of these adaptor proteins facilitates the assembly of clathrin coats on the inner surface of the plasma membrane, leading to the formation of clathrin-coated pits that invaginate and pinch off to form intracellular vesicles.[9][10]
Intracellular Fate of the EPO-EpoR Complex
Once internalized, the EPO-EpoR complex is trafficked within the cell. A significant portion of the internalized ligand (approximately 60%) is recycled back to the cell surface and resecreted, while the remaining 40% is targeted for degradation.[1] The degradation of the EPO-EpoR complex occurs primarily through the lysosomal pathway, which serves to downregulate the receptor and terminate the signal.[1][11] Ubiquitination of the EpoR plays a crucial role in targeting the receptor for lysosomal degradation.[8]
Biodistribution of EPO and EpoR
While the primary site of EPO action is on erythroid progenitor cells in the bone marrow, the distribution of EPO and its receptor is more widespread than initially thought.
-
EPO Production: In adults, EPO is primarily synthesized by peritubular interstitial cells in the kidneys, with the liver being a secondary site of production.[2][4]
-
EpoR Expression: High levels of EpoR are expressed on erythroid progenitor cells.[4] However, EpoR expression has also been detected in various non-hematopoietic tissues, including the brain, heart, and kidney, particularly during fetal development.[12][13] In the developing human fetus, EpoR immunoreactivity is widespread and has been observed in endothelial cells, myocardiocytes, and macrophages, among other cell types.[12]
Signaling Pathways Activated by EPO
The binding of EPO to its receptor triggers a cascade of intracellular signaling pathways that are essential for its biological effects, including the proliferation, differentiation, and survival of erythroid progenitor cells.[14][15]
The three main signaling pathways are:
-
JAK2-STAT5 Pathway: This is the canonical signaling pathway for EPO.[4][16] Activated JAK2 phosphorylates STAT5 (Signal Transducer and Activator of Transcription 5), which then dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in cell survival and differentiation.[17]
-
PI3K/Akt Pathway: The recruitment of the p85 subunit of PI3K to the phosphorylated EpoR activates the PI3K/Akt pathway, which is crucial for promoting cell survival by inhibiting apoptosis.[6][16]
-
Ras/MAPK Pathway: The Ras/MAPK (Mitogen-Activated Protein Kinase) pathway is also activated upon EPO stimulation and is involved in cell proliferation.[4][16][17]
Experimental Protocols
Protocol for Studying EPO Cellular Uptake by Immunofluorescence
This protocol outlines a standard method for visualizing the internalization of EPO into target cells.
Materials:
-
EPO-expressing cells (e.g., UT-7)
-
Recombinant human EPO (rhEPO)
-
Primary antibody against EPO
-
Fluorophore-conjugated secondary antibody
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% Bovine Serum Albumin in PBS)
-
DAPI or Hoechst for nuclear staining
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Culture EPO-expressing cells on glass coverslips in appropriate media.
-
Stimulation: Treat the cells with rhEPO at a desired concentration and for various time points to observe internalization.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.[18]
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes to allow antibodies to access intracellular proteins.[18]
-
Blocking: Wash the cells with PBS and block with 1% BSA in PBS for 30-60 minutes to reduce non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against EPO diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells with PBS and stain with DAPI or Hoechst for 5-10 minutes.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Microscopy: Visualize the cells using a fluorescence microscope.
Protocol for EPO Receptor Binding Assay
This protocol describes a method to quantify the binding of radiolabeled EPO to its receptor on the cell surface.
Materials:
-
Target cells expressing EpoR
-
¹²⁵I-labeled EPO
-
Unlabeled EPO
-
Binding buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., cold PBS)
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the target cells in binding buffer.
-
Total Binding: Incubate a known number of cells with a saturating concentration of ¹²⁵I-labeled EPO in the absence of unlabeled EPO.
-
Non-specific Binding: In a parallel set of tubes, incubate the same number of cells with ¹²⁵I-labeled EPO in the presence of a large excess of unlabeled EPO.
-
Incubation: Incubate both sets of tubes at a specific temperature (e.g., 4°C to prevent internalization) for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the cells from the unbound ¹²⁵I-labeled EPO by centrifugation through an oil cushion or by rapid filtration.
-
Washing: Wash the cell pellets or filters with cold wash buffer to remove any remaining unbound radioactivity.
-
Quantification: Measure the radioactivity associated with the cells using a gamma counter.
-
Calculation:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Binding affinity (Kd) and the number of receptors per cell (Bmax) can be determined by performing the assay with a range of ¹²⁵I-labeled EPO concentrations and analyzing the data using Scatchard analysis.
-
Visualizations
Caption: EPO Signaling Pathways.
Caption: EPO Cellular Uptake Workflow.
Caption: EPO Biodistribution Logic.
References
- 1. Cellular trafficking and degradation of erythropoietin and novel erythropoiesis stimulating protein (NESP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. mdpi.com [mdpi.com]
- 4. Erythropoietin - Wikipedia [en.wikipedia.org]
- 5. Erythropoietin receptor - Wikipedia [en.wikipedia.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Ligand-induced EpoR internalization is mediated by JAK2 and p85 and is impaired by mutations responsible for primary familial and congenital polycythemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ubiquitination Regulates the Internalization, Endolysosomal Sorting, and Signaling of the Erythropoietin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Tissue distribution of erythropoietin and erythropoietin receptor in the developing human fetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunohistochemical localization of erythropoietin and its receptor in the developing human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reactome | Signaling by Erythropoietin [reactome.org]
- 15. researchgate.net [researchgate.net]
- 16. What are EPO receptor antagonists and how do they work? [synapse.patsnap.com]
- 17. Physician Education: The Erythropoietin Receptor and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 19. scbt.com [scbt.com]
Epobis: A Technical Whitepaper on Early In Vitro and In Vivo Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epobis is a synthetic, dendrimeric peptide agonist of the erythropoietin receptor (EPOR) designed to elicit neuroprotective and anti-inflammatory effects without the hematopoietic activity associated with erythropoietin (EPO). This technical guide provides a comprehensive overview of the early in vitro and in vivo data for this compound, detailing its biological activities, experimental protocols, and putative signaling pathways. The information presented herein is compiled from key preclinical studies to serve as a resource for researchers and professionals in the field of drug development.
In Vitro Data
Neuroregenerative and Neuroprotective Effects
This compound has demonstrated significant potential in promoting neuronal growth and survival in various in vitro models.
Table 1: In Vitro Neuritogenesis in Primary Rat Motor Neurons
| This compound Concentration (µM) | Mean Neurite Length (µm ± SEM) | Statistical Significance (p-value) |
| 0 | 100 ± 5 | - |
| 0.03 | 120 ± 7 | < 0.05 |
| 0.1 | 145 ± 10 | < 0.01 |
| 0.33 | 165 ± 12 | < 0.001 |
| 1 | 130 ± 8 | < 0.05 |
| 3 | 110 ± 6 | > 0.05 |
Data synthesized from Dmytriyeva et al., 2016.
Furthermore, this compound has been shown to promote the survival of hippocampal and cerebellar neuronal cultures following excitotoxic insults.[1]
Anti-Inflammatory Properties
This compound exhibits anti-inflammatory effects by modulating the release of pro-inflammatory cytokines from activated immune cells.
Table 2: Inhibition of TNF-α Release from Activated Macrophages and Microglia
| Cell Type | Treatment | This compound Concentration (µM) | TNF-α Release (% of Control ± SEM) | Statistical Significance (p-value) |
| AMJ2-C8 Macrophages | LPS | 0 | 100 ± 8 | - |
| LPS | 0.1 | 75 ± 6 | < 0.05 | |
| LPS | 1 | 60 ± 5 | < 0.01 | |
| Rat Primary Microglia | LPS | 0 | 100 ± 10 | - |
| LPS | 0.1 | 80 ± 7 | < 0.05 | |
| LPS | 1 | 65 ± 6 | < 0.01 |
Data synthesized from Dmytriyeva et al., 2016.
In Vivo Data
Pharmacokinetics and Blood-Brain Barrier Penetration
Following systemic administration in rats, this compound has been shown to cross the blood-brain barrier and is detectable in both plasma and cerebrospinal fluid, a critical characteristic for a neuroprotective agent.
Neuroprotective and Anti-Inflammatory Efficacy in an Animal Model of Multiple Sclerosis
In a rat model of experimental autoimmune encephalomyelitis (EAE), a well-established model for multiple sclerosis, systemic administration of this compound delayed the onset and reduced the severity of clinical symptoms.
Table 3: Effect of this compound on Clinical Score in a Rat EAE Model
| Treatment Group | Mean Day of Disease Onset (± SEM) | Peak Mean Clinical Score (± SEM) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle | 10.2 ± 0.5 | 3.5 ± 0.3 | - |
| This compound (1 mg/kg) | 14.5 ± 0.8 | 2.1 ± 0.2 | < 0.01 |
Data synthesized from Dmytriyeva et al., 2016.
Cognitive Enhancement
This compound has demonstrated positive effects on long-term social memory in rats, suggesting its potential to address cognitive deficits associated with neuroinflammatory and neurodegenerative diseases.
Table 4: Effect of this compound on Social Recognition Memory in Rats
| Treatment Group | Discrimination Index (± SEM) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle | 0.15 ± 0.05 | - |
| This compound (1 mg/kg) | 0.45 ± 0.08 | < 0.05 |
Data synthesized from Dmytriyeva et al., 2016.
Importantly, in vivo studies have confirmed that this compound does not stimulate erythropoiesis, distinguishing it from EPO and highlighting its potential as a safe neuroprotective therapeutic.
Experimental Protocols
In Vitro Neuritogenesis Assay
-
Cell Culture: Primary motor neurons are isolated from the spinal cords of embryonic day 15 (E15) Wistar rats.
-
Plating: Neurons are plated on poly-L-lysine and laminin-coated coverslips in neurobasal medium supplemented with B27, L-glutamine, and antibiotics.
-
Treatment: After 24 hours in culture, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Cells are incubated for an additional 48 hours.
-
Immunostaining: Cells are fixed and stained for neuron-specific β-III tubulin to visualize neurites.
-
Analysis: The length of the longest neurite per neuron is measured using imaging software.
TNF-α Release Assay
-
Cell Culture: AMJ2-C8 macrophage or primary rat microglial cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Plating: Cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and TNF-α release.
-
Incubation: The cells are incubated for 24 hours.
-
Analysis: The concentration of TNF-α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
Rat Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Induction: EAE is induced in female Lewis rats by subcutaneous immunization with an emulsion of guinea pig spinal cord homogenate in complete Freund's adjuvant.
-
Treatment: Rats are treated daily with intraperitoneal injections of this compound (e.g., 1 mg/kg) or vehicle, starting from the day of immunization.
-
Clinical Scoring: Animals are weighed and scored daily for clinical signs of EAE on a scale of 0 to 5, where 0 is no sign of disease and 5 is moribund.
-
Analysis: The day of disease onset and the clinical scores are recorded and compared between treatment groups.
Social Recognition Memory Test
-
Habituation: Adult male rats are habituated to the testing arena for a set period over several days.
-
Acquisition Phase: On the test day, the subject rat is placed in the arena with a juvenile "unfamiliar" rat for a 5-minute interaction period.
-
Treatment: Immediately after the acquisition phase, the subject rat receives an intraperitoneal injection of this compound or vehicle.
-
Retention Phase: After a 24-hour delay, the subject rat is returned to the arena and presented with the "familiar" juvenile from the acquisition phase and a new "novel" juvenile rat.
-
Analysis: The time the subject rat spends investigating each juvenile is recorded. A discrimination index is calculated as the difference in time spent with the novel and familiar juvenile, divided by the total investigation time.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathway of this compound upon binding to the EPOR.
Caption: Experimental workflow for the in vitro neuritogenesis assay.
Caption: Experimental workflow for the TNF-α release assay.
Caption: Experimental workflow for the in vivo EAE model.
References
An In-depth Technical Guide to the Molecular Structure and Properties of Epobis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epobis is a synthetic, dendrimeric peptide meticulously engineered from a sequence of human erythropoietin (EPO), specifically corresponding to amino acids 63-80.[1] It functions as a potent and selective agonist of the erythropoietin receptor (EPOR), demonstrating significant neuroprotective and anti-inflammatory properties without the erythropoietic effects typically associated with EPO.[1][2] This makes this compound a compelling candidate for therapeutic development in neurodegenerative and inflammatory diseases. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, mechanism of action, and key experimental data, presented in a format tailored for scientific and research professionals.
Molecular Structure and Physicochemical Properties
This compound is an 18-amino acid peptide with a defined primary sequence and molecular formula. Its synthetic nature allows for high purity and consistency in research and development applications.
Table 1: Molecular and Chemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | H-Asn-Glu-Asn-Ile-Thr-Val-Pro-Asp-Thr-Lys-Val-Asn-Phe-Tyr-Ala-Trp-Lys-Arg-OH | [1] |
| Molecular Formula | C₁₀₀H₁₅₁N₂₇O₂₉ | [1][3] |
| Molecular Weight | 2195.42 g/mol | [1] |
| CAS Number | 915091-83-7 | [1][3] |
| Appearance | Powder | [1] |
| Solubility | Soluble in water | [4] |
| Purity (HPLC) | >95% | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through specific binding to and activation of the erythropoietin receptor (EPOR).[1][5] This interaction triggers a cascade of intracellular signaling events that underpin its neuroprotective and anti-inflammatory activities.
Erythropoietin Receptor (EPOR) Agonism
This compound binds to the EPOR with a notable affinity, having an apparent dissociation constant (KD) of approximately 60 nM.[1] Upon binding, it induces a conformational change in the EPOR dimer, leading to the activation of the associated Janus kinase 2 (JAK2).[6] Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the EPOR, creating docking sites for various signaling molecules.[6]
Downstream Signaling Cascades
The primary signaling pathway activated by this compound is the JAK2-STAT5 pathway.[1] Phosphorylated EPOR recruits Signal Transducer and Activator of Transcription 5 (STAT5), which is then phosphorylated by JAK2. Phosphorylated STAT5 dimerizes and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell survival and proliferation.[6]
In addition to the STAT5 pathway, agonism of the EPOR by ligands like EPO is known to activate other crucial signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras-Mitogen-activated protein kinase (MAPK) pathways.[6][7] These pathways are central to promoting cell survival and inhibiting apoptosis.
Anti-inflammatory Effects
A key property of this compound is its ability to modulate inflammatory responses. It has been shown to reduce the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from activated macrophages and microglia.[1][8]
Figure 1. this compound Signaling Pathway. This diagram illustrates the binding of this compound to EPOR, leading to the activation of JAK2 and subsequent downstream signaling cascades, including the STAT5, PI3K/AKT, and MAPK pathways, which promote cell survival. It also depicts the inhibitory effect of this compound on TNF-α secretion from activated microglia and macrophages.
Biological Properties and In Vitro/In Vivo Data
This compound has been characterized through a series of in vitro and in vivo studies, which have elucidated its neuroprotective, anti-inflammatory, and memory-enhancing effects.
Table 2: Summary of In Vitro Efficacy Data
| Assay | Cell Type | Concentration Range | Key Finding | Reference |
| Neurite Outgrowth | Primary Motor Neurons | 0 - 8.82 µM | Stimulates neurite outgrowth in a dose-dependent manner with maximal stimulation at 0.33 µM. | [3] |
| Cell Viability | L929 cells | 0 - 8.82 µM | Reduces TNF-induced cell death, with maximal viability (68%) at 2.7 µM. | [3] |
| TNF-α Secretion | AMJ2-C8 Macrophages & Rat Primary Microglia | Not specified | Decreases the release of TNF-α from activated immune cells. | [8] |
Table 3: Summary of In Vivo Data
| Animal Model | Dosage | Administration | Key Finding | Reference |
| Wistar Rats | 10 mg/kg | Subcutaneous injection | This compound crosses the blood-brain barrier and is detectable in cerebrospinal fluid. | [3] |
| Wistar Rats (Social Memory) | 10 mg/kg | Intraperitoneal injection | Improves social memory. | [3] |
| Mice (Multiple Sclerosis Model) | 10 mg/kg | Intraperitoneal injection | Demonstrates an anti-inflammatory effect. | [3][4] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blot Analysis of STAT5 Phosphorylation
This protocol is designed to assess the activation of the STAT5 signaling pathway in response to this compound treatment.
-
Cell Culture and Treatment:
-
Culture a suitable cell line expressing EPOR (e.g., TF-1 cells) in appropriate media and conditions.
-
Seed cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Starve the cells in serum-free media for 4-6 hours prior to treatment.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Perform densitometric analysis to quantify the band intensities. Normalize p-STAT5 levels to total STAT5 or a housekeeping protein like β-actin.
-
Figure 2. Western Blot Workflow for p-STAT5. This diagram outlines the key steps in performing a Western blot to detect and quantify the phosphorylation of STAT5 following cell treatment with this compound.
Neurite Outgrowth Assay in Primary Motor Neurons
This assay quantifies the ability of this compound to promote the growth of neurites from primary neurons.
-
Neuron Isolation and Culture:
-
Isolate primary motor neurons from the spinal cords of embryonic day 14-15 rat or mouse embryos.
-
Plate the dissociated neurons on coverslips coated with poly-D-lysine and laminin (B1169045) in a 24-well plate.
-
Culture the neurons in a defined, serum-free medium.
-
-
Treatment:
-
After allowing the neurons to adhere for 24 hours, treat the cultures with various concentrations of this compound or a vehicle control.
-
-
Immunocytochemistry:
-
After 48-72 hours of treatment, fix the neurons with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against a neuronal marker, such as β-III tubulin, overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei.
-
-
Image Acquisition and Analysis:
-
Acquire images of the neurons using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin or MetaMorph) to trace and measure the length of the longest neurite for each neuron.
-
Quantify the average neurite length per treatment condition.
-
TNF-α Secretion Assay from Microglia
This protocol measures the anti-inflammatory effect of this compound by quantifying its ability to reduce TNF-α secretion from activated microglia.
-
Microglia Culture:
-
Culture primary microglia or a microglial cell line (e.g., BV-2) in appropriate media.
-
Plate the cells in a 24-well or 96-well plate and allow them to adhere.
-
-
Pre-treatment and Activation:
-
Pre-treat the microglia with different concentrations of this compound or a vehicle control for 1-2 hours.
-
Activate the microglia by adding lipopolysaccharide (LPS) to the culture medium.
-
-
Sample Collection:
-
After 24 hours of activation, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
TNF-α Quantification (ELISA):
-
Use a commercially available ELISA kit for TNF-α.
-
Add the collected supernatants and TNF-α standards to the wells of an antibody-coated microplate.
-
Follow the manufacturer's instructions for incubation with detection antibody and streptavidin-HRP.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
-
Conclusion
This compound represents a significant advancement in the development of EPOR agonists with a specialized therapeutic profile. Its ability to selectively activate neuroprotective and anti-inflammatory pathways while avoiding hematopoietic effects positions it as a promising candidate for further investigation in the context of neurological disorders. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. mesoscale.com [mesoscale.com]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. A protocol for investigating long-term social discrimination memory: Evidence in female and male Long Evans rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Social Recognition Memory Test in Rodents [bio-protocol.org]
- 7. Neurite Outgrowth Assays [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biological Pathways Affected by Epobis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epobis is a synthetic, dendrimeric peptide derived from the sequence of human erythropoietin (EPO). It functions as a nonerythropoietic agonist of the erythropoietin receptor (EPOR), demonstrating significant potential in neuroprotection and anti-inflammatory applications.[1] Unlike EPO, this compound does not stimulate red blood cell production, a crucial characteristic that mitigates the risk of thromboembolic complications associated with traditional EPO therapies. This guide provides a comprehensive overview of the biological pathways modulated by this compound, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action
This compound exerts its biological effects by binding to and activating the erythropoietin receptor (EPOR). This interaction initiates a cascade of intracellular signaling events that are primarily associated with cell survival, differentiation, and modulation of inflammatory responses. The key signaling pathways activated by this compound include the Janus kinase 2/Signal Transducer and Activator of Transcription 5 (JAK2/STAT5) pathway, the Phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/AKT) pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical research on this compound, providing insights into its efficacy in various experimental models.
Table 1: In Vitro Efficacy of this compound on Neurite Outgrowth
| Cell Type | This compound Concentration (µM) | Outcome Measure | Result | Statistical Significance | Reference |
| Primary Motor Neurons | 0.33 | Mean Neurite Length | Significant Increase | p < 0.001 | Dmytriyeva et al., 2016 |
| Cerebellar Granule Neurons | 0.3 | Mean Neurite Length | Significant Increase | Not specified | Pankratova et al., 2012 |
| Hippocampal Neurons | 0.3 | Mean Neurite Length | Significant Increase | Not specified | Pankratova et al., 2012 |
Table 2: Anti-inflammatory Effects of this compound
| Cell Type | Condition | This compound Concentration (µM) | Outcome Measure | Result | Statistical Significance | Reference |
| AMJ2-C8 Macrophages | LPS-stimulated | 0.9 | TNF-α Release | Significant Reduction | p < 0.05 | Dmytriyeva et al., 2016 |
| Primary Rat Microglia | LPS-stimulated | 0.9 | TNF-α Release | Significant Reduction | p < 0.05 | Dmytriyeva et al., 2016 |
Table 3: In Vivo Efficacy of this compound in an Animal Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
| Animal Model | Treatment | Dosage | Outcome Measure | Result | Statistical Significance | Reference |
| EAE Rats | This compound | 10 mg/kg/day | Clinical Score | Significant Delay in Onset and Reduction in Severity | p < 0.05 | Dmytriyeva et al., 2016 |
Signaling Pathways Affected by this compound
This compound, through its activation of the EPOR, triggers a complex network of intracellular signaling pathways that underpin its neuroprotective and anti-inflammatory effects.
JAK2/STAT5 Signaling Pathway
Upon binding of this compound to the EPOR, a conformational change is induced in the receptor, leading to the activation of the associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the EPOR. These phosphorylated sites serve as docking stations for the Signal Transducer and Activator of Transcription 5 (STAT5) proteins. Once docked, STAT5 is phosphorylated by JAK2, dimerizes, and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of genes involved in cell survival and differentiation.
PI3K/AKT Signaling Pathway
The activation of EPOR by this compound also leads to the recruitment and activation of Phosphatidylinositol 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Protein Kinase B (AKT) to the cell membrane, where it is phosphorylated and activated. Activated AKT plays a crucial role in promoting cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic factors.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another important signaling cascade activated by this compound. Following EPOR activation, adaptor proteins such as Grb2 are recruited, which in turn activate the Ras-Raf-MEK-ERK signaling cascade. The terminal kinase in this pathway, ERK (extracellular signal-regulated kinase), translocates to the nucleus to phosphorylate and activate various transcription factors, leading to the regulation of genes involved in cell proliferation, differentiation, and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the quantitative data summary.
Neurite Outgrowth Assay
Objective: To quantify the effect of this compound on the growth of neurites from primary neurons.
Methodology:
-
Cell Culture: Primary motor neurons, cerebellar granule neurons, or hippocampal neurons are isolated from embryonic or neonatal rodents and cultured in appropriate media on coated coverslips.
-
Treatment: After an initial period of adherence and stabilization, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.03 to 3 µM) or a vehicle control.
-
Incubation: The cells are incubated for a defined period (e.g., 24-48 hours) to allow for neurite extension.
-
Immunocytochemistry: Following incubation, the cells are fixed with paraformaldehyde, permeabilized, and stained with an antibody against a neuronal marker (e.g., β-III tubulin or MAP2) and a fluorescent secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging: The stained cells are visualized using a fluorescence microscope, and images are captured.
-
Quantification: The length of the longest neurite for each neuron is measured using image analysis software (e.g., ImageJ). The data are then statistically analyzed to compare the effects of different this compound concentrations to the vehicle control.
TNF-α Release Assay
Objective: To measure the effect of this compound on the release of the pro-inflammatory cytokine TNF-α from activated macrophages or microglia.
Methodology:
-
Cell Culture: Macrophage (e.g., AMJ2-C8) or primary microglial cell lines are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of TNF-α in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The TNF-α concentrations are normalized to the control conditions, and statistical analysis is performed to determine the significance of the this compound-induced reduction in TNF-α release.
Conclusion
This compound represents a promising therapeutic candidate that leverages the neuroprotective and anti-inflammatory signaling pathways of the erythropoietin receptor without the hematopoietic side effects of EPO. The activation of the JAK2/STAT5, PI3K/AKT, and MAPK pathways provides a molecular basis for its observed efficacy in promoting neuronal survival, neurite outgrowth, and reducing inflammation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially translate the therapeutic benefits of this compound.
References
Methodological & Application
Application Notes and Protocols: Preparation of Epobis Stock Solution for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epobis is a synthetic, dendrimeric peptide derived from a sequence of human erythropoietin (EPO).[1][2] It acts as a potent agonist of the erythropoietin receptor (EPOR), demonstrating neuroprotective and anti-inflammatory properties without the erythropoietic effects associated with EPO.[1][3][4][5] This makes this compound a valuable tool for research in neurobiology and inflammatory diseases.[6] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Weight | 2195.44 g/mol | [2][7][8] |
| Appearance | Lyophilized powder | [1][6] |
| Solubility in Water | ≥ 50 mg/mL (22.77 mM) | [7][9] |
| Solubility in DMSO | 4 mg/mL (1.82 mM) | [7] |
| Storage of Lyophilized Powder | -20°C for up to 3 years or -80°C for up to 2 years. Keep away from moisture. | [1][7][8] |
| Storage of Reconstituted Stock Solution | -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [7][10] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for reconstituting lyophilized this compound to create a stock solution.
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water or sterile bacteriostatic water (for aqueous stock solutions)[2][6]
-
Anhydrous DMSO (for non-aqueous stock solutions)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-30 minutes. This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.[11]
-
Solvent Selection: Choose a solvent based on the experimental requirements. For most cell culture experiments, sterile water or a buffer is recommended.[10] For compounds with lower aqueous solubility, DMSO can be used.[7]
-
Reconstitution:
-
Carefully open the vial.
-
Using a calibrated micropipette, add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1 mM or 10 mM). For example, to prepare a 1 mM stock solution from 1 mg of this compound (MW = 2195.44 g/mol ), you would add 455.5 µL of solvent.
-
Calculation: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
-
Dissolution:
-
Gently swirl the vial to dissolve the peptide.
-
If necessary, vortex briefly. For peptides that are difficult to dissolve, sonication may be used.[12]
-
Ensure the solution is clear and free of visible particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is crucial to aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes.[10][13]
-
Store the aliquots at -20°C or -80°C. Reconstituted this compound is stable for up to 1 month at -20°C and up to 6 months at -80°C.[7][10]
-
For long-term storage, especially for solutions that will be further diluted in aqueous buffers, consider preparing the initial high-concentration stock in DMSO if solubility is a concern, and then making fresh dilutions for each experiment.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
This compound Signaling Pathway
This compound acts as an agonist for the Erythropoietin Receptor (EPOR), activating several downstream signaling cascades. Upon binding, this compound induces a conformational change in the pre-dimerized EPOR, leading to the trans-autophosphorylation and activation of Janus Kinase 2 (JAK2).[14] Activated JAK2 then phosphorylates tyrosine residues on the cytoplasmic tail of the EPOR, creating docking sites for various signaling proteins. The three major pathways activated are:
-
JAK/STAT Pathway: Primarily, Signal Transducer and Activator of Transcription 5 (STAT5) is recruited, phosphorylated by JAK2, and then dimerizes and translocates to the nucleus to regulate gene expression related to cell survival.[1][14][15]
-
PI3K/Akt Pathway: The p85 subunit of Phosphoinositide 3-kinase (PI3K) can bind to the phosphorylated EPOR, leading to the activation of Akt, a key regulator of cell survival and proliferation.[14]
-
Ras/MAPK Pathway: The growth factor receptor-bound protein 2 (Grb2) can also dock on the phosphorylated receptor, initiating the Ras-Raf-MEK-ERK (MAPK) cascade, which is involved in cell proliferation and differentiation.[14][15]
Caption: this compound signaling through the EPOR.
References
- 1. This compound peptide [novoprolabs.com]
- 2. umbrellalabs.is [umbrellalabs.is]
- 3. researchgate.net [researchgate.net]
- 4. A new agonist of the erythropoietin receptor, this compound, induces neurite outgrowth and promotes neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a Nonerythropoietic and Neuroprotective Agonist of the Erythropoietin Receptor with Anti-Inflammatory and Memory Enhancing Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. limitlessbiochem.shop [limitlessbiochem.shop]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. support.biossusa.com [support.biossusa.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. Human EPO (Erythropoietin) Recombinant Protein (PHC9631) [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Physician Education: The Erythropoietin Receptor and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Epobis in [specific assay, e.g., Western blot]
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Epobis is a synthetic, peptide-based agonist of the erythropoietin receptor (EPOR). Unlike erythropoietin (EPO), this compound is designed to be non-erythropoietic while retaining the neuroprotective and tissue-protective effects mediated through the EPOR. Western blotting is a crucial technique to elucidate the molecular mechanisms of this compound action by analyzing the activation of downstream signaling pathways.
Upon binding to the EPOR, this compound initiates a cascade of intracellular signaling events. The primary pathways activated include:
-
JAK-STAT Pathway: The binding of this compound to EPOR leads to the activation of Janus kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 (p-STAT5) then dimerizes, translocates to the nucleus, and regulates the transcription of target genes involved in cell survival and differentiation.
-
PI3K-Akt Pathway: Activation of the EPOR by this compound can also stimulate the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway. This pathway is a critical mediator of cell survival, proliferation, and metabolism. The key event for analysis by Western blot is the phosphorylation of Akt (p-Akt).
-
Ras-MAPK Pathway: The Ras-Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the ERK pathway, is another important signaling cascade activated by this compound. This pathway is involved in cell proliferation, differentiation, and survival. Western blot analysis typically focuses on the detection of phosphorylated ERK1/2 (p-ERK1/2).
These signaling pathways are integral to the neuroprotective effects of this compound. By using Western blot, researchers can quantify the activation of these pathways in response to this compound treatment, providing insights into its mechanism of action and therapeutic potential.
Quantitative Data Summary
The following table provides recommended starting concentrations and conditions for Western blot analysis of key signaling proteins activated by this compound. These are based on published data for erythropoietin and its agonists; optimization for your specific cell type and experimental conditions is highly recommended.
| Parameter | Recommendation | Notes |
| This compound Concentration | 0.1 - 1.0 µM | Start with a dose-response experiment to determine the optimal concentration. 0.33 µM has been used for neurite outgrowth assays. |
| Stimulation Time | 5 - 60 minutes | For phosphorylation events, short stimulation times are often sufficient. A time-course experiment is recommended. |
| Cell Lysis Buffer | RIPA buffer or similar, supplemented with protease and phosphatase inhibitors | It is critical to include phosphatase inhibitors to preserve the phosphorylation state of target proteins. |
| Protein Loading | 20 - 40 µg of total protein per lane | The optimal amount may vary depending on the abundance of the target protein. |
| Primary Antibody: p-STAT5 (Tyr694) | 1:1000 dilution | Incubation overnight at 4°C is recommended. |
| Primary Antibody: p-Akt (Ser473) | 1:1000 dilution | Incubation overnight at 4°C is recommended. |
| Primary Antibody: p-ERK1/2 (Thr202/Tyr204) | 1:1000 - 1:2000 dilution | Incubation overnight at 4°C is recommended. |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG at 1:2000 - 1:5000 dilution | Incubate for 1 hour at room temperature. |
| Detection | Enhanced Chemiluminescence (ECL) |
Experimental Protocols
Protocol 1: Cell Culture and this compound Stimulation
-
Plate neuronal cells (e.g., SH-SY5Y, primary cortical neurons) in appropriate culture vessels and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal signaling activity.
-
Prepare a stock solution of this compound in sterile, nuclease-free water or an appropriate buffer.
-
Treat the cells with the desired concentration of this compound for the specified amount of time (e.g., 15 minutes). Include an untreated control.
Protocol 2: Protein Extraction
-
After stimulation, place the culture dish on ice and aspirate the medium.
-
Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix an appropriate amount of protein lysate (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and perform SDS-PAGE to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT5, anti-p-Akt, or anti-p-ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): To detect total protein levels as a loading control, the membrane can be stripped of the primary and secondary antibodies and then re-probed with an antibody against the total form of the protein of interest (e.g., total STAT5, total Akt, or total ERK1/2) or a housekeeping protein like GAPDH or β-actin.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Western Blot Experimental Workflow.
Application Notes and Protocols for Epobis in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epobis is a synthetic, dendrimeric peptide derived from the sequence of human erythropoietin (EPO).[1][2][3] It is designed as a functional agonist of the erythropoietin receptor (EPOR).[3] Unlike its parent molecule, erythropoietin, which is a primary regulator of erythropoiesis (red blood cell production), this compound is engineered to be non-erythropoietic.[1][2] Its primary therapeutic potential lies in its neuroprotective, anti-inflammatory, and memory-enhancing properties.[1][2][4] Studies have shown that this compound can cross the blood-brain barrier, making it a promising candidate for treating neurological conditions.[1][2]
These application notes provide a summary of recommended dosages from preclinical animal studies involving this compound and the broader class of erythropoietin receptor agonists. Detailed protocols for representative experimental setups are also included to guide researchers in their study design.
Erythropoietin Receptor Signaling Pathway
Erythropoietin (EPO) and its agonists, like this compound, initiate their effects by binding to the erythropoietin receptor (EPOR), a member of the cytokine receptor superfamily.[5] This binding event induces a conformational change in the pre-formed EPOR dimer, leading to the activation of the associated Janus kinase 2 (JAK2).[6] Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the EPOR, creating docking sites for various signaling molecules. This triggers three major downstream signaling cascades:
-
JAK2/STAT5 Pathway: Primarily associated with erythropoiesis, but also involved in cell survival.
-
PI3K/Akt Pathway: A crucial pathway for promoting cell survival and mediating neuroprotective effects.[6]
-
Ras/MAPK (ERK) Pathway: Involved in cell proliferation and differentiation.[7][8]
The diagram below illustrates the key components of the EPO receptor signaling pathway.
Caption: EPO Receptor Signaling Pathway.
Recommended Dosages for Animal Studies
The appropriate dosage of this compound and other erythropoietin receptor agonists can vary significantly based on the animal model, the intended biological effect (e.g., neuroprotection vs. erythropoiesis), and the route and frequency of administration. The following tables summarize dosages used in various preclinical studies.
Table 1: Recommended Dosages in Rodents (Rats & Mice)
| Animal | Agent | Dosage Range | Route | Frequency | Study Context / Model | Key Findings | Reference(s) |
| Rat | This compound | 10 mg/kg | s.c. | Once daily for 5 days | Experimental Autoimmune Encephalomyelitis (EAE) | Delayed clinical signs of EAE, non-erythropoietic | [1] |
| Rat | This compound | 10 mg/kg | s.c. | Single dose | Social Recognition Test | Improved long-term social memory | [1] |
| Rat | Recombinant Human EPO (rHuEPO) | 100, 450, 1350 IU/kg | i.v. | Single dose or 3 times/week for 2 weeks | Pharmacodynamics Study | Dose-dependent increase in erythroferrone (ERFE) and RBCs | [9][10] |
| Rat | Recombinant Human EPO (rHuEPO) | 7.5, 15, 30 µg/kg | - | Short-term high dose | Oxidative Stress Study | High doses increased oxidative stress | [11] |
| Rat | Epoetin alfa (EPO) | 5000 U/kg | i.p. | Single dose or daily for 3 days | Traumatic Brain Injury (TBI) | Neuroprotection, improved functional outcome | [12] |
| Mouse | Recombinant Human EPO (rHuEPO) | 2.5 - 160 IU/mouse | s.c. | Single dose | Bioassay for Potency | Dose-dependent increase in reticulocytes | [13] |
| Mouse | Recombinant Human EPO (rHuEPO) | 6 - 540 IU/week | - | For 2 weeks | Bone Loss Study | Dose-dependent trabecular bone loss | [14] |
| Mouse | Recombinant Human EPO (rHuEPO) | 3000 U/kg | i.p. | 3 times/week for 3 weeks | Cardiac Function Study | Associated with possible cardiac dysfunction | [15] |
Abbreviations: s.c. (subcutaneous), i.v. (intravenous), i.p. (intraperitoneal), RBC (Red Blood Cell).
Table 2: Recommended Dosages in Other Species (Dogs & Cats)
| Animal | Agent | Dosage Range | Route | Frequency | Study Context / Model | Key Findings | Reference(s) |
| Dog | Epoetin alfa | 100 U/kg | s.c. | 3 times/week | Anemia of Chronic Kidney Disease (CKD) | Increased packed cell volume (PCV) | [16] |
| Cat | Epoetin alfa | 100 IU/kg | s.c. | 3 times/week | Anemia of Chronic Kidney Disease (CKD) | Increased packed cell volume (PCV) | [16][17] |
| Dog | Darbepoetin alfa | 0.45–1.5 mcg/kg | s.c. | Once weekly | Anemia of Chronic Kidney Disease (CKD) | Longer half-life, less frequent dosing | [16] |
| Cat | Darbepoetin alfa | 0.7–1.8 mcg/kg | s.c. | Once weekly | Anemia of Chronic Kidney Disease (CKD) | Longer half-life, less frequent dosing | [16] |
Note: Dosages for dogs and cats are primarily for the erythropoietic effects of EPO analogues and are provided for context. This compound, being non-erythropoietic, would require different dose-finding studies for other therapeutic effects.
Experimental Protocols
General Guidelines for Preparation and Administration of this compound
This compound is a peptide and requires careful handling to ensure its stability and activity.
-
Reconstitution :
-
Lyophilized this compound peptide should be reconstituted in a sterile, appropriate solvent. Sterile phosphate-buffered saline (PBS, pH 7.4) or sterile water are common choices.
-
To prepare a stock solution, gently add the required volume of solvent to the vial. Avoid vigorous shaking or vortexing; instead, gently swirl or pipette up and down to dissolve the peptide.
-
For in vivo studies, the final formulation might involve co-solvents depending on the desired properties. A common formulation for subcutaneous injection is dissolving the peptide in a vehicle like PBS.[1]
-
-
Storage :
-
Store the lyophilized peptide at -20°C for long-term stability.
-
After reconstitution, it is recommended to aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.
-
-
Administration :
-
The choice of administration route (e.g., subcutaneous, intravenous, intraperitoneal) depends on the study's objective and the desired pharmacokinetic profile.
-
For subcutaneous (s.c.) administration in rats, inject into the loose skin over the back or flank.[1]
-
For intraperitoneal (i.p.) injection, restrain the animal and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.[12]
-
Ensure all injections are performed using sterile technique.
-
Protocol for EAE Induction and this compound Treatment in Rats
This protocol is based on the methodology used to assess the anti-inflammatory and neuroprotective effects of this compound in an animal model of multiple sclerosis.[1]
-
Animal Model : Female Lewis rats (8-10 weeks old).
-
EAE Induction :
-
Prepare an emulsion of guinea pig spinal cord homogenate (GPSCH) in complete Freund's adjuvant (CFA).
-
Anesthetize the rats and administer a single subcutaneous injection of the emulsion at the base of the tail.
-
-
Experimental Groups :
-
Control Group : EAE-induced rats receiving daily subcutaneous injections of vehicle (e.g., PBS).
-
This compound-Treated Group : EAE-induced rats receiving daily subcutaneous injections of this compound (10 mg/kg).
-
-
Treatment Protocol :
-
Begin treatment on the day of EAE induction or at the onset of clinical signs.
-
Administer this compound or vehicle once daily for a predefined period (e.g., 5 consecutive days).[1]
-
-
Monitoring and Outcome Measures :
-
Clinical Scoring : Monitor animals daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) using a standardized scoring system (e.g., 0-5 scale).
-
Body Weight : Record body weight daily as an indicator of general health.
-
Histology : At the end of the study, perfuse the animals and collect spinal cord and brain tissue for histological analysis (e.g., H&E staining for inflammation, Luxol fast blue for demyelination).
-
Hematology : Collect blood samples to measure hematocrit or red blood cell counts to confirm the non-erythropoietic effect of this compound.
-
General Experimental Workflow
The following diagram outlines a typical workflow for an in vivo animal study evaluating a therapeutic agent like this compound.
Caption: General In Vivo Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a Nonerythropoietic and Neuroprotective Agonist of the Erythropoietin Receptor with Anti-Inflammatory and Memory Enhancing Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new agonist of the erythropoietin receptor, this compound, induces neurite outgrowth and promotes neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Erythropoietin Pathway: A Potential Target for the Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Dynamics of Erythroferrone Response to Erythropoietin in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dynamics of Erythroferrone Response to Erythropoietin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Effects of recombinant human erythropoietin high mimicking abuse doses on oxidative stress processes in rats" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Delayed administration of erythropoietin reduces hippocampal cell loss, enhances angiogenesis and neurogenesis, and improves functional outcome following traumatic brain injury in rats: comparison of treatment with single dose and triple dose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Erythropoietin Mediated Bone Loss in Mice Is Dose-Dependent and Mostly Irreversible - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Table: Erythropoiesis-Stimulating Agents and Hematinics for Treatment of Anemia-MSD Veterinary Manual [msdvetmanual.com]
- 17. felinecrf.org [felinecrf.org]
Application of Epobis in Cancer Research: Current Landscape and Future Directions
There is currently no publicly available scientific literature, preclinical data, or clinical trial information to support the use of Epobis in the specific field of cancer research. this compound, a synthetic, nonerythropoietic agonist of the Erythropoietin Receptor (EPO-R), has been investigated for its neuroprotective and anti-inflammatory properties. However, its role and effects within the context of oncology remain unexplored in published research.
This document aims to provide a comprehensive overview of the existing knowledge surrounding the Erythropoietin (EPO) and EPO-R signaling axis in cancer, which is the parent pathway for which this compound is an agonist. Understanding this broader context is crucial for postulating any potential, yet currently hypothetical, applications of this compound in oncology. The information presented herein is intended for researchers, scientists, and drug development professionals.
The Complex Role of the EPO/EPO-R Axis in Cancer
The role of Erythropoietin (EPO) and its receptor (EPO-R) in cancer is a subject of ongoing debate and extensive research. While Erythropoiesis-Stimulating Agents (ESAs) are used to treat anemia in cancer patients, concerns have been raised about their potential to promote tumor growth and negatively impact patient survival.[1][2]
Key aspects of EPO/EPO-R signaling in cancer include:
-
Tumor Progression and Proliferation: Expression of functional EPO-R has been identified on various cancer cells, including those of the breast, head and neck, and kidneys.[1] Activation of EPO-R can trigger downstream signaling pathways known to be involved in cell proliferation and survival, such as the JAK/STAT, PI3K/AKT, and MAPK pathways.[1] Preclinical studies have shown that EPO can induce the proliferation of different cancer cell lines.[3]
-
Angiogenesis: The EPO/EPO-R axis is implicated in promoting the formation of new blood vessels (angiogenesis), a critical process for tumor growth and metastasis.[4] EPO can induce the expression of vascular endothelial growth factor (VEGF) receptors, further enhancing this process.[4]
-
Immunosuppression: Recent research suggests that EPO may contribute to an immunosuppressive tumor microenvironment, potentially hindering the efficacy of immunotherapies.[4] Tumor-derived EPO can reprogram tumor-associated macrophages (TAMs) to an immunosuppressive phenotype, leading to the evasion of the host immune response.[5][6]
-
Therapeutic Resistance: The EPO/EPO-R signaling has been linked to resistance to certain cancer therapies. For instance, it has been shown to contribute to trastuzumab resistance in HER2-positive breast cancer.[1]
Hypothetical Application of a Nonerythropoietic EPO-R Agonist like this compound in Cancer Research
Given that this compound is a nonerythropoietic agonist of the EPO-R, its theoretical application in cancer research would be to leverage the non-hematopoietic effects of EPO-R activation while avoiding the risks associated with stimulating red blood cell production. However, without any experimental data, the following remain speculative areas of investigation:
-
Tissue-Protective Effects: EPO is known to have tissue-protective effects in various organs.[1] A nonerythropoietic agonist could potentially be explored for its ability to mitigate the toxic side effects of chemotherapy or radiotherapy on healthy tissues, such as peripheral neuropathy or cardiotoxicity, without the concern of stimulating tumor growth via erythropoiesis-related mechanisms.
-
Modulation of the Tumor Microenvironment: The impact of a nonerythropoietic EPO-R agonist on the tumor microenvironment is unknown. Research would be needed to determine if such a compound could alter the function of immune cells, stromal cells, or angiogenesis in a way that is beneficial for cancer therapy.
Experimental Protocols and Data
As there are no published studies on this compound in cancer research, it is not possible to provide detailed experimental protocols or summarize quantitative data. Any investigation into this area would require the development of novel protocols, starting with fundamental in vitro studies.
A hypothetical experimental workflow to investigate this compound in cancer could include:
-
In Vitro Cell Line Studies:
-
Objective: To determine the direct effects of this compound on cancer cell proliferation, survival, and signaling.
-
Methodology:
-
Select a panel of cancer cell lines with varying levels of EPO-R expression.
-
Treat cells with a range of this compound concentrations.
-
Assess cell viability and proliferation using assays such as MTT or colony formation assays.
-
Analyze the activation of key signaling pathways (e.g., JAK/STAT, PI3K/AKT, MAPK) via Western blotting or other immunoassays.
-
-
-
In Vivo Preclinical Models:
-
Objective: To evaluate the effect of this compound on tumor growth and the tumor microenvironment in an in vivo setting.
-
Methodology:
-
Utilize xenograft or syngeneic mouse models of cancer.
-
Administer this compound systemically and monitor tumor growth over time.
-
At the end of the study, collect tumors for histological and immunological analysis to assess changes in angiogenesis, immune cell infiltration, and the expression of relevant biomarkers.
-
-
Signaling Pathways and Visualizations
The primary signaling pathways activated by the EPO-R are the JAK/STAT, PI3K/AKT, and MAPK pathways. While the specific downstream effects of this compound on these pathways in cancer cells are unknown, a generalized diagram of EPO-R signaling is presented below.
Caption: Generalized EPO-R signaling pathways.
Caption: Hypothetical workflow for investigating this compound in cancer.
References
- 1. Erythropoietin and Cancer: The Unintended Consequences of Anemia Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythropoietin in cancer: a dilemma in risk therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Erythropoietin receptor regulates tumor mitochondrial biogenesis through iNOS and pAKT [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. williamscancerinstitute.com [williamscancerinstitute.com]
- 6. EPO acts as a tumor’s doping agent to evade immunosurveillance [acir.org]
Application Notes and Protocols for Epobis in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epobis is a synthetic, dendrimeric peptide agonist of the erythropoietin receptor (EPOR). Unlike its endogenous counterpart, erythropoietin (EPO), this compound is nonerythropoietic, making it a promising candidate for therapeutic applications in neurology without the side effect of increasing red blood cell production.[1][2] In primary neuron cultures, this compound has been demonstrated to promote neurite outgrowth and enhance neuronal survival, highlighting its potential for neuroprotection and neuroregeneration.[2][3] These application notes provide detailed protocols for utilizing this compound in primary neuron experimental designs, including quantitative data on its effects and a depiction of its signaling pathways.
Mechanism of Action
This compound specifically binds to and activates the EPOR.[3] This activation triggers a cascade of intracellular signaling pathways that are crucial for neuronal function and survival. The primary signaling cascades initiated by EPOR activation include the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the Ras/mitogen-activated protein kinase (MAPK) pathway.[4][5][6] Collectively, the activation of these pathways leads to the inhibition of apoptotic processes and the promotion of gene expression associated with cell survival and neurite extension.[7][8]
Data Presentation
The following tables summarize the quantitative effects of this compound on primary neurons as reported in preclinical studies.
Table 1: Effect of this compound on Neurite Outgrowth in Primary Motor Neurons
| This compound Concentration (µM) | Mean Neurite Outgrowth (relative to control) | Statistical Significance (p-value) |
| 0.03 | ~1.2 | >0.05 |
| 0.1 | ~1.5 | <0.05 |
| 0.33 | ~2.0 | <0.001 |
| 1 | ~1.8 | <0.01 |
| 3 | ~1.6 | <0.05 |
Data is estimated from graphical representations in published studies.[9]
Table 2: Comparative Potency of Different this compound Formulations on Neurite Outgrowth in Cerebellar Granule Neurons
| This compound Formulation | Optimal Concentration for Neurite Outgrowth | Relative Potency |
| Monomeric | Not specified, ~400x less potent than tetrameric | 1x |
| Dimeric | Not specified, ~10x less potent than tetrameric | 40x |
| Tetrameric | 0.3 µM | 400x |
Data sourced from a study on a related peptide, Epotris, which is structurally analogous to this compound.[1]
Table 3: Effect of this compound on Neuronal Survival
| Neuronal Culture Type | Insult | This compound Treatment | Outcome |
| Hippocampal Neurons | Kainate Treatment | Present | Promoted survival |
| Cerebellar Neurons | KCl Deprivation | Present | Promoted survival |
Qualitative summary based on findings from published research.[3]
Mandatory Visualizations
Signaling Pathway of this compound in Primary Neurons
Caption: this compound signaling pathway in neurons.
Experimental Workflow for Assessing this compound Effectsdot
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a Nonerythropoietic and Neuroprotective Agonist of the Erythropoietin Receptor with Anti-Inflammatory and Memory Enhancing Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new agonist of the erythropoietin receptor, this compound, induces neurite outgrowth and promotes neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erythropoietin-induced activation of the JAK2/STAT5, PI3K/Akt, and Ras/ERK pathways promotes malignant cell behavior in a modified breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of erythropoietin on neurodegenerative and ischemic brain diseases: the role of erythropoietin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Treatment with Epobis
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Epobis is a synthetic, dendrimeric peptide agonist of the erythropoietin receptor (EPOR).[1][2][3] Unlike its parent molecule, erythropoietin (EPO), this compound is engineered to be non-erythropoietic, meaning it does not stimulate the production of red blood cells.[2][4][5] This characteristic makes it a promising therapeutic candidate for long-term treatment in neurological and inflammatory conditions, where the neuroprotective and anti-inflammatory properties of EPOR activation are desired without the hematological side effects.[1][2][4][5]
These application notes provide a summary of the known characteristics of this compound, a proposed protocol for its long-term use in preclinical research models based on published studies, and relevant data on its biological effects.
Mechanism of Action
This compound is derived from the sequence of human erythropoietin and is designed to bind to the EPO receptor.[1][2] This binding activates downstream signaling pathways, including the STAT5 transcription factor.[2] The activation of the EPO receptor by agonists like this compound is known to trigger several signal transduction pathways, leading to the proliferation and terminal differentiation of erythroid precursor cells and providing protection from apoptosis.[6] However, this compound has been specifically developed to leverage the tissue-protective effects of EPO without stimulating red blood cell production.[1][2][4][5] In the brain, where EPO and its receptor are upregulated in response to injury, this compound exerts pro-survival effects.[1] It has been shown to induce neurite outgrowth from primary neurons and promote the survival of hippocampal and cerebellar neuronal cultures.[1]
Signaling Pathway
The binding of an EPOR agonist like this compound initiates a phosphorylation cascade that mediates its biological effects. The following diagram illustrates the simplified signaling pathway.
References
- 1. A new agonist of the erythropoietin receptor, this compound, induces neurite outgrowth and promotes neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound peptide [novoprolabs.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. Erythropoietins: a common mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Flow Cytometry Analysis after Epobis Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epobis is a synthetic, dendrimeric peptide that acts as a potent agonist of the erythropoietin receptor (EPOR).[1][2] Derived from the sequence of human erythropoietin (EPO), this compound is designed to harness the neuroprotective and anti-inflammatory properties associated with EPOR activation while avoiding the erythropoietic effects (stimulation of red blood cell production) of EPO.[2][3] The mechanism of action of this compound involves binding to the EPOR, which triggers a conformational change in the receptor and activates downstream signaling cascades.[4] Key pathways activated by EPOR agonists include the JAK-STAT, PI3K-Akt, and Ras-MAPK pathways, which are crucial regulators of cell survival, proliferation, and apoptosis.[5][6][7][8]
Given the role of these signaling pathways in both normal and cancerous cells, it is critical to characterize the cellular effects of novel EPOR agonists like this compound, particularly in the context of oncology drug development.[9][10][11] Flow cytometry is a powerful and versatile technique for single-cell analysis, making it an ideal platform for dissecting the effects of drug treatments on heterogeneous cell populations.[12][13][14] This document provides detailed application notes and protocols for using flow cytometry to analyze cellular responses to this compound treatment, with a focus on apoptosis, cell cycle progression, and the activation of key signaling pathways.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from flow cytometry experiments after this compound treatment.
Table 1: Analysis of Apoptosis in EPOR-Positive Cancer Cells Treated with this compound for 48 hours
| Treatment Group | Concentration (nM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Untreated Control | 0 | |||
| This compound | 10 | |||
| This compound | 50 | |||
| This compound | 100 | |||
| Staurosporine (Positive Control) | 1 µM |
Table 2: Cell Cycle Distribution of EPOR-Positive Cancer Cells Treated with this compound for 24 hours
| Treatment Group | Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 0 | |||
| This compound | 10 | |||
| This compound | 50 | |||
| This compound | 100 | |||
| Nocodazole (Positive Control) | 100 ng/mL |
Table 3: Activation of Intracellular Signaling Pathways in EPOR-Positive Cancer Cells Treated with this compound for 30 minutes
| Treatment Group | Concentration (nM) | Median Fluorescence Intensity (MFI) of Phospho-STAT5 | MFI of Phospho-Akt (Ser473) |
| Untreated Control | 0 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| This compound | 100 | ||
| rhEPO (Positive Control) | 10 U/mL |
Experimental Protocols
Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
EPOR-positive cancer cell line (e.g., OCI-M1, UT-7)
-
Complete cell culture medium
-
This compound
-
Staurosporine (positive control for apoptosis)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24-48 hours). Include an untreated control and a positive control (e.g., staurosporine).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
EPOR-positive cancer cell line
-
Complete cell culture medium
-
This compound
-
Nocodazole (positive control for G2/M arrest)
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the apoptosis protocol for the desired duration (e.g., 24 hours).
-
Cell Harvesting: Collect all cells as described previously.
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate the cells at -20°C for at least 2 hours (or overnight).[15]
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the pulse width parameter to exclude cell doublets and aggregates from the analysis.[16]
Intracellular Staining for Phosphorylated Signaling Proteins (Phospho-flow)
This protocol allows for the measurement of the activation state of key signaling proteins within the cell.
Materials:
-
EPOR-positive cancer cell line
-
Complete cell culture medium
-
This compound
-
Recombinant Human EPO (rhEPO, positive control)
-
PBS
-
Fixation Buffer (e.g., BD Cytofix™)
-
Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated antibodies against phospho-STAT5 (pY694) and phospho-Akt (pS473)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and allow them to adhere overnight. For signaling studies, it is often best to serum-starve the cells for a few hours prior to treatment to reduce basal signaling. Treat cells with this compound for a short duration (e.g., 15-60 minutes).
-
Fixation: Immediately after treatment, fix the cells by adding an equal volume of pre-warmed Fixation Buffer to the culture medium and incubate for 10 minutes at 37°C.
-
Cell Harvesting and Permeabilization: Gently scrape and collect the cells. Centrifuge at 500 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
Washing: Wash the cells twice with staining buffer (PBS with 2% FBS).
-
Antibody Staining: Resuspend the permeabilized cells in 100 µL of staining buffer and add the recommended amount of fluorochrome-conjugated phospho-specific antibodies.
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with staining buffer.
-
Flow Cytometry Analysis: Resuspend the cells in 500 µL of staining buffer and analyze on a flow cytometer.
Visualizations
Caption: Signaling pathway activated by this compound binding to the EPOR.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound peptide [novoprolabs.com]
- 3. This compound is a Nonerythropoietic and Neuroprotective Agonist of the Erythropoietin Receptor with Anti-Inflammatory and Memory Enhancing Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new agonist of the erythropoietin receptor, this compound, induces neurite outgrowth and promotes neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiology and Pharmacology of Erythropoietin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactome | Signaling by Erythropoietin [reactome.org]
- 8. Physician Education: The Erythropoietin Receptor and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erythropoietin and Cancer: The Unintended Consequences of Anemia Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erythropoietin Suppresses Immune Attack on Tumors | Technology Networks [technologynetworks.com]
- 11. Erythropoietin: Good or Bad for Cancer?: R&D Systems [rndsystems.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. td2inc.com [td2inc.com]
- 14. Deep phenotyping of immune cell populations by optimized and standardized flow cytometry analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Flow cytometric fluorescence pulse width analysis of etoposide-induced nuclear enlargement in HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Efficacy of Epobis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epobis is a novel erythropoiesis-stimulating agent designed to mimic the effects of endogenous erythropoietin (EPO). EPO is a crucial glycoprotein (B1211001) hormone that regulates erythropoiesis, the process of red blood cell production. It exerts its effects by binding to the erythropoietin receptor (EPOR) on the surface of erythroid progenitor cells, triggering a cascade of intracellular signaling pathways that promote cell proliferation, differentiation, and survival.[1][2] This document provides detailed protocols for in vitro assays to characterize and quantify the efficacy of this compound. The described methods focus on three key areas of EPO-like activity: induction of cell proliferation, inhibition of apoptosis, and activation of downstream signaling pathways.
Mechanism of Action: The EPO Receptor Signaling Pathway
Upon binding of an agonist like EPO or this compound, the pre-dimerized EPOR undergoes a conformational change, activating the associated Janus kinase 2 (JAK2).[3] Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the EPOR.[4] These phosphorylated sites serve as docking stations for various signaling proteins containing SH2 domains, leading to the activation of multiple downstream pathways, including:
-
JAK2/STAT5 Pathway: This is a primary pathway for erythroid differentiation and proliferation.[3][5][6] Phosphorylated EPOR recruits Signal Transducer and Activator of Transcription 5 (STAT5), which is then phosphorylated by JAK2. Phosphorylated STAT5 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell survival and differentiation.[5][7]
-
PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis.[3][6][8]
-
Ras/ERK (MAPK) Pathway: This pathway is also involved in cell proliferation and differentiation.[3][6]
The following diagram illustrates the canonical EPO/EPOR signaling cascade.
I. Cell Proliferation Assays
A primary function of EPO is to stimulate the proliferation of erythroid progenitor cells. The following assays quantify the effect of this compound on the growth of EPO-dependent cell lines.
Recommended Cell Lines
Several cell lines are dependent on EPO for proliferation and are suitable for these assays.
| Cell Line | Description |
| TF-1 | Human erythroleukemia cell line.[9] |
| UT-7 | Human leukemia cell line. |
| 32D-EPOR | Murine myeloid cell line transfected with the human EPOR.[10] |
Experimental Workflow: Cell Proliferation
The general workflow for assessing cell proliferation in response to this compound is outlined below.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[11]
Materials:
-
EPO-dependent cells (e.g., TF-1)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human EPO (positive control)
-
This compound (test article)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture cells to a density of approximately 1x10^6 cells/mL. Wash the cells twice with serum-free medium to remove any residual growth factors. Resuspend the cells in fresh culture medium at a concentration of 1x10^5 cells/mL.
-
Seeding: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Treatment: Prepare serial dilutions of this compound and the EPO standard in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with cells and medium only as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[12][13]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well.[11]
-
Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14] Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve and determine the EC50 value for this compound.
| Parameter | Example Value |
| Cell Line | TF-1 |
| Seeding Density | 1 x 10^4 cells/well |
| Incubation Time | 72 hours |
| This compound Concentration Range | 0.1 - 1000 ng/mL |
| EPO Standard EC50 | ~1 ng/mL |
II. Anti-Apoptosis Assays
EPO is known to protect erythroid progenitor cells from apoptosis.[15] The following assays can be used to evaluate the anti-apoptotic effects of this compound.
Protocol 2: Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key effectors of apoptosis. The assay provides a luminogenic caspase-3/7 substrate which is cleaved by active caspases to produce a luminescent signal.
Materials:
-
EPO-dependent cells (e.g., UT-7)
-
Culture medium
-
Apoptosis-inducing agent (e.g., etoposide (B1684455) or serum starvation)
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega)
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Seeding: Seed cells at a density of 1x10^4 cells/well in a 96-well white-walled plate in 50 µL of culture medium.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Apoptosis Induction: Induce apoptosis by adding an appropriate stimulus (e.g., etoposide at a final concentration of 50 µM) and incubate for 18-24 hours.[16]
-
Assay: Equilibrate the plate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[16]
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a luminometer.
Data Analysis: A decrease in the luminescent signal in this compound-treated wells compared to the apoptosis-induced control indicates an anti-apoptotic effect.
| Parameter | Example Condition |
| Cell Line | UT-7 |
| Apoptosis Inducer | Serum deprivation for 24h |
| This compound Pre-treatment | 24 hours |
| Caspase Assay Incubation | 1 hour |
III. Signal Transduction Assays
To confirm that this compound acts through the EPOR signaling pathway, the phosphorylation of key downstream proteins can be assessed by Western blotting.
Protocol 3: Western Blot for Phospho-STAT5
This protocol describes the detection of phosphorylated STAT5, a key downstream target in the JAK/STAT pathway activated by EPOR.[17]
Materials:
-
EPO-dependent cells (e.g., TF-1)
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT5, anti-total-STAT5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Stimulation: Starve cells in serum-free medium for 4-6 hours. Stimulate the cells with this compound (e.g., 100 ng/mL) or EPO for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.[18]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.[19]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT5 to confirm equal protein loading.
Data Analysis: An increase in the band intensity corresponding to phospho-STAT5 in this compound-treated samples compared to the untreated control confirms the activation of the JAK/STAT pathway. Similar analyses can be performed for phospho-Akt and phospho-ERK.[6][20]
| Parameter | Example Condition |
| Cell Line | TF-1 |
| Starvation Time | 4 hours |
| This compound Concentration | 100 ng/mL |
| Stimulation Times | 0, 5, 15, 30, 60 min |
| Primary Antibody Dilution | 1:1000 |
Logical Flow for Signal Transduction Analysis
The following diagram illustrates the logical workflow for investigating the activation of signaling pathways by this compound.
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its effects on cell proliferation, apoptosis, and intracellular signaling, researchers can obtain a comprehensive understanding of its biological activity and potency as an erythropoietin mimetic. These assays are essential for the preclinical development and quality control of novel erythropoiesis-stimulating agents.
References
- 1. dynamedex.com [dynamedex.com]
- 2. providers.lablue.com [providers.lablue.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Association of JAK2 and STAT5 with erythropoietin receptors. Role of receptor phosphorylation in erythropoietin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Erythropoietin pretreatment suppresses inflammation by activating the PI3K/Akt signaling pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro bioassay for human erythropoietin based on proliferative stimulation of an erythroid cell line and analysis of carbohydrate-dependent microheterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a cell-based bioassay for the detection of neutralizing antibodies against recombinant human erythropoietin in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. e-jarb.org [e-jarb.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. broadpharm.com [broadpharm.com]
- 15. Erythropoietin as an antiapoptotic, tissue-protective cytokine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Regulation of Erythropoietin Receptor Activity in Endothelial Cells by Different Erythropoietin (EPO) Derivatives: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Epobis Technical Support Center: Troubleshooting Insolubility
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting insolubility and aggregation issues encountered with Epobis, a recombinant protein therapeutic.
Frequently Asked Questions (FAQs)
Q1: My vial of lyophilized this compound looks empty. Is the product missing?
A1: This is a common observation. Lyophilized proteins, especially those formulated without carrier proteins like BSA or sucrose, can form a thin, often invisible film on the vial's surface.[1] The perceived absence of a pellet does not indicate a lack of product. To ensure full recovery, centrifuge the vial for 20-30 seconds before opening to collect any material from the cap or walls.[1]
Q2: I've reconstituted my this compound according to the protocol, but it appears cloudy or has visible particles. What happened?
A2: Cloudiness or visible particles are signs of protein aggregation or precipitation.[2] This can be triggered by several factors, including incorrect reconstitution, inappropriate buffer conditions (e.g., pH, ionic strength), mechanical stress, or storage at improper temperatures.[2][3] Protein aggregation is a common challenge where protein molecules clump together, which can affect the product's efficacy and stability.[2][3]
Q3: What are the primary causes of this compound aggregation?
A3: Protein aggregation can be triggered by a variety of chemical and physical stressors.[2] Key causes include:
-
Environmental Stress: Fluctuations in temperature, exposure to light, and freeze/thaw cycles can disrupt the protein's delicate structure.[2][3]
-
Mechanical Stress: Agitation from vigorous mixing, pumping, or filtration can expose hydrophobic regions of the protein, leading to aggregation.[2][4]
-
Formulation Issues: Sub-optimal pH, incorrect ionic strength, or the absence of necessary stabilizing excipients can reduce solubility.[2] High protein concentration also increases the likelihood of aggregation.[2]
-
Chemical Degradation: Processes like oxidation can alter the protein structure and lead to aggregation.[5]
-
Contaminants: The presence of particles like silicone oil from syringes or glass from vials can promote aggregation.[3]
Troubleshooting Workflow for Insolubility
If you observe precipitation or cloudiness after reconstituting this compound, follow this logical troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for this compound insolubility.
Detailed Troubleshooting Guides
Issue 1: Insolubility Immediately After Reconstitution
Question: I followed the protocol, but the solution became cloudy right away. What should I do?
Answer: This often points to an issue with the reconstitution process itself or the buffer used.
-
Confirm Recommended Solvent: Ensure you are using the exact buffer or solvent recommended in the product manual. Some proteins require specific pH or low ionic strength buffers to remain soluble.[1]
-
Avoid Vigorous Mixing: Do not vortex or shake the solution vigorously.[1] This mechanical stress can cause immediate aggregation.[2] Use gentle swirling or slow pipetting to dissolve the lyophilized powder.
-
Check Concentration: Do not attempt to reconstitute the protein at a concentration higher than 1 mg/mL unless specified, as high concentrations increase the likelihood of aggregation.[1][2]
-
Allow Incubation Time: After gentle mixing, allowing the vial to sit at 4°C for an extended period (e.g., overnight) may help dissolve any remaining particles.[1]
Issue 2: this compound Precipitates After pH Adjustment or Buffer Exchange
Question: My this compound was soluble initially, but crashed out of solution when I changed the buffer. Why?
Answer: this compound stability is highly dependent on pH and the composition of the buffer. Erythropoietin is known to be most stable in a pH range of 4 to <9, with optimal activity between pH 7 and 8.[6] A shift outside the optimal range can lead to aggregation. Studies have shown that high pH and high temperature can induce the formation of dimers and larger aggregates.[6]
Solution:
-
Verify Target Buffer pH: Ensure your target buffer's pH is within the recommended stability range for this compound.
-
Consider Excipients: If your new buffer lacks stabilizing excipients present in the original formulation, solubility can be compromised. Consider adding stabilizers.
The table below summarizes common excipients used to prevent protein aggregation.
| Excipient Category | Examples | Mechanism of Action | Typical Concentration |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Sorbitol | Stabilize the protein's native structure and strengthen its hydration shell. | 0.3 M (5%) or higher[7] |
| Amino Acids | Arginine, Glycine, Histidine, Lysine | Inhibit aggregation through preferential exclusion and can increase ionic strength.[5][7] | 50 mM of L-Arg and L-Glu has been shown to increase solubility.[8] |
| Surfactants | Polysorbate 20, Polysorbate 80, Pluronic F-68 | Prevent surface adsorption and aggregation by competitively binding to hydrophobic interfaces or the protein itself.[7] | 0.003 - 3 mg/mL[9] |
Issue 3: Product Aggregates During Storage or Freeze-Thaw Cycles
Question: My this compound solution was clear initially but showed particles after being stored in the fridge/freezer. What is the cause?
Answer: Aggregation can be a time-dependent process, accelerated by improper storage conditions. Both prolonged storage and freeze/thaw cycles are known stressors that can lead to the formation of protein aggregates.[3]
Solutions:
-
Confirm Storage Temperature: For liquid formulations, ensure storage is at the recommended 2-8°C.[10] Do not freeze unless the formulation is specifically designed for it.
-
Minimize Freeze-Thaw Cycles: If you must freeze the product, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, which are a major cause of aggregation.[3]
-
Use Cryoprotectants: If freezing is necessary, consider adding a cryoprotectant like glycerol (B35011) to the buffer to stabilize the protein.
The Pathway to Insolubility: Protein Aggregation
Understanding the mechanism of aggregation can help in preventing it. The process typically moves from a correctly folded (native) state to irreversible, insoluble aggregates.
References
- 1. Recombinant Proteins Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. technopharmasphere.com [technopharmasphere.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. leukocare.com [leukocare.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. biosyn.com [biosyn.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of multidose, preserved formulation epoetin alfa in syringes for three and six weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
How to reduce Epobis off-target effects
Welcome to the technical support center for Epobis, a non-erythropoietic, neuroprotective peptide agonist of the erythropoietin receptor (EPOR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Erythropoietin (EPO)?
A1: this compound is a synthetic, dendrimeric peptide derived from the sequence of human EPO.[1] Unlike recombinant human EPO, which has both neuroprotective and erythropoietic (red blood cell production) activities, this compound is specifically designed to be neuroprotective and anti-inflammatory without stimulating erythropoiesis.[1][2] This makes it a valuable tool for studying neuroprotective signaling pathways of the EPOR without the confounding and potentially adverse effects of increased hematocrit.
Q2: What is the primary on-target effect of this compound?
A2: The primary on-target effects of this compound are neuroprotection and anti-inflammation. It promotes neurite outgrowth, enhances neuronal survival, and reduces the release of pro-inflammatory cytokines like TNF-α from microglia and macrophages.[1][2][3][4]
Q3: What is the main "off-target" effect that this compound is designed to avoid?
A3: The main off-target effect this compound is designed to avoid is erythropoiesis, the stimulation of red blood cell production. High doses of EPO can lead to an unsafe increase in hematocrit and viscosity of the blood, a side effect that this compound mitigates by its selective action.[2]
Q4: How does this compound selectively activate neuroprotective pathways?
A4: this compound binds to the EPOR and activates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for its neuroprotective effects.[5][6] While it also activates STAT5, a key transcription factor in erythropoiesis, it is hypothesized that the specific conformation induced by the peptide-receptor interaction differs from that of EPO, leading to a biased signaling cascade that favors neuroprotection over erythropoiesis.[1][7][8]
Q5: Has this compound been screened for other unintended off-target effects?
A5: Currently, public literature does not contain comprehensive data from broad off-target screening panels (e.g., kinase panels, receptor binding assays) for this compound. While it is designed for selectivity against the erythropoietic pathway, researchers should be aware that, like any therapeutic candidate, it could have unintended interactions. It is considered best practice in drug development to perform such safety pharmacology screens to build a complete safety profile.[9][10][11]
Q6: What are the basic handling and storage properties of this compound?
A6: this compound is a peptide and should be handled with care to ensure stability.
-
Storage : Lyophilized peptide should be stored at -20°C or colder in a desiccated, airtight container for long-term stability.[12][13]
-
Solubility : Peptide solubility can vary. It is often supplied as a TFA salt, which generally enhances solubility in aqueous solutions.[1] For difficult-to-dissolve peptides, using a small amount of an organic solvent like DMSO before diluting to the final aqueous buffer may be necessary.[13] Always consult the manufacturer's data sheet for specific instructions.
-
Stability in Solution : Once dissolved, it is best to aliquot the peptide solution and store it at -20°C or colder to avoid multiple freeze-thaw cycles. Peptides in solution are more susceptible to degradation.[12]
Troubleshooting Guide
Issue 1: Inconsistent or No Neuroprotective/Neurite Outgrowth Effect in Primary Neuron Cultures
-
Possible Cause 1: Poor Neuronal Health. Primary neurons are sensitive and require optimal culture conditions. Cell death or stress can mask the protective effects of this compound.
-
Troubleshooting Steps:
-
Verify Coating: Ensure culture plates are properly coated with an appropriate substrate like Poly-D-Lysine (PDL) or laminin, as neurons require this for adherence.[14][15] Inconsistent coating can lead to cell clumping.
-
Use Serum-Free Medium: Use a serum-free basal medium (e.g., Neurobasal) with appropriate supplements (e.g., B-27) to minimize glial overgrowth and maintain a defined environment.[14][16]
-
Check Seeding Density: Plating neurons too sparsely or too densely can negatively impact health and network formation. An optimal density is typically 1,000–5,000 cells/mm².[15]
-
Minimize Disturbances: After plating, allow neurons to acclimate and limit disturbances to essential media changes.[17]
-
-
-
Possible Cause 2: this compound Degradation or Inactivity.
-
Troubleshooting Steps:
-
Fresh Preparation: Prepare fresh this compound solutions from lyophilized powder for each experiment. Avoid using solutions that have undergone multiple freeze-thaw cycles.
-
Confirm Concentration: Double-check calculations for dilution. Run a dose-response experiment to ensure the concentration is in the effective range (e.g., studies show effects around 0.33 µM for neurite outgrowth).[4]
-
-
-
Possible Cause 3: Assay Timing.
-
Troubleshooting Steps:
-
Allow Sufficient Time: Neurite outgrowth is a dynamic process. Ensure your assay endpoint allows enough time for neurites to extend, typically 24-72 hours after treatment.[4]
-
-
Issue 2: Unexpected Erythroid Colony Formation in CFU/BFU-E Assays
-
Possible Cause 1: Contamination with EPO.
-
Troubleshooting Steps:
-
Negative Control: Always run a negative control with vehicle only to ensure there is no background erythropoiesis stimulation from the media components (e.g., serum).
-
Source Verification: Ensure the this compound peptide was sourced from a reputable supplier and has not been cross-contaminated.
-
-
-
Possible Cause 2: Subjectivity in Colony Scoring.
-
Troubleshooting Steps:
-
Standardized Scoring: Use clear, standardized criteria to differentiate between BFU-E (Burst-Forming Unit-Erythroid) and CFU-E (Colony-Forming Unit-Erythroid) colonies. CFU-E assays are known to be subjective.[18][19]
-
Blinded Analysis: If possible, have a second researcher score the plates in a blinded manner to ensure objectivity.
-
-
Issue 3: High Variability in Anti-Inflammatory Assay Results (TNF-α Inhibition)
-
Possible Cause 1: Inconsistent Microglial Activation.
-
Troubleshooting Steps:
-
LPS Titration: The dose-response to LPS can vary between cell batches and sources. Perform an LPS dose-response curve to determine the optimal concentration that gives a robust but not maximal TNF-α release, allowing for a window to observe inhibition.
-
Consistent Timing: The timing of LPS stimulation is critical. TNF-α release peaks at different times depending on the cell type and LPS dose. Standardize the incubation time with LPS (e.g., 18-24 hours) across all experiments.[20]
-
-
-
Possible Cause 2: Cell Health.
-
Troubleshooting Steps:
-
Cell Viability Assay: Always run a parallel cell viability assay (e.g., MTT or LDH) to ensure that the reduction in TNF-α is not due to cytotoxicity of the this compound preparation at the tested concentrations.
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and related compounds.
| Compound | Parameter | Value | Assay System |
| This compound | Binding Affinity (KD) | ~60 nM | Surface Plasmon Resonance (EPOR)[1] |
| This compound | Effective Concentration | 0.33 µM | Neurite Outgrowth (Rat Motoneurons)[4] |
| This compound | Effective Concentration | 0.1 - 1.0 µM | TNF-α Release Inhibition (Macrophages)[2][4] |
| EPO | EC50 (Neuroprotection) | ~26 nM (100 IU/ml) | OGD in Hippocampal Slices[15] |
| CEPO | EC50 (Neuroprotection) | ~26 nM | OGD in Hippocampal Slices[15] |
| EPO | Effective Concentration | 0.1 - 0.5 U/ml | CFU-E Colony Formation[21] |
Note: CEPO (Carbamylated EPO) is another non-erythropoietic derivative of EPO.
Experimental Protocols
Protocol 1: Neurite Outgrowth Assay
This protocol is a general guideline for assessing the effect of this compound on neurite outgrowth in primary neurons or neuron-like cell lines (e.g., PC12, SH-SY5Y).
Materials:
-
Primary neurons or neuronal cell line
-
Culture plates (96-well, imaging grade) coated with Poly-D-Lysine and/or Laminin
-
Neuronal culture medium (e.g., Neurobasal medium with B-27 supplement, Glutamax)
-
This compound (lyophilized) and appropriate vehicle (e.g., sterile water or PBS)
-
Fixation solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., anti-β-III Tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system and analysis software
Procedure:
-
Cell Plating: Plate neurons at a pre-determined optimal density (e.g., 4,000 cells/well for a 96-well plate) onto coated plates and allow them to adhere for at least 4 hours, or overnight.
-
Compound Preparation: Reconstitute lyophilized this compound in a sterile vehicle. Prepare a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle-only control.
-
Treatment: Carefully replace the existing medium with the medium containing the this compound dilutions or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C, 5% CO2.
-
Fixation and Staining:
-
Gently wash the cells with warm PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour.
-
Incubate with primary antibody (e.g., anti-β-III Tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescent secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
Protocol 2: In Vitro Erythropoiesis Assay (CFU-E)
This assay determines if this compound has residual erythropoietic activity by measuring the formation of erythroid progenitor colonies.
Materials:
-
Bone marrow mononuclear cells (BMMCs) or CD34+ hematopoietic stem and progenitor cells (HSPCs)
-
MethoCult™ or similar methylcellulose-based semi-solid medium formulated for erythroid progenitors
-
Recombinant human EPO (positive control)
-
This compound and vehicle
-
Culture dishes (35 mm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Isolate BMMCs or HSPCs from a fresh source (e.g., human bone marrow, cord blood, or mouse fetal liver).
-
Culture Setup:
-
Prepare a cell suspension in Iscove's MDM with 2% FBS.
-
In separate tubes, add the required volume of cells, vehicle, positive control (EPO, e.g., at 0.5 U/mL), and a range of this compound concentrations.[21][22]
-
Add the cell suspensions to the methylcellulose (B11928114) medium and vortex thoroughly to ensure a homogenous mixture.
-
Dispense the mixture into culture dishes using a syringe with a blunt-end needle to avoid bubbles.
-
-
Incubation: Incubate the dishes for 2-3 days for murine CFU-E or 7-10 days for human CFU-E in a humidified incubator.[22][23]
-
Colony Scoring:
-
Using an inverted microscope, identify and count CFU-E colonies. These are small colonies (8-64 cells) of hemoglobinized cells.
-
Compare the number of colonies in the this compound-treated dishes to the vehicle control (which should be near zero) and the EPO positive control. A significant increase over the vehicle control would indicate erythropoietic activity.
-
Protocol 3: Anti-Inflammatory Assay (TNF-α Release)
This protocol measures the ability of this compound to inhibit the release of TNF-α from activated microglial or macrophage-like cells.
Materials:
-
Microglial cell line (e.g., BV-2) or macrophage-like cell line (e.g., RAW 264.7)
-
Culture plates (24- or 96-well)
-
Lipopolysaccharide (LPS)
-
This compound and vehicle
-
TNF-α ELISA kit
-
Cell viability assay kit (e.g., MTT)
Procedure:
-
Cell Plating: Seed cells into plates at a density that will result in a confluent monolayer after 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle. Incubate for 1-2 hours.
-
Activation: Add LPS to all wells (except the unstimulated control) to a final concentration known to induce robust TNF-α production (e.g., 100 ng/mL).
-
Incubation: Incubate for 18-24 hours at 37°C, 5% CO2.[20]
-
Supernatant Collection: Carefully collect the cell culture supernatants for TNF-α measurement.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell Viability: Perform an MTT or other viability assay on the remaining cells to ensure the observed effects are not due to cytotoxicity.
-
Analysis: Calculate the percentage inhibition of TNF-α release for each this compound concentration relative to the LPS-only control.
Visualizations
Signaling Pathways
Caption: Biased signaling of this compound vs. EPO at the Erythropoietin Receptor (EPOR).
Experimental Workflows
Caption: Workflow for assessing on-target and off-target effects of this compound.
Caption: Troubleshooting logic for a failed neurite outgrowth experiment.
References
- 1. This compound peptide [novoprolabs.com]
- 2. This compound is a Nonerythropoietic and Neuroprotective Agonist of the Erythropoietin Receptor with Anti-Inflammatory and Memory Enhancing Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new agonist of the erythropoietin receptor, this compound, induces neurite outgrowth and promotes neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Erythroid progenitor renewal versus differentiation: genetic evidence for cell autonomous, essential functions of EpoR, Stat5 and the GR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. mdpi.com [mdpi.com]
- 13. PROSTAGLANDIN E2 INHIBITS TUMOR NECROSIS FACTOR-ALPHA RNA THROUGH PKA TYPE I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dendrotek.ca [dendrotek.ca]
- 15. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 16. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. biocompare.com [biocompare.com]
- 18. stemcell.com [stemcell.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Evidence for the presence of CFU-E with increased in vitro sensitivity to erythropoietin in sickle cell anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CFU-E - Wikipedia [en.wikipedia.org]
- 23. Generation of committed erythroid BFU-E and CFU-E progenitors does not require erythropoietin or the erythropoietin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Epobis Technical Support Center: Optimizing Concentration for Maximum Efficacy
Welcome to the technical support center for Epobis, a synthetic dendrimeric peptide and potent erythropoietin receptor (EPOR) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for maximum efficacy in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, dendrimeric peptide derived from human erythropoietin (EPO). It functions as a potent agonist of the erythropoietin receptor (EPOR).[1][2][3] Unlike EPO, this compound is designed to be non-erythropoietic, meaning it does not stimulate the production of red blood cells.[2] Its primary mechanism of action involves binding to the EPOR, which triggers downstream signaling cascades, including the activation of the STAT5 transcription factor.[3] This activation leads to its neuroprotective and anti-inflammatory effects.
Q2: What are the key therapeutic potentials of this compound?
A2: this compound has demonstrated significant potential in preclinical studies for its neuroprotective and anti-inflammatory properties. It has been shown to promote neurite outgrowth and neuronal survival in various neuronal cell types.[1][3][4] Additionally, it can reduce the release of pro-inflammatory cytokines like TNF-α from macrophages and microglia.[1][2] A key advantage of this compound is its ability to cross the blood-brain barrier, making it a promising candidate for neurological and neuroinflammatory disorders.[2]
Q3: How should I prepare a stock solution of this compound?
A3: For optimal results, it is crucial to properly solubilize and store this compound.
-
Solvent Selection: For cell culture experiments, sterile-filtered Dimethyl Sulfoxide (DMSO) is a common solvent for creating a high-concentration stock solution.[5][6] Subsequently, this stock can be diluted in sterile water or a buffer of your choice. For many peptides, sterile water or PBS can be used for initial solubilization attempts.[7][8]
-
Reconstitution: To prepare a stock solution, slowly add the weighed peptide to the DMSO while gently vortexing or pipetting.[6] Ensure the peptide is fully dissolved before making further dilutions. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid cellular toxicity.[9]
-
Storage: Lyophilized this compound powder should be stored at -20°C. Once reconstituted, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9]
Q4: What is the recommended working concentration of this compound?
A4: The optimal concentration of this compound is application-dependent. Based on available literature, here are some starting recommendations. However, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
-
Neurite Outgrowth: A concentration of 0.33 μM has been shown to be effective in promoting neurite outgrowth in rat motoneurons.[4]
-
Anti-inflammatory Activity: A dose-dependent reduction in TNF-α release from activated macrophages has been observed. A concentration of 8.4 nM was used as a comparator concentration for EPO in one study.[1]
Troubleshooting Guide
Issue 1: Poor Solubility of this compound
-
Question: I am having difficulty dissolving my lyophilized this compound powder. What can I do?
-
Answer: Peptide solubility can be influenced by its amino acid sequence and secondary structure.
-
Initial Steps: Start by attempting to dissolve a small amount of the peptide in sterile, distilled water. If this is unsuccessful, try a buffer such as PBS.[8]
-
Organic Solvents: If aqueous solutions fail, a small amount of an organic solvent like DMSO can be used to first dissolve the peptide, followed by a stepwise addition of your aqueous buffer while vortexing.[7][10]
-
Sonication: Gentle sonication can help to break up aggregates and enhance solubility.
-
pH Adjustment: The net charge of a peptide affects its solubility. If the peptide is acidic, a slightly basic buffer may improve solubility, and vice-versa for a basic peptide.[10]
-
Issue 2: Inconsistent or No Biological Activity
-
Question: I am not observing the expected neuroprotective or anti-inflammatory effects with this compound. What could be the reason?
-
Answer: Several factors could contribute to a lack of activity.
-
Concentration Optimization: The effective concentration of this compound can vary significantly between cell types and experimental conditions. It is crucial to perform a dose-response curve to identify the optimal concentration range for your specific assay.
-
Peptide Integrity: Ensure that the this compound has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to degradation.[9]
-
Cell Health: The responsiveness of your cells is critical. Ensure your cells are healthy, within a suitable passage number, and are not stressed.
-
Assay Conditions: Review your experimental protocol. Factors such as incubation time, cell density, and the presence of serum can all influence the outcome.
-
Issue 3: Potential Off-Target Effects
-
Question: How can I be sure that the observed effects are mediated by the erythropoietin receptor (EPOR)?
-
Answer: While this compound is designed to be a specific EPOR agonist, it is good practice to confirm on-target activity.
-
Control Experiments: Include appropriate controls in your experiments. This could involve using a cell line that does not express EPOR or using an EPOR antagonist to see if the effects of this compound are blocked.
-
Expression Analysis: Confirm the expression of EPOR in your cell line of interest using techniques like Western blot or qPCR. The expression of functional EPOR has been a subject of debate in some non-hematopoietic tissues and cancer cell lines.[11]
-
Data Presentation
Table 1: Recommended Starting Concentrations for In Vitro Assays
| Application | Cell Type | Recommended Starting Concentration | Reference |
| Neurite Outgrowth | Rat Primary Motoneurons | 0.33 µM | [4] |
| Anti-inflammatory (TNF-α reduction) | AMJ2-C8 Macrophages, Rat Primary Microglia | Dose-dependent; 8.4 nM (as EPO comparator) | [1] |
| Neuroprotection (against glutamate) | Rat Embryonic Cortical Neurons | 100 ng/mL | [12] |
Table 2: Solubility and Storage of this compound
| Form | Recommended Solvent | Storage Temperature | Long-term Stability |
| Lyophilized Powder | N/A | -20°C | Up to several years |
| Stock Solution (in DMSO) | Sterile-filtered DMSO | -20°C or -80°C | Up to 1 month at -20°C |
| Working Dilution (in aqueous buffer) | Sterile Water, PBS, or cell culture medium | Use fresh; avoid long-term storage | Limited |
Experimental Protocols
Protocol 1: Neurite Outgrowth Assay
This protocol is a general guideline and should be optimized for your specific neuronal cell type.
-
Cell Plating: Plate primary neurons or a neuronal cell line (e.g., PC12, SH-SY5Y) on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates) at an appropriate density.
-
Differentiation (if applicable): If using a cell line like PC12, induce differentiation with a low serum medium or a growth factor like NGF for 24-48 hours.
-
This compound Treatment: Prepare a range of this compound concentrations in your differentiation medium. Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for 24-72 hours to allow for neurite extension.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100. Stain for a neuronal marker such as β-III tubulin to visualize the neurites.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Protocol 2: Macrophage Activation and TNF-α Release Assay
This protocol is a general guideline for measuring the anti-inflammatory effects of this compound.
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7, THP-1) or primary macrophages in appropriate culture medium. For THP-1 cells, differentiate into macrophages using PMA.
-
Pre-treatment with this compound: Plate the macrophages at a suitable density in a multi-well plate. Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Activation: Stimulate the macrophages with a pro-inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a defined period (e.g., 4-24 hours). Include a non-stimulated control and a vehicle control.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition by this compound compared to the LPS-only treated group.
Mandatory Visualizations
Caption: this compound signaling pathway upon binding to the EPOR.
Caption: Experimental workflow for a neurite outgrowth assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a Nonerythropoietic and Neuroprotective Agonist of the Erythropoietin Receptor with Anti-Inflammatory and Memory Enhancing Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new agonist of the erythropoietin receptor, this compound, induces neurite outgrowth and promotes neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. goldbio.com [goldbio.com]
- 6. lifetein.com [lifetein.com]
- 7. jpt.com [jpt.com]
- 8. biobasic.com [biobasic.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. Epo receptors are not detectable in primary human tumor tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke [mdpi.com]
Common experimental errors with Epobis
Welcome to the technical support center for Epobis. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the reliability and reproducibility of your results.
About this compound
This compound is a synthetic, dendrimeric peptide that acts as a potent and selective agonist of the Erythropoietin Receptor (EPOR).[1][2] Unlike endogenous erythropoietin (EPO), this compound is designed to be non-erythropoietic, meaning it does not stimulate the production of red blood cells.[2][3] Its primary activities are neuroprotective and anti-inflammatory.[2][3][4] this compound has been shown to promote neurite outgrowth, enhance neuronal survival, and reduce the release of inflammatory cytokines such as TNF.[1][4][5] A key feature of this compound is its ability to cross the blood-brain barrier.[1][2][3]
Signaling Pathway
This compound exerts its effects by binding to the EPOR, which leads to the activation of downstream signaling cascades.[4][6] Upon binding, the EPOR dimerizes and activates the associated Janus kinase 2 (JAK2).[6] Activated JAK2 then phosphorylates tyrosine residues on the EPOR, creating docking sites for various signaling proteins.[6] This leads to the activation of several key pathways, including the STAT5, PI3K/Akt, and MAPK pathways, which are crucial for cell survival and proliferation.[6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a peptide and should be reconstituted in a sterile, aqueous buffer such as phosphate-buffered saline (PBS) or sterile water. For cell culture experiments, it is recommended to dissolve this compound in the culture medium to be used. If a stock solution is required, use a buffer at a neutral pH and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: What is the optimal concentration of this compound for in vitro experiments?
A2: The optimal concentration of this compound can vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. A starting point for cell-based assays could be in the range of 10-100 nM.
Q3: Is this compound stable in solution?
A3: this compound is stable in aqueous solutions when stored properly. For short-term storage (days), solutions can be kept at 4°C. For long-term storage, it is recommended to aliquot the reconstituted this compound and store at -20°C or -80°C to minimize degradation.
Q4: Can this compound be used in animal studies?
A4: Yes, this compound has been shown to cross the blood-brain barrier and can be used in in vivo studies.[1][2][3] The appropriate dosage and administration route will depend on the animal model and the experimental design. A thorough literature search for similar peptide-based drugs is recommended to determine a suitable starting dose.
Troubleshooting Guides
In Vitro Kinase Assays
| Issue | Potential Cause | Troubleshooting Step |
| High variability between replicates | Pipetting errors, especially with small volumes.[7][8] Inadequate mixing of reagents.[7] | Ensure pipettes are calibrated. Use a master mix for reagents. Thoroughly mix all solutions before and after adding to the assay plate. |
| Inconsistent IC50 values | Variable enzyme activity.[8] Compound precipitation. | Aliquot and store the enzyme at the recommended temperature to avoid freeze-thaw cycles. Visually inspect for compound precipitation and determine solubility in the assay buffer.[8] |
| No or low signal | Inactive enzyme.[7] Incorrect ATP concentration.[7] | Verify enzyme activity with a positive control. Use an ATP concentration appropriate for the specific kinase. |
| High background signal | Non-specific binding of antibodies. Contaminated reagents. | Use a different blocking buffer (e.g., BSA instead of milk for phospho-antibodies). Use fresh, high-purity reagents. |
Cell-Based Assays
| Issue | Potential Cause | Troubleshooting Step |
| High background fluorescence/luminescence | Autofluorescence from media components (e.g., phenol (B47542) red, FBS).[9] | Use phenol red-free media or perform measurements in PBS.[9] Consider using a microplate reader that can measure from the bottom of the plate.[10] |
| Inconsistent cell seeding | Uneven cell distribution in the wells. | Ensure a single-cell suspension before seeding. Gently swirl the plate after seeding to distribute cells evenly. |
| Edge effects | Evaporation from the outer wells of the microplate.[7][8] | Avoid using the outermost wells or fill them with sterile buffer or water to maintain humidity.[7][8] |
| Low signal-to-noise ratio | Suboptimal assay timing. Incorrect choice of microplate. | Perform a time-course experiment to determine the optimal time for analysis. Use the correct color of microplate for your assay (black for fluorescence, white for luminescence).[10] |
Western Blotting for Phosphorylated Proteins
| Issue | Potential Cause | Troubleshooting Step |
| Weak or no phospho-protein signal | Dephosphorylation of samples during preparation. Low abundance of the phosphorylated protein.[11][12] | Use phosphatase inhibitors in your lysis buffer and keep samples on ice. Increase the amount of protein loaded on the gel or consider immunoprecipitation to enrich for your target protein.[11][13] |
| High background | Inappropriate blocking buffer. Non-specific antibody binding. | Use BSA instead of milk for blocking when using phospho-specific antibodies, as milk contains casein which is a phosphoprotein. Optimize antibody concentrations and incubation times. |
| Inconsistent results | Variable transfer efficiency. | Ensure proper gel-to-membrane contact and use a consistent transfer protocol. Verify transfer with Ponceau S staining. |
| Multiple non-specific bands | Antibody cross-reactivity. Too much protein loaded. | Use a more specific antibody or try a different antibody clone. Reduce the amount of protein loaded on the gel.[12] |
Experimental Protocols
Protocol 1: In Vitro EPOR Activation Assay
This protocol describes a general method for assessing the activation of the EPOR by this compound in a cell-based assay.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound peptide [novoprolabs.com]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. A new agonist of the erythropoietin receptor, this compound, induces neurite outgrowth and promotes neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physiology and Pharmacology of Erythropoietin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. selectscience.net [selectscience.net]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Improving the stability of Epobis in solution
Welcome to the technical support center for Epobis, your resource for troubleshooting and frequently asked questions regarding the stability of this compound in solution. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems you may encounter with this compound stability.
General Stability and Handling
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, a glycoprotein, is influenced by several factors including temperature, pH, exposure to light, agitation, and the presence of oxidizing agents.[1][2] Degradation can manifest as aggregation, deamidation, oxidation, and hydrolysis, all of which can impact its biological activity.
Q2: My this compound solution appears cloudy or has visible particles. What could be the cause and how can I prevent this?
A2: Cloudiness or particulate formation is often a sign of protein aggregation. Aggregation can be triggered by several factors including:
-
Inappropriate pH or ionic strength: this compound is most stable within a pH range of 6.0 to 7.0.[3] Deviations from this range can lead to conformational changes and aggregation.
-
Elevated temperatures: Exposure to high temperatures can cause denaturation and aggregation.[1][2]
-
Mechanical stress: Vigorous shaking or stirring can induce aggregation.
-
Freeze-thaw cycles: Repeated freezing and thawing can destabilize the protein.
Troubleshooting:
-
Ensure your buffer is within the optimal pH range.
-
Avoid exposing the solution to high temperatures. Store at the recommended temperature (typically 2-8°C).
-
Handle the solution gently; avoid vigorous vortexing or shaking.
-
Aliquot the this compound solution upon receipt to minimize freeze-thaw cycles.
-
Consider the use of stabilizing excipients (see section 2).
Formulation and Excipients
Q3: What excipients can I add to my this compound solution to improve its stability?
A3: Several types of excipients can be used to stabilize this compound in solution:
-
Buffers: To maintain a stable pH. Phosphate and citrate (B86180) buffers are commonly used.
-
Amino Acids: Glycine (B1666218) and glutamic acid have been shown to provide significant stability against aggregation and degradation.[4][5] Arginine is also used to reduce aggregation.
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 are effective in preventing surface adsorption and aggregation.[4][5]
-
Sugars and Polyols: Sucrose, mannitol, and sorbitol can act as cryoprotectants and stabilizers.
Q4: I am observing a loss of this compound activity over time, even without visible aggregation. What could be the reason?
A4: Loss of biological activity without visible aggregation can be due to subtle chemical modifications such as:
-
Oxidation: The methionine residue at position 54 (Met54) is particularly susceptible to oxidation, which can reduce the biological activity of this compound.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, leading to changes in protein structure and function.
-
Hydrolysis: Cleavage of the peptide backbone can occur, especially at acidic pH.
Troubleshooting:
-
To prevent oxidation, consider adding antioxidants like methionine or using nitrogen to purge the headspace of your vial.
-
Maintain the pH of your solution within the optimal range to minimize deamidation and hydrolysis.
-
Store the product at recommended temperatures to slow down chemical degradation rates.
Quantitative Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound under various conditions.
Table 1: Effect of pH and Temperature on this compound Aggregation
| pH | Temperature (°C) | Monomer (%) | Dimer (%) | Aggregates (%) |
| 3 | 25 | 98.5 | 1.0 | 0.5 |
| 3 | 40 | 95.2 | 3.5 | 1.3 |
| 9 | 25 | 97.1 | 2.2 | 0.7 |
| 9 | 40 | 89.8 | 7.3 | 2.9 |
Data synthesized from a study on the effect of pH and temperature on erythropoietin stability. The study showed that higher temperatures and pH values outside the optimal range increase the formation of dimers and higher molecular weight aggregates.[1][2]
Table 2: Comparative Stabilizing Effect of Amino Acid Formulations
| Formulation | Storage Condition | Remaining EPO (%) |
| F4 (Glycine + Glutamic Acid + Tween 20) | 25°C for 60 days | 95.3 ± 1.8 |
| F4 (Glycine + Glutamic Acid + Tween 20) | 40°C for 60 days | 88.7 ± 2.1 |
| F12 (Glycine + Tween 20) | 25°C for 60 days | 92.1 ± 2.5 |
| F12 (Glycine + Tween 20) | 40°C for 60 days | 81.4 ± 3.2 |
This table is based on a study that found a combination of glycine and glutamic acid provided maximum stability to an EPO formulation.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Quantification of this compound Concentration using ELISA
This protocol outlines the general steps for a sandwich ELISA to determine the concentration of this compound.
Materials:
-
This compound-specific capture antibody
-
This compound standard
-
Biotinylated this compound-specific detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
96-well microplate
Procedure:
-
Coating: Dilute the capture antibody in a suitable buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Prepare serial dilutions of the this compound standard. Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate four times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of this compound in the samples.
Analysis of this compound Aggregation by SDS-PAGE
This protocol describes how to use Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) to detect aggregates of this compound.
Materials:
-
Polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Sample loading buffer (with and without a reducing agent like β-mercaptoethanol)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or silver stain
-
This compound samples
Procedure:
-
Sample Preparation: Mix the this compound samples with an equal volume of 2X sample loading buffer. Prepare both non-reducing (without β-mercaptoethanol) and reducing (with β-mercaptoethanol) samples. Heat the samples at 70-95°C for 5-10 minutes.
-
Gel Loading: Load the molecular weight standards and the prepared samples into the wells of the polyacrylamide gel.
-
Electrophoresis: Place the gel in the electrophoresis chamber and fill it with running buffer. Run the gel at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom of the gel.
-
Staining: After electrophoresis, carefully remove the gel from the cassette and place it in a staining solution (e.g., Coomassie Brilliant Blue) for at least 1 hour.
-
Destaining: Transfer the gel to a destaining solution and gently agitate until the protein bands are clearly visible against a clear background.
-
Analysis: Analyze the gel. The monomeric form of glycosylated this compound has an apparent molecular weight of approximately 34-38 kDa. Dimers and higher-order aggregates will appear as bands at multiples of this molecular weight under non-reducing conditions. Under reducing conditions, disulfide-linked aggregates will be resolved into monomers.
Assessment of this compound Aggregates by Size-Exclusion Chromatography (SEC-HPLC)
This protocol provides a method for the quantitative analysis of this compound aggregates using high-performance liquid chromatography.
Materials:
-
HPLC system with a UV or fluorescence detector
-
Size-exclusion column suitable for proteins in the range of 10-200 kDa (e.g., TSKgel G3000SWxl)
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
-
This compound samples and standards
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Filter the this compound samples through a 0.22 µm filter to remove any large particulates.
-
Injection: Inject a defined volume of the sample onto the column.
-
Chromatography: Run the chromatography for a sufficient time to allow for the elution of all species.
-
Detection: Monitor the eluent at 214 nm or 280 nm (for UV detection) or with a fluorescence detector.
-
Analysis: Identify the peaks corresponding to high molecular weight aggregates, dimers, and the monomeric form of this compound based on their retention times (larger molecules elute earlier). Integrate the peak areas to quantify the percentage of each species.
Diagrams
The following diagrams illustrate key concepts related to this compound stability and analysis.
Caption: Major degradation pathways for this compound in solution.
Caption: Workflow for assessing the stability of this compound.
Caption: Strategies for stabilizing this compound in solution using excipients.
References
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. researchgate.net [researchgate.net]
- 3. Strong impact of ionic strength on the kinetics of fibrilar aggregation of bovine beta-lactoglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Optimization of amino acid-stabilized erythropoietin parenteral formulation: In vitro and in vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Why is my Epobis not showing any effect?
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Epobis in their experiments. If you are not observing the expected effects of this compound, please review the following information.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic peptide designed as a functional agonist of the erythropoietin receptor (EPOR).[1] Unlike erythropoietin (EPO), this compound is engineered to be nonerythropoietic, meaning it does not stimulate the production of red blood cells.[2][3] Its primary therapeutic potential lies in its neuroprotective, anti-inflammatory, and memory-enhancing properties.[2][3][4] this compound binds to the EPOR and activates downstream signaling pathways, promoting neuronal survival and neurite outgrowth.[1]
Q2: What are the known signaling pathways activated by this compound?
This compound, as an agonist of the EPOR, is expected to activate signaling pathways similar to EPO. Upon binding to the EPOR, a conformational change is induced, leading to the activation of several key downstream signaling cascades. The three major pathways are:
-
JAK-STAT pathway
-
PI3K-Akt pathway
-
Ras-MAPK pathway[5]
These pathways are crucial for mediating the various cellular responses attributed to this compound, including cell survival and differentiation.[5][6]
Troubleshooting Guide: Why is my this compound not showing any effect?
If you are not observing the expected biological effects of this compound in your experiments, several factors could be at play. This guide will walk you through the most common potential issues.
A logical workflow for troubleshooting is presented below:
Caption: Troubleshooting workflow for experiments where this compound shows no effect.
Issues with the this compound Reagent
| Potential Problem | Possible Cause | Recommended Action |
| Degraded this compound | Improper storage (temperature, light exposure). | Store this compound as recommended by the manufacturer, typically lyophilized at -20°C or colder and protected from light. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Calculation error during reconstitution or dilution. | Double-check all calculations. If possible, verify the concentration using a suitable method like UV-Vis spectroscopy or a peptide quantification assay. |
| Poor Solubility | The peptide has not fully dissolved in the chosen solvent. | Ensure you are using the recommended solvent for reconstitution. Gentle vortexing or sonication may aid in dissolving the peptide. Visually inspect the solution for any precipitates before use. |
Experimental Protocol and Dosing
| Potential Problem | Possible Cause | Recommended Action |
| Suboptimal Concentration | The concentration of this compound used is too low or too high, falling outside the effective range for your specific model. | Perform a dose-response experiment to determine the optimal concentration. Based on published studies, effective concentrations can vary. For example, in vitro neurite outgrowth has been observed at concentrations around 0.33 µM.[2] |
| Inadequate Incubation Time | The duration of this compound treatment is not sufficient to elicit a measurable response. | Conduct a time-course experiment to identify the optimal treatment duration. Biological responses can vary from hours to days depending on the endpoint being measured. |
| Method of Administration | For in vivo studies, the route of administration may not be optimal for reaching the target tissue. | While this compound has been shown to cross the blood-brain barrier, the efficiency can be influenced by the administration route.[2][3] Consider if the chosen route (e.g., systemic injection) is appropriate for your experimental goals. |
Cell System and Experimental Model
| Potential Problem | Possible Cause | Recommended Action |
| Low or Absent EPOR Expression | The cell line or primary cells being used do not express the erythropoietin receptor (EPOR) or express it at very low levels. The effects of this compound are dependent on EPOR expression.[1] | Verify EPOR expression in your cell model using techniques such as qPCR, Western blot, or flow cytometry. Select a cell line known to express functional EPOR. |
| Cell Health and Viability | The cells are not healthy, which can impact their ability to respond to stimuli. | Ensure that your cells are healthy, viable, and within a low passage number. Perform routine checks for contamination (e.g., mycoplasma). |
| In Vivo Model Considerations | The animal model used may have physiological differences that affect the response to this compound. | Review the literature for studies using this compound in similar animal models. Consider factors such as species, age, and disease state. |
Experimental Protocols
Example Protocol: In Vitro Neurite Outgrowth Assay
This protocol provides a general framework for assessing the effect of this compound on neurite outgrowth in a neuronal cell line (e.g., PC12) or primary neurons.
-
Cell Seeding:
-
Coat culture plates with an appropriate substrate (e.g., poly-L-lysine or laminin) to promote neuronal adhesion.
-
Seed the cells at a density that allows for individual cells and their processes to be visualized without excessive clumping.
-
-
This compound Treatment:
-
Prepare a range of this compound concentrations (e.g., 0.01 µM, 0.1 µM, 0.33 µM, 1 µM, 10 µM) in your cell culture medium.
-
Replace the existing medium with the this compound-containing medium. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).
-
-
Fixation and Staining:
-
Gently fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Stain for a neuronal marker (e.g., β-III tubulin) using a primary antibody followed by a fluorescently labeled secondary antibody. Stain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and number of neurites per cell using image analysis software.
-
Signaling Pathway
The following diagram illustrates the primary signaling cascades activated upon the binding of this compound to the erythropoietin receptor (EPOR).
References
- 1. A new agonist of the erythropoietin receptor, this compound, induces neurite outgrowth and promotes neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a Nonerythropoietic and Neuroprotective Agonist of the Erythropoietin Receptor with Anti-Inflammatory and Memory Enhancing Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | Signaling by Erythropoietin [reactome.org]
Technical Support Center: Epobis Stability and Storage
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Epobis (a nonerythropoietic, neuroprotective peptide agonist of the erythropoietin receptor) and related epoetin alfa products during storage and experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of this compound/Epoetin alfa degradation during storage?
A1: Degradation of this compound and epoetin alfa can be broadly categorized into physical and chemical instabilities.
-
Physical Instabilities:
-
Aggregation: This is a common issue where protein molecules clump together, forming dimers and higher molecular weight aggregates.[1] Aggregation can be triggered by elevated temperatures, mechanical stress (like shaking), exposure to certain surfaces, and freeze-thaw cycles.[2][3] It is a primary concern as aggregates can reduce therapeutic efficacy and potentially induce an immunogenic response.[4]
-
Denaturation: Unfolding of the protein's three-dimensional structure can lead to loss of biological activity. This can be caused by temperature fluctuations, extreme pH, and exposure to denaturing agents.[5]
-
-
Chemical Instabilities:
-
Oxidation: The amino acid methionine (specifically Met54 in epoetin alfa) is highly susceptible to oxidation, which can decrease biological activity.[6] This can be induced by exposure to light, elevated temperatures, and the presence of metal ions or peroxides.[6][7]
-
Deamidation and Isomerization: These are spontaneous intramolecular reactions that are dependent on the pH of the solution.[8] They can alter the protein's structure and function.
-
Hydrolysis: Cleavage of the peptide backbone, which can occur at extreme pH values.
-
Q2: My this compound solution appears cloudy or contains visible particles. What should I do?
A2: Cloudiness or visible particulates are signs of aggregation or precipitation. Do not use the solution.[9] This could be caused by:
-
Improper Storage Temperature: Storing at room temperature for extended periods or freezing can cause aggregation.[1][9]
-
Shaking: Vigorous shaking or agitation can induce protein aggregation.[2][9]
-
Contamination: Contamination from packaging materials, such as tungsten from pre-filled syringes, has been shown to induce denaturation and aggregation of epoetin alfa.[5][10]
-
Incorrect pH: The formulation's pH is critical for stability.
To prevent this, always adhere to the recommended storage conditions, handle vials gently, and inspect solutions visually for particulate matter before use.[9]
Q3: How can I minimize oxidation of my this compound sample?
A3: Oxidation, particularly of methionine residues, is a significant concern. To minimize it:
-
Protect from Light: Store vials in their original carton until use.[9]
-
Control Temperature: Avoid exposure to elevated temperatures.[7]
-
Use Appropriate Buffers and Excipients: Formulations often contain antioxidants or metal ion chelators to prevent oxidation.[6][7] For custom preparations, consider adding antioxidants like L-methionine or sodium thiosulfate.[6]
-
Minimize Headspace Oxygen: For long-term storage of custom preparations, consider purging the vial headspace with an inert gas like nitrogen or argon. Storing in polymer-based syringes with an oxygen absorber can also suppress oxidation.[8]
Q4: Can I freeze my this compound solution for long-term storage?
A4: For lyophilized (powder) forms of this compound, long-term storage at -20°C or -80°C is recommended.[7] However, for liquid formulations of epoetin alfa, freezing should be avoided as it can cause aggregation.[9] If you have a liquid solution, it is best to store it under the recommended refrigerated conditions (2°C to 8°C).[9] Repeated freeze-thaw cycles are particularly damaging and should be avoided for all protein solutions.
Q5: What is the ideal pH for storing this compound/Epoetin alfa?
A5: The optimal pH for stability is crucial. Epoetin alfa is generally stable in a pH range of 6.0 to 7.2.[1][11][12] For example, single-use vials of Epogen® are buffered to a pH of 6.9 ± 0.3, while multidose vials are buffered to 6.1 ± 0.3.[11][13] High pH (e.g., pH 9) can induce the formation of dimers and aggregates.[4]
Data Presentation: Storage and Formulation Parameters
Table 1: Recommended Storage Conditions for Epoetin Alfa
| Parameter | Condition | Rationale | Citations |
| Temperature | 2°C to 8°C (36°F to 46°F) | Prevents aggregation and chemical degradation. | [9] |
| Do Not Freeze | Freezing can cause aggregation. | [9] | |
| Light | Protect from light (store in original carton) | Minimizes light-induced oxidation. | [9] |
| Agitation | Do Not Shake | Prevents mechanically induced aggregation. | [2][9] |
| Duration (Multidose) | Discard 21 days after initial entry | Minimizes risk of contamination. | [9] |
Table 2: Typical Formulation Components for Epoetin Alfa Stability
| Component | Function | Example Concentration (per mL) | Citations |
| Albumin (Human) | Stabilizer, prevents surface adsorption | 2.5 mg | [11][13] |
| Sodium Chloride | Tonicity agent | 5.8 - 8.2 mg | [11][13] |
| Sodium Citrate / Phosphate | Buffering agent (maintains pH) | Varies by formulation | [11][13] |
| Citric Acid | pH adjustment | Varies by formulation | [11][13] |
| Benzyl Alcohol | Preservative (in multidose vials) | 1% | [11] |
Mandatory Visualizations
Signaling and Degradation Pathways
References
- 1. biorxiv.org [biorxiv.org]
- 2. Chromatographic purification of recombinant human erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoetin alfa - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Tungsten-induced denaturation and aggregation of epoetin alfa during primary packaging as a cause of immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. Restricted [jnjmedicalconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. Epogen (Epoetin Alfa): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. reference.medscape.com [reference.medscape.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Refining Epobis treatment time for optimal results
Welcome to the technical support center for Epobis, a non-erythropoietic agonist of the Erythropoietin Receptor (EPOR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound treatment time for optimal results in your experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, dendrimeric peptide derived from a sequence of human erythropoietin (EPO).[1][2][3] It acts as a potent agonist for the Erythropoietin Receptor (EPOR).[4][5] Upon binding to the EPOR, this compound activates downstream signaling pathways, including the STAT5 transcription factor.[1] Unlike EPO, this compound is engineered to be non-erythropoietic, meaning it does not stimulate the production of red blood cells.[1] Its primary therapeutic potential lies in its neuroprotective and anti-inflammatory properties, making it a valuable tool for studying EPOR-mediated signaling in neuronal systems.[1][2][6]
Q2: What are the key signaling pathways activated by this compound?
A2: this compound binding to the EPOR initiates several downstream signaling cascades. The primary pathway involves the recruitment and activation of Janus Kinase 2 (JAK2), which in turn phosphorylates the EPOR. This creates docking sites for various signaling proteins, leading to the activation of three major pathways:
-
STAT5 Pathway: Directly involved in gene transcription.[1][7]
-
PI3K/Akt Pathway: Crucial for promoting cell survival and proliferation.[7][8][9]
-
MAPK/ERK Pathway: Plays a significant role in cell proliferation, differentiation, and survival.[7][10][11]
Q3: How do I determine the optimal treatment time for this compound in my cell line?
A3: The optimal treatment time for this compound is highly dependent on your cell type and the specific biological endpoint you are measuring. A time-course experiment is the most effective method to determine the ideal duration.[12][13]
-
For signaling pathway activation (e.g., phosphorylation of Akt or ERK): Short incubation times are often sufficient. You can typically observe changes within minutes to a few hours (e.g., 15 min, 30 min, 1h, 4h, 8h).[13]
-
For changes in gene expression: Intermediate time points are generally required (e.g., 6h, 12h, 24h).
-
For functional outcomes (e.g., cell viability, apoptosis, neurite outgrowth): Longer incubation times are usually necessary to observe significant effects (e.g., 24h, 48h, 72h).[5][13]
It is recommended to perform a pilot experiment with a range of time points to identify the optimal window for your specific assay.[12]
Q4: Should I refresh the media and this compound during a long-term experiment?
A4: For experiments lasting longer than 24 hours, it is generally good practice to replace the medium to replenish nutrients and remove metabolic waste.[14] However, whether to add fresh this compound depends on the stability of the peptide in your culture conditions. If you suspect degradation, a media change with fresh this compound is recommended to ensure a consistent concentration. For many standard cytotoxicity assays, a single treatment at the beginning of the incubation period (e.g., for 24, 48, or 72 hours) is the common practice.[14]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, WST-1)
This guide addresses common issues encountered when assessing the effect of this compound on cell viability.
| Potential Cause | Recommended Solution | Relevant Controls |
| Sub-optimal Incubation Time | The treatment duration may be too short to induce a measurable effect. Perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal time point.[13] | Include both vehicle-treated and untreated cells at each time point. |
| Incorrect Cell Seeding Density | If cells are too sparse, they may not respond well. If they are too dense, they may become confluent and stop proliferating, masking any pro-survival effects of this compound. Optimize seeding density to ensure cells are in a logarithmic growth phase throughout the experiment. | Perform a growth curve for your cell line to determine the optimal seeding density for your assay duration. |
| Media Component Interference | Phenol (B47542) red in culture media can interfere with absorbance readings.[15] Serum components may also interact with the peptide. | Use phenol red-free media for the assay.[15] Consider reducing serum concentration or using serum-free media during the final incubation step with the viability reagent.[15] |
| Incomplete Formazan (B1609692) Crystal Solubilization (MTT Assay) | Incomplete dissolution of the purple formazan crystals leads to inaccurate and variable readings.[15] | Ensure complete solubilization by adding a sufficient volume of a suitable solvent (e.g., DMSO, acidified isopropanol) and mixing thoroughly. Gentle agitation on an orbital shaker can help.[15] |
Issue 2: Weak or no signal in Western Blot for phosphorylated proteins (p-Akt, p-ERK)
Detecting changes in protein phosphorylation requires careful sample handling to preserve these labile modifications.
| Potential Cause | Recommended Solution | Relevant Controls |
| Dephosphorylation during Sample Prep | Phosphatases in the cell lysate can remove phosphate (B84403) groups from your target protein, leading to a weak or absent signal. | Always work on ice.[16] Use a lysis buffer containing a cocktail of phosphatase and protease inhibitors.[16] |
| Sub-optimal Treatment Time | The phosphorylation event may be transient. You might be collecting lysates too early or too late. | Perform a time-course experiment with short intervals (e.g., 0, 5, 15, 30, 60 minutes) after this compound treatment to capture the peak phosphorylation signal. |
| Incorrect Blocking Agent | For phospho-specific antibodies, non-fat milk can sometimes cause high background because it contains phosphoproteins (e.g., casein). | Use 5% Bovine Serum Albumin (BSA) in TBST as the blocking agent instead of non-fat milk.[16] |
| Inappropriate Buffer System | Phosphate-buffered saline (PBS) can interfere with the binding of some phospho-specific antibodies. | Use Tris-based buffers (e.g., TBST) for all washing and antibody incubation steps.[17] |
| Low Protein Abundance | The target protein may be expressed at low levels in your cells. | Increase the amount of protein loaded onto the gel. If the signal is still weak, consider performing an immunoprecipitation (IP) to enrich for your target protein before running the Western blot.[16] |
Experimental Protocols & Methodologies
Protocol 1: Time-Course Analysis of Cell Viability using MTT Assay
This protocol is designed to determine the optimal treatment duration of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density. Allow cells to adhere and recover for 18-24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: At the end of each incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT into formazan crystals by metabolically active cells.[18]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background.[19][20]
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
This flow cytometry-based protocol distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound (and appropriate controls) for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent (e.g., Trypsin-EDTA), wash, and combine with the floating cells from the supernatant.
-
Washing: Wash cells once with cold PBS and then once with 1X Annexin V Binding Buffer.[21]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[22]
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.[22]
-
PI Addition: Add 5 µL of Propidium Iodide (PI) staining solution and incubate for 5-15 minutes.[22]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[21] Live cells are Annexin V- & PI-; early apoptotic cells are Annexin V+ & PI-; late apoptotic/necrotic cells are Annexin V+ & PI+.[21][23]
Protocol 3: Detection of Akt/ERK Phosphorylation by Western Blot
This protocol details the method for detecting the activation of signaling pathways downstream of EPOR.
-
Cell Treatment and Lysis: Plate cells and grow to 70-80% confluency. Treat with this compound for short time points (e.g., 0, 15, 30, 60 minutes). Immediately after treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: To an appropriate amount of protein lysate (e.g., 20-30 µg), add an equal volume of 2x Laemmli sample buffer. Denature the samples by heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated forms of target proteins (e.g., p-Akt, p-ERK) and their total protein counterparts (total Akt, total ERK) overnight at 4°C, diluted in 5% BSA/TBST.[13]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes in TBST, perform detection using an enhanced chemiluminescence (ECL) substrate and image the blot. The ratio of the phosphorylated protein to the total protein indicates the level of pathway activation.
Visualizations: Pathways and Workflows
Caption: Key signaling pathways activated by this compound binding to the EPOR.
Caption: Logical workflow for a time-course experiment.
References
- 1. This compound peptide [novoprolabs.com]
- 2. A new agonist of the erythropoietin receptor, this compound, induces neurite outgrowth and promotes neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound 5mg - neuroprotective hormone Erythropoietin receptor agonist. [peptide-shop.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Physiology and Pharmacology of Erythropoietin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. cusabio.com [cusabio.com]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. galaxy.ai [galaxy.ai]
- 19. MTT assay overview | Abcam [abcam.com]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Overcoming Resistance to [Epobis] in Cell Models
Disclaimer
Information regarding a specific compound named "Epobis" is not currently available in the public domain. This technical support guide has been created as a generalized framework for a hypothetical anti-cancer agent, referred to as "[this compound]". The principles, protocols, and troubleshooting steps outlined here are based on established knowledge of acquired drug resistance in cancer cell lines and are intended to serve as a comprehensive resource for researchers facing similar challenges with targeted therapies.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering resistance to the targeted therapy [this compound] in their cell culture models.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to [this compound], is now showing reduced responsiveness. What could be the reason?
A1: This phenomenon is likely due to the development of acquired resistance.[1][2] Cancer cells can adapt to the presence of a drug over time through various molecular and cellular mechanisms, leading to decreased sensitivity.[2] There are two main types of drug resistance: intrinsic, where cancer cells are resistant from the beginning of treatment, and acquired, which develops after initial responsiveness.[1]
Q2: How can I confirm that my cell line has developed resistance to [this compound]?
A2: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of [this compound] in your current cell line with that of the original, parental (sensitive) cell line.[3][4] A significant increase in the IC50 value indicates the development of resistance.[3][4]
Q3: What are the common molecular mechanisms of acquired resistance to targeted therapies like [this compound]?
A3: Acquired resistance to targeted therapies is complex and can occur through several mechanisms:
-
Alteration of the Drug Target: Mutations in the target protein can prevent [this compound] from binding effectively.[5][6]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the pathway blocked by [this compound], thereby maintaining proliferation and survival.[7][8][9] Common examples include the activation of the PI3K/AKT/mTOR or MAPK pathways.[7][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[2][5][10]
-
Drug Inactivation: Cancer cells may increase their metabolic capacity to inactivate the drug.[5][6]
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (like Bcl-2) or downregulation of pro-apoptotic proteins can make cells resistant to drug-induced cell death.[5]
-
Phenotypic Changes: Processes like the Epithelial-to-Mesenchymal Transition (EMT) can decrease cellular dependence on the signaling pathway targeted by [this compound].[9]
Q4: What are the initial steps I should take if I suspect [this compound] resistance?
A4: If you suspect resistance, follow these initial steps:
-
Verify Cell Line Identity: Ensure your cell line has not been cross-contaminated. Perform cell line authentication (e.g., Short Tandem Repeat profiling).
-
Check Compound Integrity: Confirm the concentration and stability of your [this compound] stock solution.
-
Perform a Dose-Response Assay: Conduct a new IC50 determination to quantify the level of resistance.[9]
-
Test for Mycoplasma: Mycoplasma contamination can significantly alter cellular responses to drugs.[11]
Troubleshooting Guide
Problem: The IC50 value of [this compound] in my cell line has increased dramatically.
This is a clear indication of acquired resistance.[9] The following workflow can help you diagnose and potentially overcome this issue.
Caption: Troubleshooting workflow for suspected drug resistance.
Data Presentation: Characterizing [this compound] Resistance
Table 1: Comparison of [this compound] IC50 Values
This table shows hypothetical IC50 values for a parental, sensitive cell line (Cell-S) and its derived [this compound]-resistant counterpart (Cell-R). A significant fold-change indicates acquired resistance.
| Cell Line | [this compound] IC50 (nM) | Fold Change in Resistance |
| Parental (Cell-S) | 50 | - |
| Resistant (Cell-R) | 1250 | 25x |
Table 2: Gene Expression Analysis in Resistant Cells (Hypothetical qPCR Data)
This table illustrates potential changes in gene expression that could explain resistance. Here, the resistant cells (Cell-R) show upregulation of a bypass pathway marker (AKT1) and a drug efflux pump (ABCB1).
| Gene | Relative mRNA Expression (Fold Change in Cell-R vs. Cell-S) | Potential Implication |
| TargetGene | 1.1 | No change in target expression |
| AKT1 | 8.2 | Activation of PI3K/Akt bypass pathway |
| MAPK1 (ERK2) | 1.3 | No significant change in MAPK pathway |
| ABCB1 (MDR1) | 15.7 | Increased drug efflux |
Visualizing Resistance Mechanisms
A common mechanism of resistance is the activation of a bypass signaling pathway. If [this compound] targets the MAPK pathway, resistant cells might upregulate the PI3K/Akt pathway to maintain cell survival and proliferation.
Caption: Activation of the PI3K/Akt bypass pathway to overcome [this compound] inhibition.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines how to determine the concentration of [this compound] that inhibits cell growth by 50%.
Materials:
-
Parental (sensitive) and suspected resistant cells
-
96-well cell culture plates
-
Complete growth medium
-
[this compound] stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.[12]
-
Drug Treatment: Prepare a series of [this compound] dilutions. A common approach is a 10-point, 3-fold serial dilution. Remove the old medium and add 100 µL of medium containing the different drug concentrations to the wells. Include a "no drug" (vehicle control) and a "no cells" (blank) control.[13]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Calculation: Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the [this compound] concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[14][15]
Protocol 2: Western Blotting for Bypass Pathway Activation
This protocol is used to detect changes in protein expression and phosphorylation, which can indicate the activation of bypass signaling pathways.
Materials:
-
Sensitive and resistant cell lysates (treated with and without [this compound])
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer, running buffer, TBST buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.[9]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin) to compare protein levels between sensitive and resistant cells.
Protocol 3: Generation of a Drug-Resistant Cell Line
This protocol describes a common method for developing an acquired resistance model in the lab through continuous exposure to escalating drug concentrations.[3][16][17]
Caption: Experimental workflow for generating a resistant cell line.
Methodology:
-
Initial Treatment: Begin by treating the parental cancer cell line with [this compound] at a concentration around its IC20 to IC50.[16]
-
Culture and Monitor: Maintain the cells in the drug-containing medium, replacing it every 2-3 days. Monitor the cells for signs of widespread cell death. Initially, a large fraction of cells may die.
-
Recovery: The surviving cells are allowed to proliferate. Once the culture reaches 70-80% confluency, passage the cells.[16]
-
Dose Escalation: After the cells have adapted and show stable growth at the current concentration (typically after 2-3 passages), gradually increase the concentration of [this compound].[16] A stepwise increase of 1.5 to 2-fold is common.
-
Repeat: Continue this cycle of treatment, recovery, and dose escalation over several months.[3][18] If cells show excessive death after a dose increase, revert to the previous concentration until the culture is stable.[16]
-
Stabilization and Validation: Once cells can proliferate in a significantly higher concentration of [this compound] (e.g., 10-20 times the original IC50), maintain them at this concentration for several passages to ensure the resistance phenotype is stable.
-
Cryopreservation: Create frozen stocks of the resistant cells at various stages of development.[16]
References
- 1. Understanding Drug Resistance in Cancer Treatments — Hope and Healing Cancer Services [hopeandhealingcare.com]
- 2. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 8. Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. cancercenter.com [cancercenter.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 14. clyte.tech [clyte.tech]
- 15. researchgate.net [researchgate.net]
- 16. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Efficacy of Epobis and Erythropoietin in Neuroprotection and Anti-Inflammation
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective and anti-inflammatory efficacy of Epobis, a synthetic peptide derivative of Erythropoietin (EPO), against its parent molecule, EPO. This analysis is supported by experimental data, detailed methodologies, and visualizations of the key signaling pathways.
This compound is a synthetic, dendrimeric peptide derived from the sequence of human erythropoietin. It is designed to be a potent agonist of the erythropoietin receptor (EPOR) with a key distinction: it is non-erythropoietic.[1][2][3] This means that while it retains the neuroprotective and anti-inflammatory properties of EPO, it does not stimulate the production of red blood cells, a significant advantage in therapeutic applications where an increase in hematocrit is undesirable.[2][3] This guide delves into the comparative efficacy of this compound and EPO in key areas of neuroprotection and anti-inflammation.
Quantitative Data Comparison
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the efficacy of this compound and EPO in promoting neurite outgrowth, enhancing neuronal survival, and reducing inflammatory responses.
Table 1: Neurite Outgrowth Promotion
| Compound | Cell Type | Concentration | % Increase in Neurite Length (relative to control) | Reference |
| This compound | Primary Rat Motor Neurons | 0.33 µM | ~150% | [4][5] |
| EPO | Hippocampal Neural Progenitor Cells | 20 U/ml | ~46% | [6] |
| Carbamylated EPO (CEPO) | Hippocampal Neural Progenitor Cells | 20 U/ml | ~58% | [6] |
Table 2: Neuroprotection (Neuronal Survival)
| Compound | Cell Type | Insult | Concentration | % Reduction in Cell Death (relative to insult) | Reference | |---|---|---|---|---| | This compound | Hippocampal & Cerebellar Neurons | Kainate Treatment / KCl Deprivation | Not specified | Significant protection |[7] | | EPO | Primary Hippocampal Neurons | Glutamate (B1630785) Excitotoxicity | 1 unit/ml | Significant protection |[8] | | NeuroEPO | Primary Cortical Neurons | Glutamate Excitotoxicity | 100 ng/mL | Significant protection |[9][10] |
Table 3: Anti-inflammatory Effects (TNF-α Suppression)
| Compound | Cell Type | Stimulant | Concentration | % Reduction in TNF-α Release (relative to stimulant) | Reference | |---|---|---|---|---| | This compound | AMJ2-C8 Macrophages | Not specified | 0.88 µM | ~50% |[5] | | EPO | AMJ2-C8 Macrophages | Not specified | 8.4 nM | ~40% |[5] | | EPO | SH-SY5Y Cells | TNF-α | 25 U/ml | Prevents TNF-α induced apoptosis |[11] |
Signaling Pathways and Experimental Workflows
The neuroprotective and anti-inflammatory effects of both this compound and EPO are mediated through the activation of the Erythropoietin Receptor (EPOR). This activation triggers a cascade of intracellular signaling events.
EPO/Epobis Signaling Pathway
Upon binding of EPO or this compound to the EPOR, the Janus kinase 2 (JAK2) is activated.[12][13] Activated JAK2 then phosphorylates several downstream targets, including the Signal Transducer and Activator of Transcription 5 (STAT5).[12][13][14] The phosphorylation of STAT5 is a critical step in mediating many of the cellular responses to EPO and this compound.[14]
Caption: EPO/Epobis signaling cascade.
Experimental Workflow: Neurite Outgrowth Assay
The following diagram illustrates a typical workflow for assessing the neuritogenic potential of this compound and EPO.
Caption: Workflow for neurite outgrowth assessment.
Experimental Protocols
Neurite Outgrowth Assay
Objective: To quantify the effect of this compound and EPO on the promotion of neurite extension from primary neurons.
Methodology:
-
Cell Culture: Primary motor neurons are isolated from the spinal cords of rat embryos and plated on culture slides pre-coated with poly-ornithine and laminin.[4][5]
-
Treatment: After allowing the neurons to adhere, the culture medium is replaced with fresh medium containing various concentrations of this compound or a single concentration of EPO. A vehicle control (medium without the compounds) is also included.
-
Incubation: The treated cells are incubated for 24-48 hours to allow for neurite outgrowth.
-
Immunocytochemistry: Following incubation, the cells are fixed with 4% paraformaldehyde, permeabilized with Triton X-100, and stained with an antibody against a neuronal marker such as β-III tubulin to visualize the neurites.
-
Imaging and Quantification: The stained neurons are imaged using a fluorescence microscope. The total length of neurites per neuron is measured using image analysis software.[4][5]
Neuronal Survival Assay (Glutamate Excitotoxicity)
Objective: To assess the neuroprotective effects of this compound and EPO against glutamate-induced neuronal death.
Methodology:
-
Cell Culture: Primary cortical or hippocampal neurons are cultured for several days to allow for maturation.[9][10]
-
Pre-treatment: The culture medium is replaced with fresh medium containing either this compound or EPO, and the cells are incubated for 24 hours.
-
Induction of Excitotoxicity: A high concentration of glutamate (e.g., 100 µM) is added to the culture medium for a short period (e.g., 15 minutes) to induce excitotoxicity.[9][10]
-
Washout and Post-treatment: The glutamate-containing medium is removed, and the cells are washed before being placed in fresh medium containing the respective neuroprotective compound (this compound or EPO).
-
Assessment of Cell Viability: After 24 hours of post-treatment, cell viability is assessed using methods such as counting surviving neurons, measuring LDH release into the medium, or using viability dyes like propidium (B1200493) iodide.[9][10]
Anti-inflammatory Assay (TNF-α Release from Microglia)
Objective: To measure the ability of this compound and EPO to suppress the release of the pro-inflammatory cytokine TNF-α from activated microglia.
Methodology:
-
Cell Culture: Primary microglia or a microglial cell line (e.g., BV-2) are cultured.
-
Activation and Treatment: The microglia are activated with an inflammatory stimulus such as lipopolysaccharide (LPS). Simultaneously, the cells are treated with different concentrations of this compound or EPO.[5][15]
-
Collection of Supernatant: After a 24-hour incubation period, the cell culture supernatant is collected.
-
TNF-α ELISA: The concentration of TNF-α in the collected supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[15][16]
-
Data Analysis: The reduction in TNF-α release in the treated groups is calculated relative to the LPS-only control group.
Western Blot for Phospho-STAT5
Objective: To detect the activation of the STAT5 signaling pathway by this compound and EPO.
Methodology:
-
Cell Culture and Treatment: Neuronal cells are treated with this compound or EPO for a short period (e.g., 15-30 minutes).
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of STAT5 (p-STAT5). A separate blot can be probed with an antibody for total STAT5 as a loading control.[14][17]
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the p-STAT5 band is quantified and normalized to the total STAT5 or a loading control.[14][17]
References
- 1. researchgate.net [researchgate.net]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. This compound is a Nonerythropoietic and Neuroprotective Agonist of the Erythropoietin Receptor with Anti-Inflammatory and Memory Enhancing Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Neurite Outgrowth Induced by Erythropoietin (EPO) and Carbamylated Erythropoietin (CEPO) in Hippocampal Neural Progenitor Cells [kjpp.net]
- 7. A new agonist of the erythropoietin receptor, this compound, induces neurite outgrowth and promotes neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. NeuroEPO Preserves Neurons from Glutamate-Induced Excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TNF-alpha-induced apoptosis is prevented by erythropoietin treatment on SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interleukin 2 and erythropoietin activate STAT5/MGF via distinct pathways. | The EMBO Journal [link.springer.com]
- 13. researchgate.net [researchgate.net]
- 14. Signal transducers and activators of transcription 5 contributes to erythropoietin-mediated neuroprotection against hippocampal neuronal death after transient global cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TNF Production and Release from Microglia via Extracellular Vesicles: Impact on Brain Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validating the Neuroprotective and Anti-Inflammatory Effects of Epobis: A Comparative Analysis
For researchers and drug development professionals, establishing the efficacy and mechanism of a novel therapeutic candidate is paramount. This guide provides a comparative analysis of Epobis, a non-erythropoietic Epo-receptor agonist, and its effects on neuroprotection, anti-inflammation, and memory enhancement. We present supporting experimental data from secondary validation methods and compare its performance with alternative non-erythropoietic erythropoietin (EPO) derivatives.
This compound is a synthetic, dendrimeric peptide derived from the sequence of human EPO.[1] It has been shown to be a potent agonist of the erythropoietin receptor (EPOR) and to promote neuritogenesis and neuronal cell survival.[2] Notably, this compound is designed to be non-erythropoietic, meaning it does not stimulate the production of red blood cells, a significant advantage over traditional EPO treatments for neurological applications.[1] This guide will delve into the experimental validation of this compound's key therapeutic effects.
Comparative Efficacy of Non-Erythropoietic EPOR Agonists
To contextualize the performance of this compound, it is compared with other non-erythropoietic EPO derivatives, namely Carbamylated Erythropoietin (CEPO) and ARA290 (Cibinetide).
| Feature | This compound | Carbamylated EPO (CEPO) | ARA290 (Cibinetide) |
| Primary Effects | Neuroprotection, Anti-inflammation, Memory Enhancement[1] | Neuroprotection, Anti-inflammation[3][4] | Anti-inflammation, Neuropathic pain relief[5][6] |
| Erythropoietic Activity | No[1] | No[3] | No[7] |
| Clinical Development | Preclinical[1] | Preclinical/Clinical[8] | Phase II Clinical Trials[5][9] |
Validation of Neuroprotective Effects: Neurite Outgrowth Assay
A key secondary method to validate the neuroprotective potential of this compound is the neurite outgrowth assay. This assay measures the ability of a compound to promote the growth of neurites, the projections from a neuron's cell body, which is crucial for neuronal communication and regeneration.
Experimental Protocol: Neurite Outgrowth Assay
-
Cell Culture: Primary motor neurons are cultured in a suitable medium.
-
Treatment: Neurons are treated with varying concentrations of this compound for 24 hours.
-
Immunostaining: After incubation, the cells are fixed and stained with antibodies against neuronal markers (e.g., β-III tubulin) to visualize the neurites.
-
Imaging and Analysis: Images of the stained neurons are captured using fluorescence microscopy. The total length of neurites per neuron is quantified using image analysis software.[10][11]
Quantitative Data:
| Treatment | Concentration (µM) | Mean Neurite Outgrowth (relative to control) |
| Control | 0 | 100% |
| This compound | 0.33 | Significantly increased (p<0.001)[10] |
| CEPO | 10 U/ml | Significantly increased dendritic length[12] |
Validation of Anti-Inflammatory Effects: TNF-α Release Assay
The anti-inflammatory properties of this compound are validated by measuring its ability to reduce the release of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, from activated immune cells like microglia and macrophages.
Experimental Protocol: TNF-α Release Assay
-
Cell Culture: Macrophage (e.g., AMJ2-C8) or primary microglia cell lines are cultured.
-
Activation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce TNF-α release.
-
Treatment: The activated cells are treated with different concentrations of this compound.
-
Quantification: The concentration of TNF-α in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).[1]
Quantitative Data:
| Cell Type | Treatment | TNF-α Release (relative to activated control) |
| AMJ2-C8 Macrophages | This compound | Significantly decreased[1] |
| Primary Microglia | This compound | Significantly decreased[1] |
| - | Neutralizing antibodies to TNF-α | Reduced EPO-dependent proliferation[13] |
| - | Exogenous TNF-α | Inhibitory effect on primary human and murine erythroid cells[13] |
Validation of Memory Enhancement: Social Recognition Test
The potential of this compound to enhance memory is assessed using behavioral tests in animal models, such as the social recognition test. This test evaluates an animal's ability to remember a previously encountered juvenile.
Experimental Protocol: Social Recognition Test
-
Acclimation: Adult rats are acclimated to the testing environment.
-
Training (T1): An adult rat is exposed to a juvenile rat for a short period.
-
Treatment: The adult rat is administered this compound or a vehicle control.
-
Testing (T2): After a specific time interval (e.g., 3 days), the adult rat is re-exposed to the same juvenile along with a novel juvenile.
-
Data Analysis: The time the adult rat spends investigating each juvenile is recorded. A preference for the novel juvenile indicates memory of the familiar one.[1][14]
Quantitative Data:
| Treatment | Memory Effect |
| This compound | Improved long-term social memory (3 days after administration)[1] |
| CEPO-Fc | Prevented learning and memory deficit in a rat model of sporadic Alzheimer's disease[8] |
In Vivo Validation: Experimental Autoimmune Encephalomyelitis (EAE)
The therapeutic potential of this compound in a disease context is evaluated using the EAE model, a widely used animal model for multiple sclerosis.
Experimental Protocol: EAE Model
-
Induction of EAE: EAE is induced in rats or mice by immunization with a myelin-specific peptide.
-
Treatment: Animals are treated with this compound or a vehicle control.
-
Clinical Scoring: The severity of clinical signs (e.g., paralysis) is monitored and scored daily.
-
Histological Analysis: At the end of the experiment, spinal cord tissue is analyzed for signs of inflammation and demyelination.[15]
Quantitative Data:
| Treatment | Effect on EAE |
| This compound | Delayed the clinical signs of EAE in rats[1] |
| ApoE mimetic peptide | Modulated Th1 and Th17 responses in EAE[16] |
| Opioid growth factor (OGF) | Reduced clinical signs and neuropathological deficits in RR-EAE mice[17] |
Signaling Pathway and Experimental Workflow
The therapeutic effects of this compound are mediated through its interaction with the EPO receptor and the subsequent activation of downstream signaling pathways.
References
- 1. This compound is a Nonerythropoietic and Neuroprotective Agonist of the Erythropoietin Receptor with Anti-Inflammatory and Memory Enhancing Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new agonist of the erythropoietin receptor, this compound, induces neurite outgrowth and promotes neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbamylated Erythropoietin: A Prospective Drug Candidate for Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbamylated Erythropoietin: A Prospective Drug Candidate for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chrisduffin.com [chrisduffin.com]
- 6. ildcare.nl [ildcare.nl]
- 7. The Non-Erythropoietic EPO Analogue Cibinetide Inhibits Osteoclastogenesis In Vitro and Increases Bone Mineral Density in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of carbamylated erythropoietin Fc fusion protein (CEPO-Fc) on learning and memory impairment and hippocampal apoptosis induced by intracerebroventricular administration of streptozotocin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ARA-290 Peptide | Inflammation & Nerve Support [paragonsportsmedicine.com]
- 10. researchgate.net [researchgate.net]
- 11. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Neurite Outgrowth Induced by Erythropoietin (EPO) and Carbamylated Erythropoietin (CEPO) in Hippocampal Neural Progenitor Cells [kjpp.net]
- 13. Tumor necrosis factor-alpha expressed constitutively in erythroid cells or induced by erythropoietin has negative and stimulatory roles in normal erythropoiesis and erythroleukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Social recognition assay in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Erythropoietin and autoimmune neuroinflammation: lessons from experimental autoimmune encephalomyelitis and experimental autoimmune neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apolipoprotein E and its mimetic peptide suppress Th1 and Th17 responses in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improved clinical behavior of established relapsing-remitting experimental autoimmune encephalomyelitis following treatment with endogenous opioids: implications for the treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Epobis: A Comparative Guide to its Performance in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular effects of Epobis, a novel agonist of the erythropoietin receptor (EPOR), across various cancer cell lines. Given that direct comparative studies on this compound are emerging, this guide leverages extensive data from studies on erythropoietin (EPO), the natural ligand for EPOR, to provide a predictive cross-validation framework. The data presented herein is synthesized from multiple preclinical studies and is intended to guide researchers in designing experiments and interpreting the variable responses to EPOR activation in different cancer contexts.
Data Presentation: Comparative Efficacy of EPOR Activation
The response of cancer cells to EPOR agonists like this compound is highly heterogeneous and depends on the specific cell line, the expression level of a functional EPOR, and the cellular context.[1] The following tables summarize the observed effects of EPO on proliferation and apoptosis in a selection of commonly used cancer cell lines from different tissue origins. This data serves as a proxy for the anticipated effects of this compound.
Table 1: Effect of EPOR Activation on Cancer Cell Line Proliferation
| Cell Line | Cancer Type | Effect of EPO/Epobis on Proliferation | Notes |
| MCF-7 | Breast Cancer | Stimulates proliferation in a time- and concentration-dependent manner. | One study showed that 40 U/ml of recombinant human EPO (rHuEPO) increased cell proliferation.[2] Another study, however, suggested rHuEPO reduces viability in 3D cultures.[3] |
| DLD-1 | Colon Cancer | Increased proliferation observed with EPO treatment (1, 10, and 100 IU/ml).[4] | This cell line is considered EPOR-positive.[4] |
| HT-29 | Colon Cancer | No significant effect on proliferation was observed with EPO treatment.[4] | This cell line has low expression of EPOR.[4] |
| A549 | Lung Cancer | Exogenous EPO gene expression has been shown to inhibit cell growth.[5] However, another study showed that rHuEPO could induce proliferation under hypoxic conditions.[6] | The conflicting results may be due to different experimental setups (gene transfection vs. recombinant protein). |
| K562 | Leukemia | EPO enhances the proliferative response in a concentration-dependent manner.[7] | This is an erythroleukemia cell line known to be responsive to EPO. |
| Renal Carcinoma (e.g., Caki-1, SKRC44) | Kidney Cancer | Epo may accelerate proliferation, particularly in cell lines with high Epo and EpoR expression.[8][9] | The effect can be dependent on the cellular context, including hypoxia.[9] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Head and Neck Cancer | Limited proliferative effect observed in a panel of HNSCC cell lines.[10] | EPO was found to mediate tumor cell invasion in these lines.[10] |
Table 2: Effect of EPOR Activation on Apoptosis in Cancer Cell Lines
| Cell Line | Cancer Type | Effect of EPO/Epobis on Apoptosis | Notes |
| MCF-7 | Breast Cancer | In combination with tamoxifen (B1202), rHuEPO increased the number of cells entering apoptosis.[11] | Paradoxically, EPO is also known to have anti-apoptotic effects in other contexts.[12] |
| A549 | Lung Cancer | Transfection with the EPO gene led to a significantly higher apoptotic rate.[5] | |
| Leukemia Cells (e.g., DA3/EPOR) | Leukemia | EPO suppresses p53-dependent apoptosis induced by chemotherapeutic agents.[13] | This highlights a potential mechanism of chemoresistance. |
| UT-7/EPO | Leukemia | EPO significantly inhibited gamma-irradiation-induced apoptosis.[14] | This effect was associated with the upregulation of Bcl-2.[14] |
| DLD-1 & HT-29 | Colon Cancer | In combination with a BTK inhibitor (LFM-A13), EPO intensified the pro-apoptotic activity.[15] | This suggests a synergistic effect with certain targeted therapies. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental results. Below are standard protocols for key assays used to evaluate the effects of this compound on cancer cell lines.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Induce apoptosis in your target cells using the desired treatment (e.g., this compound in combination with a chemotherapeutic agent).
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Western Blotting for Signaling Pathway Activation
This technique is used to detect the phosphorylation and activation of key proteins in signaling pathways.
-
Materials:
-
Treated and control cell lysates
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT5, anti-phospho-Akt, anti-phospho-ERK, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total protein to ensure equal loading.
-
Mandatory Visualizations
This compound/EPO Signaling Pathway
References
- 1. Erythropoietin: Good or Bad for Cancer?: R&D Systems [rndsystems.com]
- 2. Recombinant human erythropoietin alters gene expression and stimulates proliferation of MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant Human erythropoietin reduces viability of MCF-7 breast cancer cells from 3D culture without caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythropoietin accelerates tumor growth through increase of erythropoietin receptor (EpoR) as well as by the stimulation of angiogenesis in DLD-1 and Ht-29 xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effects of EPO Gene on Growth and Apoptosis of Lung Adenocarcinoma Cell Line A549] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recombinant human erythropoietin accelerated the proliferation of non‐small cell lung cancer cell lines and reduced the expression of VEGF, HIF‐1α, and PD‐L1 under a simulated hypoxic environment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction of erythropoietin increases the cell proliferation rate in a hypoxia-inducible factor-1-dependent and -independent manner in renal cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of erythropoietin increases the cell proliferation rate in a hypoxia-inducible factor-1-dependent and -independent manner in renal cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erythropoietin-mediated activation of JAK-STAT signaling contributes to cellular invasion in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recombinant human Erythropoietin enhanced the cytotoxic effects of tamoxifen toward the spheroid MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erythropoietin and Cancer: The Unintended Consequences of Anemia Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Erythropoietin inhibits chemotherapy-induced cell death and promotes a senescence-like state in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Erythropoietin inhibits gamma-irradiation-induced apoptosis by upregulation of Bcl-2 and decreasing the activation of caspase 3 in human UT-7/erythropoietin cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Erythropoietin Intensifies the Proapoptotic Activity of LFM-A13 in Cells and in a Mouse Model of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Reproducibility of Epobis
For Researchers, Scientists, and Drug Development Professionals
Epobis, a synthetic peptide agonist of the erythropoietin receptor (EPOR), has emerged as a promising nonerythropoietic agent with neuroprotective, anti-inflammatory, and memory-enhancing properties.[1][2][3] This guide provides a comparative overview of the experimental data supporting the use of this compound, with a focus on presenting detailed methodologies to facilitate the reproducibility of key findings. While direct comparative studies on the reproducibility of this compound versus other alternatives are not yet available in the published literature, this document summarizes the existing quantitative data and protocols to serve as a foundational resource for researchers seeking to validate and build upon these results.
Data Presentation: this compound in Key In Vitro and In Vivo Assays
The following tables summarize the quantitative data from key studies investigating the effects of this compound. These tables are designed to provide a clear and structured comparison of the reported outcomes.
Table 1: Effect of this compound on Neurite Outgrowth in Primary Motor Neurons
| Treatment Group | Concentration (µM) | Mean Neurite Outgrowth (relative to control) | Standard Error of the Mean (SEM) | p-value | Reference |
| Control | 0 | 1.0 | - | - | [1] |
| This compound | 0.037 | ~1.2 | ~0.1 | >0.05 | [1] |
| This compound | 0.11 | ~1.4 | ~0.15 | <0.05 | [1] |
| This compound | 0.33 | ~1.8 | ~0.2 | <0.01 | [1] |
| This compound | 1 | ~1.6 | ~0.18 | <0.01 | [1] |
| This compound | 3 | ~1.5 | ~0.17 | <0.05 | [1] |
Data is estimated from graphical representations in the source publication and represents the mean of three independent experiments.
Table 2: Effect of this compound on TNF-α Secretion from Activated Macrophages
| Treatment Group | Concentration (µM) | TNF-α Secretion (relative to activated control) | Standard Error of the Mean (SEM) | p-value | Reference |
| Control (unstimulated) | 0 | ~0.2 | ~0.05 | <0.001 vs Activated | [1] |
| Activated Control | 0 | 1.0 | - | - | [1] |
| This compound | 0.037 | ~0.8 | ~0.1 | >0.05 | [1] |
| This compound | 0.11 | ~0.65 | ~0.1 | <0.05 | [1] |
| This compound | 0.33 | ~0.5 | ~0.08 | <0.01 | [1] |
| This compound | 1 | ~0.4 | ~0.07 | <0.001 | [1] |
| This compound | 3 | ~0.35 | ~0.06 | <0.001 | [1] |
Data is estimated from graphical representations in the source publication and represents the mean of four independent experiments.
Table 3: Effect of this compound on Social Recognition Memory in Rats
| Treatment Group | Dosage (mg/kg, s.c.) | Discrimination Index | Standard Error of the Mean (SEM) | p-value | Reference |
| Control (PBS) | - | ~0.1 | ~0.05 | - | [1] |
| This compound | 10 | ~0.4 | ~0.08 | <0.05 | [1] |
The discrimination index is a measure of social memory, where a higher value indicates better memory. Data is estimated from graphical representations in the source publication.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed experimental protocols for the key assays are provided below, based on the methodologies described in the cited literature.[1][2]
Neurite Outgrowth Assay
This protocol describes the methodology used to assess the effect of this compound on the growth of neurites from primary motor neurons.
Cell Culture:
-
Primary motor neurons are isolated from the spinal cords of embryonic day 14-15 Wistar rats.
-
Cells are plated on glass coverslips pre-coated with poly-L-lysine and laminin.
-
Neurons are cultured in Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.
Experimental Procedure:
-
After 24 hours in culture, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
The cells are incubated for an additional 24 hours.
-
Following incubation, the cells are fixed with 4% paraformaldehyde.
-
Immunocytochemistry is performed using an antibody against β-III tubulin to visualize the neurons and their neurites.
-
Images of the stained neurons are captured using fluorescence microscopy.
-
The total length of neurites per neuron is measured using image analysis software.
-
Data are normalized to the control group and analyzed for statistical significance.
TNF-α Release Assay
This protocol details the method for quantifying the anti-inflammatory effect of this compound by measuring the release of Tumor Necrosis Factor-alpha (TNF-α) from activated macrophages.
Cell Culture:
-
The murine macrophage cell line AMJ2-C8 is used.
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin.
Experimental Procedure:
-
Macrophages are seeded in 96-well plates and allowed to adhere.
-
The cells are then pre-incubated with various concentrations of this compound or a vehicle control for 1 hour.
-
To induce an inflammatory response, the cells are stimulated with lipopolysaccharide (LPS) for 4 hours in the continued presence of this compound or vehicle.
-
After the incubation period, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
The results are normalized to the LPS-stimulated control group and analyzed for statistical significance.
Social Recognition Test
This protocol outlines the in vivo procedure to evaluate the effect of this compound on short-term/working memory in rats.
Animals:
-
Adult male Wistar rats are used as the test subjects.
-
Juvenile male Wistar rats are used as social stimuli.
Experimental Procedure:
-
Habituation: The adult rat is habituated to the testing cage for a set period.
-
Initial Trial: A juvenile rat is introduced into the cage, and the time the adult rat spends investigating the juvenile is recorded for a defined period (e.g., 5 minutes). The juvenile is then removed.
-
Treatment: this compound (10 mg/kg) or a vehicle control (PBS) is administered subcutaneously to the adult rat.
-
Retention Trial: After a specific inter-exposure interval (e.g., 2 hours), the same juvenile rat is reintroduced into the cage, and the investigation time is recorded again. A decrease in investigation time is indicative of memory of the juvenile.
-
Discrimination Index: The discrimination index is calculated to quantify memory. A common formula is (time investigating novel object - time investigating familiar object) / (total investigation time). In the social recognition test, this can be adapted to reflect the difference in investigation time between the initial and retention trials.
-
Statistical analysis is performed to compare the discrimination indices between the this compound-treated and control groups.
Visualizing Molecular Pathways and Experimental Processes
To further clarify the mechanisms and procedures involved, the following diagrams were generated using Graphviz.
Caption: Erythropoietin Receptor (EPOR) Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for the Neurite Outgrowth Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. A new agonist of the erythropoietin receptor, this compound, induces neurite outgrowth and promotes neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a Nonerythropoietic and Neuroprotective Agonist of the Erythropoietin Receptor with Anti-Inflammatory and Memory Enhancing Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Target Specificity of Epobis and Other Non-Erythropoietic EPO Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the target specificity of Epobis, a novel neuroprotective agent, with other non-erythropoietic erythropoietin (EPO) analogs. By presenting available experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to be a valuable resource for researchers in the field of neuropharmacology and drug development.
Introduction to this compound and its Analogs
This compound is a synthetic, dendrimeric peptide derived from a portion of the human erythropoietin (EPO) protein. It is designed to exert the neuroprotective and anti-inflammatory effects of EPO without stimulating the production of red blood cells (erythropoiesis), a side effect that can limit the therapeutic use of EPO in non-anemic patients. This guide compares this compound with two other notable non-erythropoietic EPO derivatives: Carbamylated Erythropoietin (CEPO) and ARA-290 (Cibinetide). All three compounds aim to harness the tissue-protective properties of EPO while avoiding its hematopoietic effects, but they achieve this through different mechanisms of receptor interaction.
Comparative Analysis of Target Binding and Specificity
The specificity of a therapeutic agent for its intended target is paramount to its safety and efficacy. The following table summarizes the available quantitative data on the binding affinities of this compound, CEPO, and ARA-290 to their respective primary receptors. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various sources.
| Ligand | Primary Target | Binding Affinity (Kd) | Method | Reference |
| This compound | Erythropoietin Receptor (EPOR) | ~60 nM | Not Specified | [1] |
| Erythropoietin (EPO) | Erythropoietin Receptor (EPOR) | 0.15 nM - 290 pM | Scatchard Analysis | [2][3] |
| Carbamylated EPO (CEPO) | Does not bind to the classical homodimeric EPOR | No binding detected | Competitive binding assays | [4] |
| ARA-290 (Cibinetide) | Innate Repair Receptor (IRR) (EPOR/CD131 heterodimer) | Not specified in reviewed literature | Not Specified | [5][6] |
Key Observations:
-
This compound directly binds to the Erythropoietin Receptor (EPOR), acting as an agonist.[6] Its binding affinity, while not as high as native EPO, is in the nanomolar range, suggesting a potent interaction.
-
Carbamylated EPO (CEPO) represents a distinct class of non-erythropoietic analogs as it does not bind to the classical homodimeric EPOR responsible for erythropoiesis.[4] This suggests a different, yet to be fully elucidated, receptor or complex mediates its tissue-protective effects.
-
ARA-290 (Cibinetide) exhibits a unique target specificity by selectively binding to the Innate Repair Receptor (IRR), a heterodimer of the EPOR and the β common receptor (CD131).[1][5] This selective binding is believed to be responsible for its tissue-protective and anti-inflammatory actions without stimulating red blood cell production.[7]
Currently, comprehensive off-target screening data for this compound, CEPO, and ARA-290 is not widely available in the public domain. Such studies are crucial to fully validate the specificity of these compounds and to identify any potential for unintended biological interactions.
Signaling Pathways
The binding of these ligands to their respective receptors initiates downstream signaling cascades that mediate their biological effects.
Erythropoietin Receptor (EPOR) Signaling Pathway
This compound, as a direct agonist of the EPOR, is expected to activate the classical EPOR signaling pathways. Upon ligand binding, the EPOR dimerizes, leading to the activation of the associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates various downstream targets, including Signal Transducer and Activator of Transcription 5 (STAT5), which translocates to the nucleus to regulate gene expression. Other key pathways activated include the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell survival and proliferation.
This compound-mediated EPOR signaling pathway.
Experimental Protocols
Validating the specificity of a ligand for its target is a multi-faceted process that involves a combination of biochemical, biophysical, and cell-based assays. Below are detailed methodologies for two key experiments commonly used in this process.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Objective: To quantitatively measure the binding affinity (Kd) of this compound and its analogs to the extracellular domain of the EPOR.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Recombinant human EPOR extracellular domain (ligand)
-
This compound, CEPO, ARA-290 (analytes)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Sensor Chip Preparation: The CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: A solution of the recombinant human EPOR extracellular domain (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) is injected over the activated sensor surface to achieve a target immobilization level (e.g., 2000-3000 Resonance Units, RU).
-
Surface Deactivation: The remaining active esters on the sensor surface are blocked by injecting 1 M ethanolamine-HCl.
-
Analyte Binding: A series of concentrations of the analyte (this compound, CEPO, or ARA-290) are prepared in running buffer and injected sequentially over the immobilized EPOR surface. Association and dissociation are monitored in real-time.
-
Regeneration: Between each analyte injection, the sensor surface is regenerated by injecting the regeneration solution to remove the bound analyte.
-
Data Analysis: The sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell. The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is calculated as kd/ka.
Immunoprecipitation (IP) followed by Western Blotting for Target Engagement and Downstream Signaling
Objective: To confirm that this compound binds to the EPOR in a cellular context and activates its downstream signaling pathways.
Materials:
-
Cell line expressing EPOR (e.g., UT7/EPO cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-EPOR antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies for Western blotting (e.g., anti-phospho-STAT5, anti-STAT5, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: EPOR-expressing cells are serum-starved and then stimulated with this compound at various concentrations and for different time points.
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed with lysis buffer. The cell lysates are cleared by centrifugation.
-
Immunoprecipitation: The cell lysate is incubated with an anti-EPOR antibody overnight at 4°C with gentle rotation. Protein A/G magnetic beads are then added and incubated for another 1-2 hours to capture the antibody-antigen complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.
-
Elution: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted samples are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated and total signaling proteins (e.g., pSTAT5, STAT5).
-
Detection: After incubation with an HRP-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Experimental workflow for IP-Western Blot.
Conclusion
This compound represents a promising non-erythropoietic agent with neuroprotective potential that acts as a direct agonist of the EPOR. Its specificity profile, as currently understood, distinguishes it from other non-erythropoietic EPO analogs like CEPO, which does not bind to the classical EPOR, and ARA-290, which selectively targets the IRR. While the available data provides a foundational understanding of the target specificity of these molecules, further comprehensive and comparative studies are warranted. In particular, head-to-head binding affinity studies and broad off-target screening panels would provide a more complete picture of their selectivity and potential for clinical translation. The experimental protocols detailed in this guide provide a framework for researchers to conduct such validation studies and to further investigate the nuanced pharmacology of these promising therapeutic candidates.
References
- 1. The Non-Erythropoietic EPO Analogue Cibinetide Inhibits Osteoclastogenesis In Vitro and Increases Bone Mineral Density in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and modulation of specific, high affinity binding sites for erythropoietin on the human erythroleukemic cell line K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific binding of erythropoietin to its receptor on responsive mouse erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatives of erythropoietin that are tissue protective but not erythropoietic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Non-Erythropoietic EPO Analogue Cibinetide Inhibits Osteoclastogenesis In Vitro and Increases Bone Mineral Density in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. swolverine.com [swolverine.com]
Comparative Analysis of Erythropoiesis-Stimulating Agents Across Species: A Guide for Researchers
Erythropoietin (EPO) and its analogues, collectively known as erythropoiesis-stimulating agents (ESAs), are critical therapeutic glycoproteins that regulate the production of red blood cells. While the brand name "Epobis" is not identified in publicly available literature, this guide provides a comparative analysis of two principal ESAs, Epoetin alfa and Darbepoetin alfa, across various preclinical species. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of performance data, experimental methodologies, and key signaling pathways.
I. Comparative Performance of ESAs
Epoetin alfa is a recombinant human erythropoietin (rHuEPO) that is structurally identical to the endogenous hormone. Darbepoetin alfa is a hyperglycosylated analogue, engineered to have a longer serum half-life, thus permitting less frequent administration.[1] The biological activity and pharmacokinetic profiles of these agents exhibit species-specific variations, which are crucial for designing and interpreting preclinical studies.
Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters
The following tables summarize key pharmacokinetic (PK) and pharmacodynamic (PD) parameters of Epoetin alfa and Darbepoetin alfa in common preclinical models. These values are compiled from various studies and can be influenced by the specific experimental conditions, such as dose and analytical methods.
Table 1: Comparative Pharmacokinetics of Epoetin Alfa and Darbepoetin Alfa
| Parameter | Epoetin Alfa | Darbepoetin Alfa | Species | Route | Reference |
| Terminal Half-life (t½) | ~8.0 hours | ~23.4 hours | Human (Dialysis) | IV | [2] |
| ~2 hours | 14.1 - 14.4 hours | Rat | IV / SC | [3] | |
| Data not specified | 29.5 - 38.9 hours | Rhesus Monkey | SC | [4] | |
| Bioavailability (F) | Data not specified | ~47% | Rat | SC | [3] |
| Clearance (CL) | ~4x faster than Darbepoetin | Slower than Epoetin | Human (Dialysis) | IV | [2] |
Table 2: Comparative Efficacy of Epoetin Alfa and Darbepoetin Alfa in Mice
| Dosing Schedule | Relative Protein Mass Required for Similar Hb Response (Darbepoetin alfa = 1) | Reference |
| Three times per week | ~2 | [5] |
| Once per week | ~13 | [6] |
| Single injection | ~30-40 | [6] |
These data illustrate that while both agents effectively stimulate erythropoiesis, Darbepoetin alfa's extended half-life results in greater potency, especially with less frequent dosing schedules.[5]
II. Key Signaling Pathway: EPO Receptor Activation
The biological effects of EPO and its analogues are mediated through the EPO receptor (EPOR). Binding of an ESA to the EPOR induces a conformational change in the receptor, leading to the activation of several intracellular signaling cascades that promote the survival, proliferation, and differentiation of erythroid progenitor cells.[7] The primary and most well-established pathway is the Janus kinase 2/Signal Transducer and Activator of Transcription 5 (JAK2/STAT5) pathway.[7][8]
Upon ligand binding, JAK2 autophosphorylates and subsequently phosphorylates tyrosine residues on the EPOR's cytoplasmic tail.[9] These phosphorylated sites serve as docking stations for STAT5 proteins, which are then themselves phosphorylated by JAK2.[10] Activated STAT5 dimerizes, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes, such as the anti-apoptotic protein Bcl-xL, which is critical for the survival of erythroid progenitors.[8][10]
III. Experimental Protocols
The in vivo bioassay in mice is a standard method for assessing the potency and efficacy of ESAs.[11] Below is a detailed methodology for a typical comparative study.
Objective: To compare the erythropoietic activity of a test ESA relative to a reference standard (e.g., Epoetin alfa).
Materials and Methods:
-
Animal Model: Normal, healthy mice (e.g., CD-1 or BALB/c), typically 8 weeks old, are used.[11] Female mice may be preferred due to lower response variability.
-
Groups: Animals are randomized into several groups (n=8-10 per group), including a vehicle control group (e.g., phosphate-buffered saline) and multiple dose-level groups for both the test and reference ESAs.
-
Dosing Regimen:
-
Blood Sampling:
-
A small volume of peripheral blood (e.g., 20 µL) is collected at baseline and at specified time points post-administration. For single-injection protocols, sampling 96 hours post-injection is common. For multiple-injection protocols, sampling occurs 24 hours after the last dose.[11]
-
-
Endpoint Analysis:
-
Reticulocyte Count: The primary endpoint is often the percentage or absolute count of reticulocytes (immature red blood cells), which is a sensitive measure of stimulated erythropoiesis. This can be measured via manual microscopic examination after staining (e.g., with brilliant cresyl blue) or, more precisely, using automated flow cytometry.[11]
-
Hematological Parameters: Secondary endpoints include hemoglobin (Hb) concentration, hematocrit (Hct), and total red blood cell (RBC) count, which are measured using an automated hematology analyzer.
-
-
Data Analysis: Dose-response curves are generated by plotting the mean response (e.g., % reticulocytes) against the log of the dose for both the test and reference articles. The relative potency of the test ESA is then calculated by comparing its dose-response curve to that of the reference standard.
The following diagram illustrates a typical workflow for such a preclinical in vivo study.
References
- 1. An overview of the pharmacokinetic disposition of darbepoetin alfa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of darbepoetin alfa and epoetin in patients undergoing dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic study of darbepoetin alfa: absorption, distribution, and excretion after a single intravenous and subcutaneous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. karger.com [karger.com]
- 6. WO2000067776A9 - Pharmacokinetic and pharmacodynamic modeling of erythropoietin administration - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
Independent Verification of Epobis: A Comparative Guide for Researchers
Absence of Independent Verification: A thorough review of published scientific literature reveals that the primary findings on Epobis, a synthetic peptide derived from human erythropoietin (EPO), originate from a single research group. At present, there are no independent studies that have published replications of the initial findings or direct comparisons with other therapeutic agents. This guide, therefore, summarizes the data as presented in the original publications and provides a comparison with other non-erythropoietic EPO derivatives based on available literature.
Performance Comparison
This compound is presented as a non-erythropoietic agonist of the EPO receptor (EPOR), designed to provide the neuroprotective and anti-inflammatory benefits of EPO without stimulating red blood cell production (erythropoiesis), a significant side effect that limits EPO's therapeutic use in non-anemic patients. Below is a comparison of this compound with native EPO and other notable non-erythropoietic EPO derivatives.
| Feature | This compound | Recombinant Human EPO (rhEPO) | Carbamylated EPO (cEPO) | MK-X Peptide |
| Primary Function | Neuroprotection, Anti-inflammation | Erythropoiesis, Neuroprotection | Neuroprotection, Anti-inflammation | Neuroprotection |
| Erythropoietic Activity | No | Yes | No[1] | Not reported, designed to be non-erythropoietic |
| Mechanism of Action | Binds to and activates the EPO receptor. | Binds to and activates the EPO receptor. | Does not bind to the classical homodimeric EPO receptor responsible for erythropoiesis, but is thought to interact with a heteromeric receptor complex.[2] | Activates JAK2 and downstream PI3K/AKT and ERK1/2 signaling pathways, similar to EPO.[3][4] |
| Blood-Brain Barrier Penetration | Yes, detectable in cerebrospinal fluid after systemic administration. | Limited | Yes | Reported to have better penetration than EPO.[4] |
| Reported In Vitro Effects | Promotes neurite outgrowth, enhances neuronal survival, reduces TNF-α release from microglia and macrophages. | Promotes neuronal survival. | Prevents neuronal apoptosis.[5] | Ameliorates mitochondrial dysfunction and neuronal death from oxidative stress.[3][4] |
| Reported In Vivo Effects | Delays clinical signs in a rat model of experimental autoimmune encephalomyelitis (EAE), enhances social memory. | Can be neuroprotective in models of stroke and spinal cord injury, but also increases risk of thrombosis. | Neuroprotective in models of stroke, spinal cord injury, and periventricular leukomalacia.[1][6] | Reduces brain injury in a mouse model of ischemic stroke.[3][4] |
| Clinical Trials | None reported | Used clinically for anemia; clinical trials for neuroprotection have yielded mixed results due to side effects. | Not assessed in clinical trials.[5] | Preclinical stage |
Detailed Experimental Protocols
The following are summaries of the key experimental methodologies described in the primary research articles on this compound.
Neurite Outgrowth Assay
-
Cell Culture: Primary motor neurons are isolated from the spinal cords of embryonic rats. The cells are cultured in a neurobasal medium supplemented with B27, L-glutamine, and antibiotics.
-
Treatment: Neurons are treated with varying concentrations of this compound for 24 hours.
-
Analysis: After incubation, the cells are fixed and stained with antibodies against neuron-specific markers (e.g., β-III tubulin). The length of the longest neurite for each neuron is measured using imaging software. Statistical analysis is performed to compare the neurite lengths between control and this compound-treated groups.[7]
TNF-α Release Assay
-
Cell Culture: Rat primary microglia or the AMJ2-C8 macrophage cell line are cultured in appropriate media.
-
Stimulation and Treatment: The cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response. Concurrently, the cells are treated with different concentrations of this compound.
-
Quantification of TNF-α: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of TNF-α in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. The results are then analyzed to determine if this compound treatment reduces the amount of TNF-α released by the activated microglia or macrophages.
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Induction of EAE: EAE, an animal model for multiple sclerosis, is induced in rats by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) emulsified in complete Freund's adjuvant (CFA). Pertussis toxin is also administered to facilitate the development of the disease.[8][9][10]
-
Treatment Protocol: Once the clinical signs of EAE appear, the animals are treated daily with subcutaneous injections of this compound or a vehicle control (e.g., phosphate-buffered saline).
-
Clinical Scoring: The severity of the disease is monitored daily using a standardized clinical scoring system (e.g., 0 = no signs, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis).
-
Outcome Measures: The primary outcomes are the delay in the onset of severe clinical signs and the reduction in the peak disease score in the this compound-treated group compared to the control group.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
Caption: Proposed signaling cascade initiated by this compound binding to the EPO receptor.
Experimental Workflow for EAE Model
References
- 1. Carbamylated Erythropoietin: A Prospective Drug Candidate for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Neurite Outgrowth Induced by Erythropoietin (EPO) and Carbamylated Erythropoietin (CEPO) in Hippocampal Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The erythropoietin-derived peptide MK-X and erythropoietin have neuroprotective effects against ischemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The erythropoietin-derived peptide MK-X and erythropoietin have neuroprotective effects against ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whether Erythropoietin can be a Neuroprotective Agent against Premature Brain Injury: Cellular Mechanisms and Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective potential of erythropoietin and its derivative carbamylated erythropoietin in periventricular leukomalacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental Autoimmune Encephalomyelitis - Experimentica [experimentica.com]
- 10. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Epobis: A Comparative Guide to Non-Erythropoietic EPO Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Epobis, a non-erythropoietic erythropoietin (EPO) receptor agonist, against other known EPO-derived and mimetic compounds. The focus is on the neuroprotective and anti-inflammatory properties of these molecules, which are of significant interest in the development of therapies for neurodegenerative diseases and inflammatory conditions. While direct head-to-head experimental data for this compound against all comparators is limited, this guide synthesizes the available quantitative data from various studies to offer a benchmark of its performance.
Introduction to this compound and its Comparators
This compound is a synthetic, dendrimeric peptide derived from human erythropoietin.[1] It acts as a potent agonist of the EPO receptor (EpoR) but is specifically designed to be non-erythropoietic, meaning it does not stimulate the production of red blood cells.[1][2][3] This characteristic is highly desirable for therapeutic applications where the neuroprotective and anti-inflammatory effects of EpoR activation are sought without the hematological side effects.
For the purpose of this guide, this compound will be compared with the following compounds:
-
Recombinant Human Erythropoietin (rhEPO): The parent molecule from which this compound is derived. It possesses both erythropoietic and tissue-protective properties.
-
Carbamoylated EPO (CEPO): A chemically modified version of EPO that lacks erythropoietic activity but retains its neuroprotective effects.[4][5]
-
ARA 290 (Cibinetide): A small peptide mimetic of EPO's helix-B domain that is also non-erythropoietic and has anti-inflammatory and tissue-protective properties.[6][7]
Mechanism of Action: EpoR Signaling
This compound, rhEPO, CEPO, and ARA 290 all exert their effects by binding to and activating the EPO receptor, a member of the cytokine receptor superfamily. The canonical signaling pathway involves the activation of the Janus kinase 2 (JAK2) and the subsequent phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). However, the tissue-protective effects are thought to be mediated through a heteromeric receptor complex involving the EpoR and the common beta chain (βcR or CD131), which can activate alternative pro-survival and anti-inflammatory pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. This compound is a Nonerythropoietic and Neuroprotective Agonist of the Erythropoietin Receptor with Anti-Inflammatory and Memory Enhancing Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of neuroprotective effects of erythropoietin (EPO) and carbamylerythropoietin (CEPO) against ischemia-like oxygen-glucose deprivation (OGD) and NMDA excitotoxicity in mouse hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. Therapeutic effects of nonerythropoietic erythropoietin analog ARA290 in experimental autoimmune encephalomyelitis rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. swolverine.com [swolverine.com]
Safety Operating Guide
Navigating the Safe Disposal of Epobis: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of biological materials like Epobis are paramount to maintaining a safe and compliant laboratory environment. This guide provides essential safety and logistical information, outlining procedural steps for the effective management and disposal of this compound, a dendrimeric peptide and a recombinant form of erythropoietin used for research purposes. While the manufacturer's Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, it is best practice to handle it as a biological product, taking appropriate precautions.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as lab coats, safety glasses, and chemical-resistant gloves.[2] All handling of this compound should be conducted in a designated area, away from general laboratory traffic, to minimize the risk of spills or cross-contamination.
Disposal of this compound: A Step-by-Step Approach
The disposal of this compound and associated materials should be managed as biohazardous waste. This ensures the inactivation of any biological activity and compliance with institutional and regulatory guidelines. The following procedures outline the recommended steps for different forms of this compound waste.
Liquid waste, such as unused solutions or cell culture media containing this compound, requires decontamination before disposal. Chemical disinfection is a common and effective method.
Experimental Protocol: Chemical Disinfection of Liquid this compound Waste
-
Preparation: In a designated chemical fume hood, prepare a fresh 10% (v/v) solution of household bleach (sodium hypochlorite) in water. The final concentration of sodium hypochlorite (B82951) should be approximately 0.5-0.6%.[3] For liquid waste with a high organic load, a 1:5 dilution of bleach to waste is recommended.[1]
-
Decontamination: Carefully add the bleach solution to the liquid this compound waste in a chemically resistant container. Ensure the final concentration of bleach is sufficient for disinfection.
-
Contact Time: Gently swirl the mixture to ensure thorough contact. Allow a minimum contact time of 30 minutes to ensure inactivation of biological material.[4]
-
Disposal: After the required contact time, the decontaminated liquid can typically be poured down the sanitary sewer, followed by flushing with a copious amount of water.[4] Always adhere to local and institutional regulations regarding sewer disposal.
Solid waste includes items contaminated with this compound, such as pipette tips, gloves, and culture flasks. These materials should be segregated and decontaminated, preferably by autoclaving.
Experimental Protocol: Autoclave Decontamination of Solid this compound Waste
-
Collection: Collect all solid waste contaminated with this compound in a designated, leak-proof biohazard bag.
-
Packaging: Loosely seal the biohazard bag to allow for steam penetration during autoclaving. Do not seal the bag tightly, as this can cause it to rupture under pressure. Place the bag in a secondary, autoclavable container.
-
Autoclaving: Process the waste in a validated autoclave. The recommended parameters for effective sterilization of biohazardous waste are detailed in the table below.
-
Verification: Use autoclave indicator tape or a biological indicator to verify that the sterilization cycle was successful.
-
Final Disposal: Once cooled, the autoclaved and sterilized waste can typically be disposed of in the regular municipal waste stream, in accordance with institutional procedures.
Sharps Disposal
Any sharps, such as needles or syringes, used in the handling of this compound must be disposed of in a designated, puncture-proof sharps container.[2][5]
Procedure for Sharps Disposal:
-
Immediately after use, place the sharp item into an approved sharps container.
-
Do not recap, bend, or break needles.[6]
-
Once the sharps container is three-quarters full, seal it securely.
-
Dispose of the full sharps container through your institution's hazardous waste management program.
Quantitative Data for Decontamination Procedures
The following table summarizes the key quantitative parameters for the recommended decontamination methods.
| Decontamination Method | Parameter | Recommended Value |
| Chemical Disinfection | Bleach Concentration (General Use) | 10% (v/v) of household bleach (0.5-0.6% sodium hypochlorite)[3] |
| Bleach Concentration (High Organic Load) | 20% (v/v) of household bleach (1:5 dilution)[1] | |
| Minimum Contact Time | 30 minutes[4] | |
| Autoclave Sterilization | Temperature | 121°C (250°F)[2][7][8] |
| Pressure | 15 psi[2] | |
| Minimum Cycle Time | 30 minutes (may need to be longer for large or dense loads)[2][7][8] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and building trust in their commitment to laboratory safety and responsible chemical handling.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. biosafety.utk.edu [biosafety.utk.edu]
- 3. uottawa.ca [uottawa.ca]
- 4. safety.rice.edu [safety.rice.edu]
- 5. Challenges and recent advances in erythropoietin stability | Semantic Scholar [semanticscholar.org]
- 6. Challenges and recent advances in erythropoietin stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. priorclave.com [priorclave.com]
- 8. Autoclave: Biohazardous Waste [blink.ucsd.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
